1-(Methoxymethyl)cyclobutanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(methoxymethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-5-7(6(8)9)3-2-4-7/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYWGWYQQBABKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652001 | |
| Record name | 1-(Methoxymethyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082766-22-0 | |
| Record name | 1-(Methoxymethyl)cyclobutane-1-carboxylic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Methoxymethyl)cyclobutanecarboxylic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(Methoxymethyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Significance of Cyclobutane Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer advantageous physicochemical and pharmacokinetic properties is relentless. Among these, strained ring systems, particularly cyclobutanes, have garnered considerable attention. The unique puckered three-dimensional structure of the cyclobutane ring offers a strategic advantage in drug design, serving as a bioisosteric replacement for other cyclic systems or planar moieties to enhance metabolic stability, direct pharmacophoric groups, and optimize binding affinities.[1][2] This guide focuses on 1-(Methoxymethyl)cyclobutanecarboxylic acid (CAS No: 1082766-22-0), a functionalized cyclobutane derivative poised as a valuable building block in the synthesis of complex bioactive molecules.[3][4] Its structure combines the conformational rigidity of the cyclobutane core with the hydrogen bonding and polarity of a carboxylic acid and the ether linkage of a methoxymethyl group. Understanding the core physicochemical properties of this compound is paramount for its effective application in drug development programs.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination.
Core Physicochemical Properties
| Property | Value/Prediction | Source/Method |
| Molecular Formula | C₇H₁₂O₃ | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
| CAS Number | 1082766-22-0 | [3] |
| Physical Form | Solid | |
| Predicted logP | 0.5 - 0.58 | [5][6] |
| Predicted pKa | ~4-5 | Based on analogs |
| Aqueous Solubility | Not Experimentally Determined | - |
| Melting Point | Not Experimentally Determined | - |
| Boiling Point | Not Experimentally Determined | - |
Structural and Chemical Identity
The unique arrangement of functional groups on the cyclobutane scaffold dictates the molecule's interactions and overall properties.
Figure 1: 2D Chemical Structure of this compound.
Lipophilicity (logP/logD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted Lipophilicity: Computational models predict a logP value for this compound to be in the range of 0.5 to 0.58.[5][6] This suggests that the compound possesses a relatively balanced hydrophilic-lipophilic character. The presence of the carboxylic acid and ether functionalities contributes to its polarity, while the cyclobutane ring and methyl group provide lipophilic character.
Experimental Protocol: Shake-Flask Method for logD Determination
The shake-flask method remains the gold standard for experimentally determining lipophilicity due to its direct measurement of partitioning.
Principle: This method involves measuring the concentration of the analyte in two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4), after they have reached equilibrium.
Step-by-Step Methodology:
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of n-octanol and the chosen aqueous buffer (e.g., PBS pH 7.4) in a separation funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely before use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
-
Partitioning Experiment:
-
Add a small volume of the stock solution to a vial containing a precise ratio of the pre-saturated n-octanol and aqueous buffer. The phase ratio can be adjusted based on the expected logD to ensure quantifiable concentrations in both phases.
-
Vortex the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to facilitate partitioning.
-
Allow the phases to separate by centrifugation.
-
-
Quantification:
-
Carefully sample an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
The logD is calculated using the following equation: logD = log₁₀([Concentration in n-octanol] / [Concentration in aqueous buffer])
-
Figure 2: Workflow for Shake-Flask logD Determination.
Acidity (pKa)
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. This parameter is crucial as it dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and potential for ionic interactions with biological targets.
Predicted Acidity: While an experimental pKa for this compound has not been reported, it is expected to be in the typical range for carboxylic acids, approximately 4-5. The electron-donating nature of the alkyl and methoxymethyl substituents may slightly increase the pKa compared to unsubstituted cyclobutanecarboxylic acid.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.
Principle: This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the acidic analyte. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the acid are equal (the half-equivalence point).
Step-by-Step Methodology:
-
Instrument Calibration:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if necessary.
-
-
Titration:
-
Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The volume of titrant at the half-equivalence point is half the volume at the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Figure 3: Workflow for pKa Determination by Potentiometric Titration.
Aqueous Solubility
Aqueous solubility is a critical factor for oral drug absorption and for achieving sufficient concentrations in in vitro and in vivo assays.
Expected Solubility: Given the presence of both polar (carboxylic acid, ether) and nonpolar (cyclobutane, methyl) groups, this compound is expected to have moderate aqueous solubility. Its solubility will be highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.
Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay
This method determines the equilibrium solubility of a compound, providing a "gold standard" measurement.
Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at various pH values).
-
-
Equilibration:
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.
-
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.3 ppm), a singlet or AB quartet for the methylene protons of the methoxymethyl group, multiplets for the cyclobutane ring protons, and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: Characteristic signals would be observed for the carboxylic acid carbonyl carbon (~180 ppm), the quaternary carbon of the cyclobutane ring, the carbons of the methoxymethyl group, and the other cyclobutane carbons.
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid should appear around 1700-1725 cm⁻¹.
-
C-O stretching bands for the ether and carboxylic acid will be present in the 1000-1300 cm⁻¹ region.
-
C-H stretching bands for the alkyl groups will be observed around 2850-3000 cm⁻¹.
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z corresponding to the molecular weight (144.17).
-
Common fragmentation patterns would involve the loss of the methoxymethyl group, the carboxylic acid group, or cleavage of the cyclobutane ring. Predicted collision cross-section data for various adducts are available in public databases.[5]
Conclusion: A Versatile Building Block with Favorable Predicted Properties
This compound represents a promising scaffold for medicinal chemistry, offering a unique combination of a rigid cyclobutane core with versatile functional groups. Its predicted physicochemical properties, including balanced lipophilicity and typical carboxylic acid acidity, suggest that it can be readily incorporated into a variety of molecular frameworks to modulate their ADME profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other novel chemical entities, enabling researchers and drug development professionals to make data-driven decisions in their quest for new therapeutics. The strategic use of such functionalized cyclobutane building blocks is a testament to the ongoing innovation in molecular design aimed at overcoming the challenges of modern drug discovery.
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protocols.io. (2024). LogP / LogD shake-flask method. [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
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Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(Methoxymethyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(methoxymethyl)cyclobutanecarboxylic acid. As a molecule of interest in synthetic chemistry and drug discovery, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple listing of predicted chemical shifts to explain the underlying principles governing the spectral features. We will delve into the rationale behind the expected chemical shifts, multiplicities, and coupling constants for each unique proton and carbon environment within the molecule. This guide also outlines a standard experimental protocol for acquiring high-quality NMR data and presents the predicted data in a clear, tabular format. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout, providing a robust framework for researchers working with this and structurally related compounds.
Introduction: The Structural Elucidation of a Substituted Cyclobutane
This compound is a unique small molecule featuring a sterically demanding quaternary carbon at the 1-position of a cyclobutane ring. This central carbon is substituted with a carboxylic acid and a methoxymethyl ether, functional groups that significantly influence the electronic environment and, consequently, the NMR spectrum of the entire molecule. The cyclobutane ring itself introduces conformational complexities, such as ring puckering, which can affect the chemical equivalence of its methylene protons.
Accurate interpretation of the ¹H and ¹³C NMR spectra is crucial for confirming the successful synthesis of this compound and for assessing its purity. This guide will provide a predictive but detailed examination of its NMR data, grounded in established principles of NMR spectroscopy and data from analogous structures.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The key functional groups—the methoxymethyl ether, the cyclobutane ring, and the carboxylic acid—will each give rise to characteristic resonances.
The Methoxymethyl Group
The methoxymethyl (MOM) group is expected to produce two distinct signals:
-
-OCH₃ (Methyl Protons): A sharp singlet is predicted around 3.3 ppm .[1] These three protons are chemically equivalent and are deshielded by the adjacent oxygen atom. The absence of adjacent protons results in a singlet multiplicity.
-
-CH₂O- (Methylene Protons): A singlet is expected to appear around 4.6 ppm .[1] These two protons are also deshielded by the oxygen atom. While adjacent to the quaternary carbon of the cyclobutane ring, there are no protons on this carbon to cause splitting, hence a singlet is predicted. Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[2]
The Cyclobutane Ring Protons
The puckered nature of the cyclobutane ring can lead to complex splitting patterns for the methylene protons. For simplicity, we will consider an averaged, more symmetrical conformation. The six protons of the three methylene groups in the cyclobutane ring are expected to produce multiplets in the region of 1.8-2.5 ppm .[3] These protons are coupled to each other, leading to complex splitting patterns that may be difficult to resolve at lower field strengths.
The Carboxylic Acid Proton
The acidic proton of the carboxylic acid group (-COOH) is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm .[4][5] The exact chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.[4] This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a classic test for exchangeable protons like those in carboxylic acids and alcohols.[4][6] In some cases, particularly in protic solvents or in the presence of water, this peak can be broadened to the point of being indistinguishable from the baseline.[6][7]
Predicted ¹H NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.0 - 13.0 | Broad Singlet | 1H | -COOH |
| ~4.6 | Singlet | 2H | -CH₂O- |
| ~3.3 | Singlet | 3H | -OCH₃ |
| 1.8 - 2.5 | Multiplet | 6H | Cyclobutane -CH₂- |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.
The Carbonyl Carbon
The carbon of the carboxylic acid group (-COOH) is significantly deshielded and is expected to resonate in the range of 175-185 ppm .[8] The specific chemical shift is influenced by solvent and hydrogen bonding.[8]
The Methoxymethyl Group Carbons
-
-OCH₃ (Methyl Carbon): This carbon is expected to appear around 55 ppm .[1]
-
-CH₂O- (Methylene Carbon): This carbon, being adjacent to an oxygen atom, will be deshielded and is predicted to have a chemical shift of approximately 96 ppm .[1]
The Cyclobutane Ring Carbons
-
Quaternary Carbon (C1): The quaternary carbon of the cyclobutane ring, bonded to the carboxylic acid and the methoxymethyl group, will be deshielded due to the attached electronegative atoms. Its chemical shift is predicted to be in the range of 40-50 ppm .
-
Methylene Carbons (C2, C3, C4): The three methylene carbons of the cyclobutane ring are expected to have chemical shifts in a similar region. Unsubstituted cyclobutane has a ¹³C chemical shift of 22.4 ppm.[9] The substitution at C1 will have a modest effect on the chemical shifts of the other ring carbons. We can predict these to be in the range of 20-30 ppm .
Predicted ¹³C NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 175 - 185 | -COOH |
| ~96 | -CH₂O- |
| ~55 | -OCH₃ |
| 40 - 50 | Quaternary Cyclobutane Carbon |
| 20 - 30 | Cyclobutane -CH₂- |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. However, for observing the carboxylic acid proton, aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred as they reduce the rate of proton exchange.[7]
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10] Modern spectrometers can also reference the residual solvent peak.
Spectrometer Setup and Data Acquisition
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the multiplets of the cyclobutane protons.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., -2 to 16 ppm).
-
Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A wider spectral width is needed to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Number of Scans: More scans are required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. A few hundred to a few thousand scans may be necessary depending on the sample concentration and spectrometer sensitivity.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
Visualization of Molecular Structure and NMR Workflow
Molecular Structure
Caption: Structure of this compound.
NMR Experimental Workflow
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals that are readily assignable to its distinct functional groups and structural motifs. The methoxymethyl group provides clear singlet resonances in both the proton and carbon spectra, while the carboxylic acid is identifiable by its downfield proton and carbonyl carbon signals. The cyclobutane ring protons are expected to produce more complex multiplets due to spin-spin coupling. This in-depth guide provides a robust framework for the interpretation of the NMR data for this molecule, aiding researchers in its unambiguous structural characterization. The provided experimental protocol offers a reliable method for obtaining high-quality spectra, ensuring the integrity of the analytical data.
References
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Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of methoxymethane (dimethyl ether). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]
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JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Reddit. (2017). Why am I not seeing the -COOH peak of this dye when I take NMR?. r/chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Supporting Information. Retrieved from [Link]
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ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. Retrieved from [Link]
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SpectraBase. (n.d.). Cyclobutene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). Cyclobutane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Journal of the Indiana Academy of Science. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Retrieved from [Link]
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ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
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PubChem. (n.d.). rac-(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
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mass spectrometry analysis of 1-(Methoxymethyl)cyclobutanecarboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(Methoxymethyl)cyclobutanecarboxylic Acid
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern drug discovery and chemical development, the precise structural elucidation and quantification of novel chemical entities are paramount. This compound, a molecule of interest in synthetic chemistry and potentially as a building block in pharmaceutical agents, presents a unique analytical challenge. Its structure, combining a carboxylic acid, an ether linkage, and a strained cyclobutane ring, necessitates a multi-faceted approach to mass spectrometry analysis. This guide provides a comprehensive, in-depth exploration of the methodologies and underlying principles for the robust analysis of this compound, drawing from established analytical techniques for related structures and predictive chemical behavior.
Molecular Profile and Analytical Significance
This compound (C₇H₁₂O₃) is a small organic molecule with a molecular weight of 144.17 g/mol .[1][2][3] Its structure features a carboxylic acid group and a methoxymethyl substituent attached to the same carbon of a cyclobutane ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₃ | [1][2][3] |
| Molecular Weight | 144.17 | [1][2][3] |
| Monoisotopic Mass | 144.07864 Da | [4] |
| CAS Number | 1082766-22-0 | [1][2] |
| Predicted XlogP | 0.5 | [4] |
| SMILES String | O=C(O)C1(CCC1)COC | [1] |
The analytical significance of this molecule lies in the need to verify its structure during synthesis, identify potential impurities, and quantify it in various matrices during preclinical or developmental stages. Mass spectrometry, with its high sensitivity and specificity, is the premier technique for these tasks.
Strategic Approach to Mass Spectrometry Analysis: A Workflow
The analysis of this compound can be approached through two primary pathways: direct analysis via liquid chromatography-mass spectrometry (LC-MS) or analysis following derivatization by gas chromatography-mass spectrometry (GC-MS). The choice is dictated by the analytical goal, sample matrix, and available instrumentation.
Caption: General workflow for the MS analysis of this compound.
Direct Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Direct analysis is often preferred for its speed and reduced sample manipulation. The polarity imparted by the carboxylic acid group makes this analyte well-suited for reversed-phase liquid chromatography coupled with electrospray ionization (ESI).
Sample Preparation for LC-MS
The protocol is straightforward, aiming to dissolve the analyte in a solvent compatible with the reversed-phase mobile phase.
Protocol 1: Standard Sample Preparation for LC-MS Analysis
-
Solvent Selection: Prepare a stock solution of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
Concentration: A typical starting concentration is 1 mg/mL.
-
Serial Dilution: Perform serial dilutions to a working concentration range of 1-10 µg/mL for initial method development.
-
Filtration: For samples containing particulates, filter through a 0.22 µm syringe filter prior to injection.
Ionization: The Gateway to the Mass Analyzer
Electrospray ionization (ESI) is the most appropriate ionization technique for this molecule due to the presence of the ionizable carboxylic acid group.
-
Negative Ion Mode (-ESI): This is the preferred mode for carboxylic acids. The acidic proton is readily lost, forming a stable carboxylate anion, [M-H]⁻.[5] This process is highly efficient and typically results in a strong signal for the deprotonated molecule.
-
Positive Ion Mode (+ESI): While less common for free acids, positive ion mode can be informative. Carboxylic acids can form adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[6][7] The formation of a disodiated adduct, [M-H+2Na]⁺, has been reported as a diagnostic tool for the presence of a carboxylic acid group.[8][9]
Anticipated Ions in Full Scan MS
A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is recommended to confirm the elemental composition of the detected ions.
Table 2: Predicted m/z Values for Key Ions of this compound
| Ion Species | Predicted m/z (Monoisotopic) | Ionization Mode |
| [M-H]⁻ | 143.0714 | Negative ESI |
| [M+Na]⁺ | 167.0679 | Positive ESI |
| [M+NH₄]⁺ | 162.1125 | Positive ESI |
| [M+H]⁺ | 145.0859 | Positive ESI |
| [M+K]⁺ | 183.0418 | Positive ESI |
| [M+HCOO]⁻ | 189.0768 | Negative ESI |
Data sourced from PubChem predictions.[4]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For certain applications, particularly when analyzing for volatile impurities or when LC-MS is unavailable, GC-MS offers a powerful alternative. However, the low volatility and polar nature of the carboxylic acid group necessitate derivatization.[10][11]
The Imperative of Derivatization
Derivatization converts the polar carboxylic acid into a less polar, more volatile ester or silyl ester, making the analyte suitable for GC analysis.[11][12] This process also improves chromatographic peak shape and thermal stability.[11]
Protocol 2: Silylation for GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of the analyte into a GC vial. Ensure the sample is anhydrous.
-
Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.
-
Reaction: Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS.
Ionization and Fragmentation in GC-MS
Electron Ionization (EI) is the standard ionization technique for GC-MS. It is a high-energy process that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule that is valuable for structural confirmation.
Predictive Fragmentation Analysis
In the absence of published experimental spectra for this compound, its fragmentation pattern can be predicted based on established principles for its constituent functional groups.
Fragmentation in Negative Ion Mode (LC-MS/MS)
Upon collision-induced dissociation (CID) of the [M-H]⁻ ion (m/z 143.07), the primary fragmentation is expected to be the loss of carbon dioxide (CO₂), a characteristic fragmentation of carboxylates.
-
Loss of CO₂ (44 Da): [M-H]⁻ → [C₆H₁₁O]⁻ (m/z 99.08)
Fragmentation in Positive Ion Mode (EI for GC-MS)
The fragmentation of the trimethylsilyl (TMS) derivative under EI conditions will be more complex. The molecular ion, [M]⁺˙, will be formed, followed by fragmentation pathways characteristic of ethers, esters, and cyclic alkanes.
Caption: Predicted EI fragmentation of this compound.
Key Predicted Fragments:
-
α-Cleavage at the Ether: Loss of the methoxy radical (•OCH₃) is a common pathway for ethers, leading to a stable oxonium ion.
-
[C₇H₁₂O₃]⁺˙ → [C₆H₉O₂]⁺ (m/z 113) + •OCH₃
-
-
Loss of the Methoxymethyl Group: Cleavage of the bond between the ring and the substituent.
-
[C₇H₁₂O₃]⁺˙ → [C₅H₇O₂]⁺ (m/z 99) + •CH₂OCH₃
-
-
Loss of the Carboxyl Group: A characteristic fragmentation of carboxylic acids is the loss of the •COOH radical.[13][14]
-
[C₇H₁₂O₃]⁺˙ → [C₆H₁₁O]⁺ (m/z 99) + •COOH
-
-
Decarboxylation: Loss of a neutral CO₂ molecule.
-
[C₇H₁₂O₃]⁺˙ → [C₆H₁₂O]⁺˙ (m/z 100) + CO₂
-
-
Cyclobutane Ring Opening: The strained cyclobutane ring can undergo fragmentation, typically losing ethene (C₂H₄, 28 Da).[15] This can occur after initial fragmentation events.
-
For example: [C₆H₁₁O]⁺ (m/z 99) → [C₄H₇O]⁺ (m/z 71) + C₂H₄
-
Conclusion and Best Practices
The mass spectrometric analysis of this compound is readily achievable through a well-designed analytical strategy. For rapid screening and quantification in polar solvents, LC-MS in negative ESI mode is the method of choice, targeting the [M-H]⁻ ion at m/z 143.07. For unequivocal structural confirmation and analysis in complex, non-polar matrices, GC-MS following silylation provides a wealth of fragmentation data. In all cases, the use of high-resolution mass spectrometry is strongly advocated to ensure the confident assignment of elemental compositions to all ions of interest. This dual-pronged approach, leveraging both "soft" and "hard" ionization techniques, provides a comprehensive analytical toolkit for researchers and drug development professionals working with this and structurally related molecules.
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fundamental reactivity of 1-(Methoxymethyl)cyclobutanecarboxylic acid
An In-depth Technical Guide to the Fundamental Reactivity of 1-(Methoxymethyl)cyclobutanecarboxylic Acid
Abstract
Cyclobutane scaffolds are increasingly integral to modern medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability that can significantly enhance the pharmacological profiles of drug candidates.[1][2][3] This guide provides a comprehensive technical overview of the fundamental reactivity of a specific, valuable building block: this compound (CAS No. 1082766-22-0). By dissecting the reactivity of its core functional groups—the carboxylic acid, the methoxymethyl ether, and the cyclobutane ring—this document serves as a resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule's unique structural attributes in the synthesis of novel chemical entities.
Introduction and Molecular Overview
This compound is a bifunctional organic building block featuring a quaternary carbon center within a strained four-membered ring. This unique arrangement provides a rigid, three-dimensional exit vector for its substituents, a desirable trait for probing the complex topologies of biological targets.[1][3] The molecule's structure combines the reactivity of a carboxylic acid with the chemical stability of an ether, all anchored to a cyclobutane core known to improve pharmacokinetic properties.[2][3]
The strategic importance of this molecule lies in its potential as a precursor for a wide array of more complex derivatives. The carboxylic acid serves as a versatile handle for elaboration into esters, amides, and other functional groups, while the methoxymethyl group and the cyclobutane ring contribute to the overall shape, lipophilicity, and metabolic profile of the final compound.
Physicochemical and Spectroscopic Data
A summary of the key properties of the title compound is presented below. The pKa is estimated based on the known value for the parent cyclobutanecarboxylic acid, which is approximately 4.785.[4][5][6]
| Property | Value / Description | Source(s) |
| CAS Number | 1082766-22-0 | [7][8][9] |
| Molecular Formula | C₇H₁₂O₃ | [7][10] |
| Molecular Weight | 144.17 g/mol | [7] |
| Physical Form | Solid or Liquid | [8][9] |
| IUPAC Name | 1-(methoxymethyl)cyclobutane-1-carboxylic acid | [10] |
| Estimated pKa | ~4.8 | [4][5][6] |
| ¹H NMR (Predicted) | δ ~3.4 (s, 2H, -CH₂O-), δ ~3.3 (s, 3H, -OCH₃), δ ~1.8-2.4 (m, 6H, cyclobutane) | [11] |
| ¹³C NMR (Predicted) | δ ~180 (-COOH), δ ~75 (-CH₂O-), δ ~59 (-OCH₃), δ ~45 (quaternary C), δ ~30 (cyclobutane CH₂), δ ~15 (cyclobutane CH₂) | [11] |
| IR Spectroscopy (Predicted) | ~2500-3300 cm⁻¹ (broad, O-H), ~1700 cm⁻¹ (s, C=O), ~1100 cm⁻¹ (s, C-O) | [12] |
| Safety | GHS06 (Toxic), H301 (Toxic if swallowed) |
Synthesis and Availability
While this compound is commercially available from specialized suppliers, understanding its synthesis provides context for its purity and potential byproducts.[8] A plausible and common synthetic strategy for 1,1-disubstituted cyclobutanes involves the α-alkylation of a cyclobutanecarboxylate derivative.
A logical synthetic pathway is illustrated below. The process begins with the readily available cyclobutanecarboxylic acid, which is first protected as an ester to prevent self-reaction.[4][13] The α-proton is then abstracted using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate is subsequently alkylated with chloromethyl methyl ether (MOM-Cl), a potent electrophile. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.
Caption: A plausible three-step synthetic route.
Fundamental Reactivity
The reactivity of this molecule can be understood by examining its three principal components: the carboxylic acid functional group, the methoxymethyl ether, and the cyclobutane ring.
Caption: Reactivity map of the title compound.
Reactions of the Carboxylic Acid Group
The carboxyl group is the primary center of reactivity, behaving as a typical carboxylic acid.[13] It readily participates in nucleophilic acyl substitution reactions, making it a versatile handle for molecular elaboration.
The conversion of the carboxylic acid to an ester is a fundamental transformation, often employed to modify solubility, polarity, or to serve as a protecting group. The Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis, is a common and effective method.[14]
Causality: The acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" is crucial because alcohols are weak nucleophiles and will not attack an unactivated carboxylic acid at an appreciable rate. The use of the alcohol as a solvent drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[14]
Protocol: Fischer Esterification to Methyl 1-(methoxymethyl)cyclobutanecarboxylate
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add methanol (20-50 eq, serving as reagent and solvent).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.05-0.1 eq) dropwise to the stirring solution. Rationale: The catalyst is essential for activating the carbonyl group.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Self-Validation: Effervescence indicates successful neutralization of the acid catalyst.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by silica gel chromatography if necessary.
The formation of an amide bond is one of the most critical reactions in medicinal chemistry, as the amide linkage is a cornerstone of peptides, proteins, and a vast number of synthetic drugs.[15] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures. Therefore, coupling agents are almost universally employed to activate the carboxylic acid.
Causality: Coupling agents such as HATU, HOBt/EDC, or PyBOP react with the carboxylic acid to form a highly reactive activated ester intermediate. This intermediate is a potent electrophile that readily reacts with the amine nucleophile to form the stable amide bond. The choice of coupling agent and base (e.g., DIPEA, triethylamine) is critical to prevent side reactions and racemization if chiral centers are present.
Caption: General workflow for amide bond formation.
Protocol: Amidation with Benzylamine
-
Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Reagent Addition: Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq). Stir for 10-15 minutes at room temperature. Rationale: This pre-activation step ensures the formation of the activated intermediate before the amine is introduced, maximizing yield.
-
Nucleophile Addition: Add the amine (e.g., benzylamine, 1.1 eq) to the reaction mixture.
-
Reaction: Stir at room temperature and monitor by TLC or LC-MS until completion (typically 1-24 hours).
-
Workup: Dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Self-Validation: The aqueous washes remove the base, unreacted starting materials, and water-soluble coupling byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography.
Reactivity of the Methoxymethyl Ether
The methoxymethyl group in this molecule is an ether, not a protecting group for an existing alcohol. As such, it is generally stable and unreactive under a wide range of conditions.
-
Stability: It is inert to basic, nucleophilic, oxidative, and most reductive conditions.[16] This stability is a key feature, allowing for extensive chemical manipulation of the carboxylic acid group without affecting the ether linkage.
-
Acidic Cleavage: As an acetal-like structure, the methoxymethyl ether is susceptible to cleavage under strongly acidic conditions.[16] This reaction is generally slow and requires harsh conditions (e.g., concentrated mineral acids, strong Lewis acids), which would likely not be compatible with many complex molecular scaffolds.[16][17] For most synthetic applications, this group can be considered a permanent fixture of the molecular framework.
Reactivity of the Cyclobutane Ring
The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol). Despite this, it is a kinetically stable carbocycle.
-
Inertness: The ring is resistant to most chemical reagents under standard laboratory conditions. It does not readily undergo the ring-opening reactions characteristic of the more strained cyclopropane ring.
-
Conformational Rigidity: The primary role of the cyclobutane ring in this context is to act as a rigid scaffold. It holds the carboxyl and methoxymethyl groups in a fixed spatial orientation, which is a highly valuable attribute in drug design for controlling the presentation of pharmacophoric elements.[1][3]
-
Ring-Opening: Ring-opening reactions are possible but typically require high-energy inputs, such as transition metal catalysis or radical conditions, which fall outside the scope of "fundamental reactivity" for most applications.[13]
Conclusion
This compound is a robust and versatile building block for chemical synthesis. Its fundamental reactivity is dominated by the carboxylic acid moiety, which undergoes predictable and high-yielding transformations into esters, amides, and other derivatives using well-established protocols. The methoxymethyl ether and the cyclobutane ring provide a stable and conformationally defined core, making this molecule an attractive scaffold for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The insights and protocols provided in this guide are intended to empower researchers to confidently and effectively incorporate this valuable building block into their synthetic programs.
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The Cyclobutane Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The cyclobutane motif, a four-membered carbocycle, has emerged from the realm of esoteric chemical structures to become a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique conformational rigidity, inherent three-dimensionality, and distinct electronic properties offer a compelling strategic advantage in the design of novel therapeutics. The incorporation of a cyclobutane ring can profoundly influence a molecule's potency, selectivity, metabolic stability, and overall pharmacokinetic profile. This guide provides a comprehensive exploration of the multifaceted roles of cyclobutane scaffolds in modern drug discovery, offering in-depth technical insights, field-proven experimental protocols, and a forward-looking perspective on the future of this remarkable structural unit.
Part 1: The Fundamental Physicochemical Landscape of the Cyclobutane Ring
The utility of the cyclobutane scaffold in drug design is intrinsically linked to its unique structural and electronic characteristics, which distinguish it from more common acyclic linkers and larger cycloalkanes.
Conformational Rigidity and Puckered Geometry
Unlike the more flexible cyclopentane and cyclohexane rings, the cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which forces it to adopt a non-planar, puckered conformation.[1][2][3] This "butterfly" structure alleviates some of the torsional strain that would be present in a planar arrangement.[4] This inherent rigidity has profound implications for drug design. By incorporating a cyclobutane ring, medicinal chemists can lock a molecule into a specific bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to a significant enhancement in binding affinity and potency.
Unique Electronic Properties and Bond Characteristics
The strained nature of the cyclobutane ring results in C-C bonds with increased p-character and C-H bonds with more s-character compared to their acyclic counterparts.[1][5] This altered hybridization influences the bond lengths and angles within the ring, creating a unique electronic environment. These properties can be exploited to fine-tune interactions with biological targets and to modulate the overall physicochemical properties of a drug candidate.
Part 2: Strategic Applications of Cyclobutane Scaffolds in Drug Design
The judicious incorporation of a cyclobutane motif can address a multitude of challenges encountered during the lead optimization process. Its applications are diverse and impactful, ranging from enhancing potency to improving drug-like properties.
Conformational Restriction and Potency Enhancement
As previously mentioned, the rigid nature of the cyclobutane scaffold is a key asset in constraining the conformation of a molecule. A prime example of this is in the development of inhibitors for retinoic acid-related receptor γt (RORγt), where replacing a flexible n-butanoic acid side chain with a rigid cis-cyclobutane acetic acid led to an improvement in in vitro potency.[2] This was attributed to the reduction of the entropic loss upon binding of the carboxylic acid group to amino acid residues in the target's binding site.
Bioisosteric Replacement: Moving Beyond "Flatland"
The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The three-dimensional cyclobutane ring serves as an excellent non-classical bioisostere for several common planar moieties, allowing chemists to "escape from flatland" and explore novel chemical space.
-
Phenyl Ring Bioisostere: The cyclobutane ring can mimic the spatial arrangement of substituents on a para-substituted phenyl ring, while offering improved physicochemical properties such as increased solubility and metabolic stability.[6]
-
Gem-Dimethyl and Alkene Isostere: The cyclobutane scaffold can also serve as a bioisosteric replacement for gem-dimethyl groups or alkenes. This substitution can enhance metabolic stability by blocking sites of oxidation and improve the overall pharmacokinetic profile of a drug candidate.
Enhancing Metabolic Stability and Pharmacokinetic Profiles
The introduction of a cyclobutane ring can effectively shield adjacent functional groups from metabolic enzymes, thereby increasing the metabolic stability and half-life of a drug. A notable example is the development of ivosidenib (Tibsovo®), an inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme. A key optimization step in its development was the replacement of a metabolically vulnerable cyclohexyl amine with a difluorocyclobutylamine substituent, which significantly decreased metabolic clearance.[2]
Filling Hydrophobic Pockets and Directing Pharmacophores
The carbon-rich framework of the cyclobutane ring is well-suited to occupy hydrophobic pockets within enzyme active sites or receptor binding sites. Furthermore, the well-defined stereochemistry of substituted cyclobutanes allows for the precise three-dimensional orientation of key pharmacophoric groups, optimizing their interactions with the biological target and enhancing both potency and selectivity.[6]
Part 3: Case Studies of Cyclobutane-Containing Drugs
The successful application of cyclobutane scaffolds in medicinal chemistry is best illustrated by examining their role in several marketed drugs.
Carboplatin: A Second-Generation Platinum-Based Anticancer Agent
Carboplatin is a cornerstone in the treatment of various cancers, including ovarian, lung, and testicular cancers.[7] Its development was a direct result of efforts to mitigate the severe nephrotoxicity associated with its predecessor, cisplatin.
-
Structure and Mechanism of Action: Carboplatin features a bidentate cyclobutane-1,1-dicarboxylate ligand coordinated to a central platinum atom. Similar to cisplatin, carboplatin acts as an alkylating agent, forming intra- and inter-strand cross-links with DNA, which ultimately triggers apoptosis in rapidly dividing cancer cells.[1][7]
-
Role of the Cyclobutane Scaffold: The cyclobutane-1,1-dicarboxylate ligand in carboplatin is more stable and less reactive than the chloride ligands of cisplatin. This difference in lability is believed to be responsible for carboplatin's altered toxicity profile, most notably its significantly reduced kidney toxicity.[1][7]
Boceprevir: A First-in-Class HCV NS3/4A Protease Inhibitor
Boceprevir was a groundbreaking therapeutic for the treatment of hepatitis C virus (HCV) infection. Its structure showcases the strategic use of a cyclobutane moiety to enhance potency.
-
Structure and Pharmacokinetics: Boceprevir is a peptidomimetic inhibitor of the HCV NS3/4A serine protease. A key structural feature is the presence of a cyclobutylmethyl group in the P1 position of the molecule. Boceprevir exhibits a plasma half-life of approximately 3.4 hours and its absorption is enhanced with food.[8] The drug is a mixture of two diastereomers.[8]
-
Role of the Cyclobutane Scaffold: The cyclobutane group in boceprevir was found to be superior to other cyclic and acyclic analogs in this position. The cyclobutane-containing compound was 3-fold more potent than the corresponding cyclopropyl analog and 19-fold more potent than the cyclopentyl analog, demonstrating the profound impact of the four-membered ring on antiviral activity.[9][10]
Apalutamide: A Non-Steroidal Androgen Receptor Antagonist
Apalutamide is a potent second-generation non-steroidal anti-androgen used in the treatment of prostate cancer. A defining feature of its structure is a spirocyclic cyclobutane moiety.
-
Mechanism of Action: Apalutamide functions as a competitive inhibitor of the androgen receptor (AR). It binds to the ligand-binding domain of the AR, preventing androgen binding and subsequent nuclear translocation of the receptor.[11][12][13][14] This blockade of AR signaling inhibits the growth and proliferation of prostate cancer cells.
-
Role of the Spirocyclic Cyclobutane: The spirocyclic cyclobutane moiety is a key structural feature that contributes to the high binding affinity and antagonistic activity of apalutamide.[2] It serves to rigidly orient the pharmacophoric elements of the molecule for optimal interaction with the AR ligand-binding domain.
Part 4: Synthetic Methodologies for Cyclobutane Scaffolds
The increasing utility of cyclobutanes in medicinal chemistry has spurred the development of robust and stereoselective synthetic methods for their preparation.
[2+2] Photocycloaddition
The [2+2] photocycloaddition is a powerful and atom-economical method for the construction of cyclobutane rings from two alkene components.[14][15][16][17][18] This reaction is typically initiated by UV or visible light and can be performed with or without a photosensitizer. Recent advances have led to the development of highly enantioselective photocatalytic [2+2] cycloadditions, providing access to chiral cyclobutane building blocks.[19][20][21][22]
Experimental Protocol: General Procedure for the Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides
This protocol is adapted from the work of K. C. Nicolaou and colleagues.[15]
-
Reaction Setup: In a quartz reaction vessel, dissolve the alkene (2.0 equivalents) and the N-alkyl maleimide (1.0 equivalent) in an appropriate solvent (e.g., CH₂Cl₂).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the reactants.
-
Irradiation: Irradiate the stirred reaction mixture with a suitable light source (e.g., a high-pressure mercury lamp or LEDs at a specific wavelength, such as 370 nm) at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane adduct.
Synthesis of cis-1,3-Difunctionalized Cyclobutanes
The cis-1,3-disubstituted cyclobutane is a particularly valuable scaffold in medicinal chemistry. A variety of synthetic strategies have been developed to access these compounds with high diastereoselectivity.
Experimental Protocol: Synthesis of cis-γ-Functionalized Cyclobutyl Ketones via Norrish-Yang Cyclization and C-C Functionalization
This protocol is based on the work of D. W. C. MacMillan and colleagues.
-
Norrish-Yang Cyclization:
-
Dissolve the starting cyclobutyl aryl ketone in an appropriate solvent (e.g., benzene or toluene).
-
Irradiate the solution with UV light (e.g., using a medium-pressure mercury lamp) at room temperature under an inert atmosphere until the starting material is consumed.
-
Concentrate the reaction mixture and purify the resulting bicyclo[1.1.1]pentan-2-ol intermediate by column chromatography.
-
-
Palladium-Catalyzed C-C Functionalization:
-
To a solution of the bicyclo[1.1.1]pentan-2-ol intermediate in a suitable solvent (e.g., dioxane), add the desired aryl, heteroaryl, alkenyl, or alkynyl iodide coupling partner, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), and a base (e.g., Cs₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the cis-1,3-difunctionalized cyclobutane.
-
Part 5: ADME and Toxicological Considerations
In Vitro Metabolic Stability Assessment
Assessing the metabolic stability of drug candidates is a critical step in the drug discovery process. The in vitro microsomal stability assay is a widely used method to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[23][24][25][26]
Experimental Protocol: In Vitro Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw liver microsomes (human or other species) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH regenerating system in the same buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound solution at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding the aliquot to a solution of ice-cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Determine the rate of disappearance of the test compound and calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Toxicological Profile of Cyclobutane-Containing Drugs
The toxicological profile of a drug is of paramount importance. The cyclobutane-1,1-dicarboxylate ligand in carboplatin, for instance, is credited with its reduced nephrotoxicity compared to cisplatin. However, carboplatin is not without its own set of toxicities, with myelosuppression (particularly thrombocytopenia) being the dose-limiting toxicity.[1][22][27] It is crucial to thoroughly evaluate the toxicological profile of any new cyclobutane-containing drug candidate.
Part 6: Future Perspectives and Conclusion
The cyclobutane scaffold has firmly established itself as a valuable component in the medicinal chemist's toolkit.[2][6] The continued development of novel and efficient synthetic methodologies will undoubtedly lead to an even broader application of this versatile structural motif in the design of future therapeutics. As our understanding of the intricate interplay between three-dimensional molecular shape and biological activity deepens, the strategic incorporation of conformationally constrained scaffolds like cyclobutane will become increasingly important in the quest for more potent, selective, and safer medicines. The ability of the cyclobutane ring to confer favorable ADME properties while providing a rigid framework for the precise positioning of pharmacophoric elements ensures its continued relevance and prominence in the field of drug discovery.
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The Strategic Incorporation of 1-(Methoxymethyl)cyclobutanecarboxylic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Strained Ring in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the various structural motifs employed, strained ring systems, particularly cyclobutanes, have garnered significant attention.[1] The unique puckered three-dimensional geometry of the cyclobutane ring offers a level of conformational rigidity that is highly sought after in the design of potent and selective therapeutic agents.[2] This rigidity can help to pre-organize a molecule into a bioactive conformation for optimal target binding, thereby enhancing potency and selectivity. Furthermore, the incorporation of a cyclobutane moiety can improve metabolic stability by blocking sites susceptible to metabolism and can serve as a non-planar, saturated bioisostere for aromatic or unsaturated groups, often leading to improved solubility and pharmacokinetic profiles.[3]
This guide focuses on a particularly valuable, yet underexplored, building block: 1-(Methoxymethyl)cyclobutanecarboxylic acid . We will delve into its synthesis, conformational properties, and its strategic application in the synthesis of complex, biologically active molecules, providing a rationale for its use as a superior scaffold in contemporary medicinal chemistry.
Physicochemical Properties and Conformational Analysis
A comprehensive understanding of the physical and conformational properties of a building block is paramount to its effective utilization in rational drug design.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 1082766-22-0 | |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| Form | Solid |
Conformational Landscape: The "Puckered" Advantage
The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate torsional strain. This results in two distinct substituent positions: axial and equatorial-like. The puckering of the ring, combined with the rotational flexibility of the methoxymethyl and carboxylic acid groups, defines the conformational space of this compound. This defined three-dimensional structure allows for precise positioning of substituents, a critical factor in achieving high-affinity interactions with biological targets.
Below is a diagram illustrating the puckered conformation of the cyclobutane ring, which is fundamental to its utility as a rigid scaffold.
Caption: Puckered conformation of a cyclobutane ring illustrating the distinct axial-like and equatorial-like substituent positions.
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Scheme
The proposed synthesis commences with the well-documented preparation of 1,1-cyclobutanedicarboxylic acid, followed by selective reduction to the hydroxymethyl derivative, and subsequent methylation.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of 1,1-Cyclobutanedicarboxylic acid
This procedure is adapted from a well-established protocol.[4]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine diethyl malonate and 1,3-dibromopropane.
-
Cyclization: Slowly add a solution of sodium ethoxide in absolute ethanol while maintaining the reaction temperature at 60-65 °C. After the addition is complete, heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Hydrolysis: After an aqueous workup to remove ethanol and unreacted starting materials, hydrolyze the resulting diethyl 1,1-cyclobutanedicarboxylate using a solution of potassium hydroxide in aqueous ethanol.
-
Isolation: Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude 1,1-cyclobutanedicarboxylic acid. The crude product can be purified by recrystallization from hot ethyl acetate.
Step 2: Selective Reduction to 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid
The selective reduction of one carboxylic acid group in the presence of another can be achieved using borane reagents.
-
Reaction Setup: Dissolve 1,1-cyclobutanedicarboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution in an ice bath and slowly add a solution of borane-THF complex (BH₃·THF). The reaction is typically stirred at room temperature until completion.
-
Workup and Isolation: Carefully quench the reaction with methanol, followed by an acidic workup. The product, 1-(hydroxymethyl)cyclobutane-1-carboxylic acid, can be isolated by extraction and purified by column chromatography or recrystallization.[5][6]
Step 3: Methylation to this compound
The final step involves the methylation of the hydroxyl group.
-
Deprotonation: In an inert atmosphere, suspend sodium hydride in anhydrous THF. To this suspension, add a solution of 1-(hydroxymethyl)cyclobutane-1-carboxylic acid in THF dropwise at 0 °C.
-
Methylation: After the evolution of hydrogen gas ceases, add methyl iodide to the reaction mixture and allow it to stir at room temperature until the reaction is complete.
-
Workup and Isolation: Quench the reaction with water and perform a standard aqueous workup. The final product, this compound, can be purified by column chromatography.
Application in Drug Discovery: A Case Study in JAK Inhibitors
The true value of a synthetic building block is demonstrated through its successful incorporation into biologically active molecules. A patent for novel Janus kinase (JAK) inhibitors reveals the strategic use of a derivative of this compound.[3][7] JAKs are a family of tyrosine kinases that play a critical role in cytokine signaling pathways, and their dysregulation is implicated in various inflammatory and autoimmune diseases.[8]
The patented compound, 3-(cyanomethyl)-1-(methoxymethyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]cyclobutanecarbonitrile , showcases the utility of the 1-(methoxymethyl)cyclobutane core.[3] While the patent does not detail the synthesis of this specific core, its structure strongly suggests that this compound or a derivative thereof is a key intermediate. The central cyclobutane ring provides a rigid scaffold to orient the pharmacophoric elements—the cyanomethyl group and the pyrazolyl-pyrrolo-pyrimidine moiety—in a precise three-dimensional arrangement for optimal interaction with the JAK enzyme's active site. The methoxymethyl group can contribute to improved physicochemical properties, such as solubility, and may engage in additional interactions within the binding pocket.
The JAK-STAT Signaling Pathway and Inhibition
The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention for inhibitors.
Caption: Simplified JAK-STAT signaling pathway and the mechanism of action of a JAK inhibitor.
Conclusion: A Versatile Building Block for Future Innovations
This compound represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its inherent conformational rigidity, coupled with the potential for improved metabolic stability and physicochemical properties, makes it an attractive scaffold for the design of novel therapeutics. The proposed synthetic pathway provides a practical route to access this compound, and its demonstrated (albeit as a derivative) application in the development of potent JAK inhibitors underscores its potential in contemporary drug discovery. As the demand for novel, three-dimensional molecular frameworks continues to grow, the strategic incorporation of building blocks like this compound will undoubtedly play a pivotal role in the creation of the next generation of medicines.
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An In-depth Technical Guide to 1-(Methoxymethyl)cyclobutanecarboxylic Acid: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates is relentless. Among the various structural motifs explored, small, strained carbocycles, particularly cyclobutanes, have garnered significant attention.[1][2] The unique puckered three-dimensional geometry of the cyclobutane ring offers a strategic tool for medicinal chemists to enforce conformational restriction on flexible molecules, thereby enhancing their binding affinity and selectivity for biological targets.[1][3] Furthermore, the cyclobutane moiety can serve as a metabolically robust isostere for other groups, contributing to improved metabolic stability of drug candidates.[1]
This technical guide provides a comprehensive overview of 1-(Methoxymethyl)cyclobutanecarboxylic acid (CAS No. 1082766-22-0), a functionalized cyclobutane derivative with potential as a valuable building block in drug discovery and organic synthesis. We will delve into its commercial availability, explore a detailed, plausible synthetic route, and discuss its potential applications in the development of novel therapeutics.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1082766-22-0 | [4][5] |
| Molecular Formula | C₇H₁₂O₃ | [5][6] |
| Molecular Weight | 144.17 g/mol | [5] |
| Physical Form | Liquid | [7] |
| Purity | Typically ≥95% | [7] |
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers specializing in building blocks for research and development. Its availability facilitates its direct incorporation into synthetic workflows without the need for de novo synthesis in many cases. Researchers can procure this reagent in various quantities, typically from grams to kilograms.
| Supplier | Product Number/ID | Purity | Notes |
| Sigma-Aldrich | CH4183975456 | 95% | Product of ChemBridge Corporation. |
| ChemBridge | BB-4031217 | 95% | Available through distributors like Hit2Lead.[7] |
| BLD Pharm | 1082766-22-0 | - | Requires cold-chain transportation.[4] |
| CP Lab Safety | - | Reagent Grade | -[5] |
It is advisable to contact the suppliers directly for the most current information on availability, pricing, and detailed specifications.
Proposed Synthesis of this compound
While specific proprietary synthesis methods for this compound are not extensively published, a plausible and scientifically sound synthetic route can be devised based on established methodologies for the synthesis of substituted cyclobutanecarboxylic acids. A common and effective strategy involves the alkylation of a cyclobutane precursor.
The proposed synthesis commences with the commercially available 1,1-cyclobutanedicarboxylic acid. This starting material can be selectively mono-esterified and then subjected to decarboxylation to yield a mono-ester of cyclobutanecarboxylic acid. Subsequent alkylation of the α-carbon to the carboxylic group, followed by hydrolysis, would furnish the desired product.
Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Preparation of Ethyl Cyclobutanecarboxylate
-
Mono-esterification: To a solution of 1,1-cyclobutanedicarboxylic acid in excess ethanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Decarboxylation: The crude mono-ester is heated at a temperature of 150-180 °C until the evolution of CO₂ ceases.[8] The resulting ethyl cyclobutanecarboxylate can be purified by distillation.
Causality: The use of excess ethanol and an acid catalyst drives the equilibrium towards the formation of the mono-ester. Subsequent heating induces decarboxylation, a common reaction for β-keto acids and malonic acid derivatives, to yield the more stable monosubstituted ester.
Step 2: Alkylation of Ethyl Cyclobutanecarboxylate
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).
-
Addition of Ester: Add a solution of ethyl cyclobutanecarboxylate in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add chloromethyl methyl ether (MOM-Cl) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, ethyl 1-(methoxymethyl)cyclobutanecarboxylate, can be purified by column chromatography on silica gel.
Causality: LDA is a strong, non-nucleophilic base, ideal for the deprotonation of the α-carbon of the ester to form the corresponding enolate. The low temperature (-78 °C) is crucial to prevent side reactions. The subsequent addition of the electrophile, MOM-Cl, results in the formation of the C-C bond at the α-position.
Step 3: Hydrolysis to this compound
-
Saponification: Dissolve the purified ethyl 1-(methoxymethyl)cyclobutanecarboxylate in a mixture of THF and water. Add an excess of lithium hydroxide and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Acidification and Extraction: Remove the THF under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1M hydrochloric acid. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Causality: Lithium hydroxide is a strong base that hydrolyzes the ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Potential Applications in Drug Discovery and Organic Synthesis
The structural features of this compound make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.
As a Scaffold for Bioactive Molecules
The cyclobutane ring can act as a rigid scaffold to orient appended functional groups in a precise three-dimensional arrangement, which can be crucial for optimizing interactions with a biological target.[1][9] The carboxylic acid and methoxymethyl groups provide two points for further chemical modification, allowing for the exploration of a diverse chemical space.
Conformational Constraint
Incorporating the cyclobutane moiety into a larger molecule can restrict its conformational flexibility.[3] This can lead to an increase in binding affinity by reducing the entropic penalty upon binding to a receptor or enzyme active site.
Metabolic Stability
The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains.[1] This can lead to improved pharmacokinetic profiles, such as a longer half-life in the body.
Diagram of Potential Derivatization
Caption: Potential derivatization pathways for this compound.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in the fields of medicinal chemistry and organic synthesis. Its unique structural and conformational properties, imparted by the cyclobutane ring, make it a valuable tool for the design and synthesis of novel drug candidates with improved pharmacological profiles. The proposed synthetic route, based on established chemical principles, provides a reliable pathway for its preparation in a laboratory setting. Further exploration of the chemical space accessible from this versatile scaffold is warranted and holds promise for the discovery of new and effective therapeutic agents.
References
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Wouters, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 49-61. [Link]
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CP Lab Safety. This compound, 1 gram, Reagent Grade. [Link]
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ResearchGate. (2018). A. Cyclobutane and cyclobutene motifs occur in many medicinally... [Link]
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PubMed. (2001). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. [Link]
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ACS Publications. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. [Link]
- Google Patents. (1944). Alkylated cyclobutane carboxylic acid products and process for producing them.
-
Google Patents. (2017). (12) United States Patent. [Link]
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Science of Synthesis. (2005). 5. By Transformation of Other Cyclobutanes. [Link]
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PubChem. This compound. [Link]
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- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 1-(Methoxymethyl)cyclobutanecarboxylic Acid in Peptide Synthesis
Introduction: The Role of Conformational Constraint in Peptide Design
The therapeutic potential of peptides is often limited by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The incorporation of non-canonical amino acids that impart structural rigidity is a powerful strategy to overcome these limitations.[1] Cyclobutane-containing amino acids, a class of α,α-disubstituted residues, offer a unique tool for peptide chemists. Their rigid four-membered ring structure acts as a potent conformational constraint, pre-organizing the peptide backbone to favor specific secondary structures.[2][3][4] This can lead to peptides with enhanced proteolytic resistance, improved membrane permeability, and stabilized helical content, ultimately resulting in superior biological activity.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 1-(Methoxymethyl)cyclobutanecarboxylic acid, a sterically demanding building block, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, provide validated protocols, and discuss the anticipated impact of this modification on peptide properties.
Building Block Profile: this compound
A thorough understanding of the building block's properties is foundational to its successful application.
| Property | Value | Source(s) |
| CAS Number | 1082766-22-0 | [5][6] |
| Molecular Formula | C₇H₁₂O₃ | [5][7] |
| Molecular Weight | 144.17 g/mol | [5][6] |
| Physical Form | Solid | |
| Purity | Typically >95% | [8] |
| Key Suppliers | Sigma-Aldrich (ChemBridge), BLD Pharm, Wonder Chemical | [5][9] |
Critical Safety Considerations
This compound requires careful handling. According to supplier safety data, it is classified as acutely toxic upon oral ingestion.
-
GHS Pictogram: GHS06 (Skull and Crossbones)
-
Signal Word: Danger
-
Hazard Statement: H301 - Toxic if swallowed
Handling Protocol: Always handle this reagent in a certified chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[12] In case of accidental ingestion, seek immediate medical attention.[10]
Strategic Considerations for Incorporation: Overcoming Steric Hindrance
The primary challenge in utilizing this compound is the significant steric hindrance around the carboxylic acid moiety. This arises from its α,α-disubstituted nature, where the carboxyl group is attached to a quaternary carbon within the cyclobutane ring. This bulkiness can dramatically slow the kinetics of amide bond formation, leading to incomplete coupling reactions if standard protocols are used.[13][14]
Therefore, successful incorporation is contingent on two key strategic adjustments:
-
Potent Activation Chemistry: The carboxylic acid must be converted into a highly reactive species to overcome the energy barrier imposed by steric clash. This necessitates the use of coupling reagents known for their high efficiency with hindered amino acids.[15]
-
Optimized Reaction Conditions: Extended coupling times and, in some cases, double coupling cycles may be required to drive the reaction to completion.[13]
Experimental Protocols
The following protocols are based on the widely adopted Fmoc/tBu strategy for SPPS.[16][17]
Materials & Reagents
-
Resin: Fmoc-Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection: 20% Piperidine in DMF (v/v).
-
Amino Acids: Standard Fmoc-protected amino acids.
-
Building Block: this compound.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[15]
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Washing: Isopropyl alcohol (IPA).
-
Monitoring: Ninhydrin test kit (Kaiser test).
-
Cleavage: TFA Cleavage Cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Water, 2.5% Triisopropylsilane).
-
Precipitation: Cold diethyl ether.
Workflow for SPPS Incorporation
The diagram below illustrates a single coupling cycle for incorporating the target building block.
Caption: SPPS workflow for coupling the sterically hindered acid.
Step-by-Step Protocol (0.1 mmol Scale)
This protocol details a single coupling cycle for this compound.
-
Resin Preparation: If starting the synthesis, load the first Fmoc-amino acid onto the appropriate resin according to standard procedures.[17] If continuing a synthesis, proceed from the resin-bound peptide with a free N-terminal amine after Fmoc deprotection.
-
Fmoc Deprotection (if applicable): a. Swell the resin in DMF for 20-30 minutes.[17] b. Treat the resin with 20% piperidine in DMF for 3 minutes. Drain. c. Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain. d. Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).
-
Activation and Coupling of this compound: a. In a separate vial, dissolve this compound (4 eq., 0.4 mmol, 57.7 mg) and HATU (3.9 eq., 0.39 mmol, 148.3 mg) in DMF (2 mL). b. Add DIEA (8 eq., 0.8 mmol, 140 µL) to the activation mixture. c. Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution may change color. d. Add the activated mixture to the reaction vessel containing the deprotected peptide-resin. e. Agitate the mixture at room temperature for 2 to 4 hours. Note: This is significantly longer than for standard amino acids.
-
Monitoring and Validation: a. After the coupling time, take a small sample of resin beads and wash them thoroughly. b. Perform a ninhydrin (Kaiser) test.[18] A negative result (yellow beads) indicates a complete reaction. c. If the test is positive (blue/purple beads): The coupling is incomplete. Drain the reaction vessel and repeat step 4.3 (a "double couple").
-
Washing: Once a negative ninhydrin test is confirmed, drain the coupling solution and wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x) to remove all residual reagents and byproducts.
-
Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence using standard protocols.
-
Final Cleavage and Deprotection: a. After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum. b. Add a freshly prepared TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin (approx. 10 mL per gram of resin).[18] c. React for 2-3 hours at room temperature. d. Filter the resin and collect the TFA solution. e. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether. f. Pellet the peptide via centrifugation, decant the ether, and dry the pellet. g. Purify the peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity by mass spectrometry (MS).
Coupling Reagent Selection for Hindered Systems
While HATU is highly effective, other modern coupling reagents are also suitable. The choice can depend on availability, cost, and specific sequence context.
| Reagent | Equivalents (Acid:Reagent:Base) | Activation Time | Coupling Time | Key Advantages |
| HATU | 1 : 0.95 : 2 | 5-10 min | 2-4 hours | Gold standard for difficult couplings; forms highly reactive OAt esters. |
| HCTU | 1 : 0.95 : 2 | 2-5 min | 2-4 hours | Very fast activation; slightly more economical than HATU. |
| COMU | 1 : 0.95 : 2 | 2-5 min | 2-4 hours | High solubility and efficiency; non-explosive Oxyma-based leaving group enhances safety.[13][15] |
| PyBOP | 1 : 1 : 2 | 5-10 min | 4-12 hours | A classic phosphonium salt reagent, effective but may require longer reaction times than uronium salts. |
Impact on Peptide Structure and Function
The incorporation of this compound serves as a powerful peptidomimetic tool. Its rigid scaffold restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone in its vicinity.
-
Stabilization of Secondary Structures: By locking the backbone into a specific conformation, this residue can be strategically placed to stabilize desired secondary structures like α-helices or β-turns, which are often crucial for biological recognition.[3][4]
-
Increased Proteolytic Stability: The α,α-disubstituted nature of the residue sterically shields the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in-vivo half-life of the peptide.
-
Receptor Binding and Selectivity: A pre-organized conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The methoxymethyl side chain, while relatively small and uncharged, can participate in local hydrophobic or hydrogen-bonding interactions within the binding pocket.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Ninhydrin Test) | 1. Insufficient coupling time for the hindered residue. 2. Inadequate activation (degraded reagent or insufficient base). 3. Peptide aggregation on resin. | 1. Perform a second coupling (double couple) for 2-4 hours. 2. Use fresh, high-quality coupling reagents and ensure correct stoichiometry. 3. Consider switching to a more chaotropic solvent like N-Methyl-2-pyrrolidone (NMP) or using a PEG-based resin (e.g., TentaGel) to disrupt aggregation.[19] |
| Low Final Yield | 1. Cumulative incomplete couplings throughout the synthesis. 2. Inefficient cleavage from the resin. | 1. Ensure a negative ninhydrin test at every step, especially after coupling the hindered residue. 2. Extend cleavage time to 4 hours or use a stronger acid cocktail if compatible with other protecting groups. |
| Unexpected Side Products in MS | 1. Racemization during activation. 2. Deletion of the hindered residue. | 1. Use of aminium/uronium reagents like HATU/HCTU with DIEA minimizes racemization compared to carbodiimides. 2. This indicates a failed coupling. Re-synthesize and ensure the coupling of the hindered residue is driven to completion via monitoring. |
References
- BenchChem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- BenchChem. A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
-
Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available from: [Link]
- BenchChem. A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
-
Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. Available from: [Link]
-
MDPI. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules. Available from: [Link]
-
Wonder Chemical. This compound. Available from: [Link]
-
CP Lab Safety. This compound, 1 gram, Reagent Grade. Available from: [Link]
-
Semantic Scholar. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Available from: [Link]
-
National Institutes of Health (NIH). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. RSC Chemical Biology. Available from: [Link]
-
National Institutes of Health (NIH). Incorporation of non-canonical amino acids. Protein Science. Available from: [Link]
-
ResearchGate. (PDF) Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. Available from: [Link]
-
Amblard, F., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available from: [Link]
-
PubChem. 1-(methoxymethyl)cyclobutane-1-carboxylic acid. Available from: [Link]
-
ResearchGate. Amino acids and the corresponding pentapeptides. Available from: [Link]
-
Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Available from: [Link]
-
MDPI. Convergent Synthesis of Thioether Containing Peptides. Molecules. Available from: [Link]
-
National Institutes of Health (NIH). From Nature to Creation: Going Around in Circles, the Art of Peptide Cyclization. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
ACS Publications. Green Solvent Mixtures for Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
ResearchGate. Introduction to peptide synthesis. Available from: [Link]
-
Springer Nature Experiments. Synthesis of Lipopeptides by CLipPA Chemistry. Available from: [Link]
-
UPCommons. Synthesis of All-Peptide-Based Rotaxane from a Proline. Available from: [Link]
Sources
- 1. From nature to creation: Going around in circles, the art of peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 1082766-22-0 C7H12O3 144.17 g/mol-Products Wonder [wonder-chem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]
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- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
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- 19. cris.unibo.it [cris.unibo.it]
Application of 1-(Methoxymethyl)cyclobutanecarboxylic Acid as a Rigid Linker in Bifunctional Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Rigid Linkers in Drug Design
In the landscape of modern drug discovery, particularly in the development of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs), the linker element is a critical determinant of therapeutic efficacy.[1] The linker connects a target protein-binding moiety to a functional moiety, such as an E3 ligase-recruiting ligand in the case of PROTACs.[2] While flexible linkers have been widely used, there is a growing appreciation for the strategic implementation of rigid linkers. Rigid linkers, by constraining the conformational freedom of the bifunctional molecule, can pre-organize the binding elements into a bioactive conformation, potentially leading to enhanced potency and selectivity. The cyclobutane scaffold has emerged as a valuable building block in medicinal chemistry, prized for its ability to impart three-dimensionality and conformational restriction.[3] This application note details the synthesis and utility of 1-(Methoxymethyl)cyclobutanecarboxylic acid, a novel rigid linker that offers a defined spatial orientation for the construction of advanced therapeutic agents.
Physicochemical Properties of this compound
The unique structural features of this compound contribute to its utility as a rigid linker. The cyclobutane core provides a compact and conformationally restricted scaffold. The methoxymethyl substituent can influence solubility and offers a potential point for further chemical modification if required.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| Appearance | Solid | |
| CAS Number | 1082766-22-0 |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 1-(hydroxymethyl)cyclobutane-1-carbonitrile. The following protocol is a detailed representation of the synthetic route.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Step 1: Methylation of 1-(hydroxymethyl)cyclobutane-1-carbonitrile
Objective: To convert the hydroxyl group of the starting material to a methoxy group.
Materials:
-
1-(hydroxymethyl)cyclobutane-1-carbonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 1-(hydroxymethyl)cyclobutane-1-carbonitrile (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 1-(methoxymethyl)cyclobutane-1-carbonitrile, can be purified by flash column chromatography on silica gel.
Step 2: Hydrolysis of 1-(methoxymethyl)cyclobutane-1-carbonitrile
Objective: To hydrolyze the nitrile group to a carboxylic acid.
Materials:
-
1-(methoxymethyl)cyclobutane-1-carbonitrile
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-(methoxymethyl)cyclobutane-1-carbonitrile (1.0 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (5.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidify the aqueous residue to approximately pH 2-3 with concentrated HCl at 0 °C.
-
Extract the acidified aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, this compound.
-
The product can be further purified by recrystallization or chromatography if necessary.
Application Protocol: Amide Coupling Using this compound
The carboxylic acid functionality of the linker is readily activated for amide bond formation with a primary or secondary amine of a target-binding molecule.
Diagram of the Amide Coupling Workflow
Caption: General workflow for amide bond formation.
General Procedure for Amide Coupling
Objective: To couple this compound with an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-containing molecule (R-NH₂) (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired amide-linked bifunctional molecule.
Comparison of Common Amide Coupling Reagents
The choice of coupling reagent can significantly impact the yield and purity of the final product. Below is a comparison of commonly used reagents for this type of transformation.
| Coupling Reagent | Activating Agent | Additive (Optional) | Typical Base | Key Advantages |
| HATU | Uronium salt | - | DIPEA, TEA | High efficiency, fast reaction times, low racemization. |
| HBTU | Uronium salt | HOBt | DIPEA, TEA | Similar to HATU, widely used. |
| EDC/HOBt | Carbodiimide | HOBt | DIPEA, TEA | Water-soluble byproducts, easy workup. |
| PyBOP | Phosphonium salt | - | DIPEA, TEA | Effective for sterically hindered amines. |
Conclusion
This compound serves as a valuable rigid linker for the construction of complex bifunctional molecules. Its well-defined three-dimensional structure can be leveraged to optimize the spatial orientation of pharmacophores, potentially leading to improved biological activity. The synthetic protocols provided herein offer a practical guide for the preparation and application of this versatile building block in drug discovery and development. The straightforward amide coupling chemistry allows for its efficient incorporation into a wide range of molecular architectures, making it an attractive tool for medicinal chemists.
References
- CN113387930B - Bifunctional compound and preparation method and application thereof - Google P
-
Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (URL: [Link])
- CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Google P
-
This compound - CAS:1082766-22-0 - Sunway Pharm Ltd. (URL: [Link])
- CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google P
Sources
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- 3. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
Protocol for Amide Bond Formation with 1-(Methoxymethyl)cyclobutanecarboxylic acid: Strategies for Coupling Sterically Hindered Carboxylic Acids
An Application Note for Medicinal and Process Chemists
Abstract
Amide bond formation is a cornerstone reaction in pharmaceutical and materials science. However, substrates featuring significant steric hindrance, such as 1-(Methoxymethyl)cyclobutanecarboxylic acid, present considerable synthetic challenges that often lead to low yields and sluggish reaction times with standard protocols. This application note provides a detailed guide for researchers, outlining robust and efficient protocols for the successful amide coupling of this sterically demanding building block. We will delve into the rationale behind reagent selection, present two field-proven experimental protocols—a versatile uronium-salt-based method and a specialized acyl fluoride strategy—and offer a comparative analysis to guide methodology choice.
Introduction: The Challenge of Steric Hindrance
This compound (CAS: 1082766-22-0) is a valuable building block in drug discovery, incorporating a desirable cyclobutane scaffold.[1][2] A key structural feature is the quaternary carbon atom alpha to the carboxyl group. This arrangement imparts significant steric bulk around the carboxylic acid moiety, which physically obstructs the approach of the amine nucleophile during the coupling reaction.
Conventional amide coupling methods may fail or provide unsatisfactory results for such substrates.[3] The slow nucleophilic attack on the activated carboxylate intermediate can lead to decomposition of the activated species or other side reactions, resulting in diminished yields.[3] Therefore, a successful protocol requires careful selection of coupling reagents and reaction conditions designed to overcome this steric barrier.
Mechanistic Considerations and Reagent Selection
The formation of an amide bond from a carboxylic acid and an amine necessitates the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group. This is the primary role of a coupling reagent. The general mechanism involves two key steps: activation of the carboxylate and subsequent nucleophilic acyl substitution by the amine.
Caption: General mechanism of amide bond formation.
For sterically hindered acids like this compound, the choice of coupling reagent is paramount. The ideal reagent should rapidly generate a highly reactive activated intermediate to facilitate the subsequent, sterically challenging nucleophilic attack.
Comparative Analysis of Coupling Reagents
The following table summarizes the characteristics of common coupling reagent classes and their suitability for hindered substrates.
| Reagent Class | Examples | Reactivity | Suitability for Hindered Substrates | Key Considerations |
| Carbodiimides | EDC, DCC, DIC | Moderate | Moderate | Often require additives like HOBt or HOAt to increase efficiency and suppress racemization. Byproduct removal can be an issue (e.g., DCU).[4] |
| Uronium/Aminium Salts | HATU , HBTU, HCTU | Very High | Excellent | Highly efficient and fast, making them ideal for challenging couplings. HATU, based on HOAt, is often superior in preventing racemization.[4][5] |
| Phosphonium Salts | PyBOP, PyAOP | High | Very Good | Effective for hindered systems, though byproducts can sometimes complicate purification.[5] |
| Acyl Halide Precursors | (COCl)₂, SOCl₂, BTFFH , XtalFluor-E | Exceptional | Excellent | Forms highly reactive acyl chloride or fluoride intermediates. Acyl fluorides are particularly effective for extremely hindered cases and can reduce racemization risk compared to chlorides.[6][7][8] |
Based on this analysis, uronium salts like HATU represent a reliable first-line choice, while in-situ formation of acyl fluorides offers a powerful alternative for particularly recalcitrant cases.[6][8]
Recommended Experimental Protocols
The following protocols are designed to serve as a robust starting point for the coupling of this compound with a primary or secondary amine.
Caption: General experimental workflow for amide coupling.
Protocol A: HATU-Mediated Coupling (High-Efficiency Standard)
This method is highly reliable for a broad range of amines and is often the first choice for hindered systems.
Materials:
-
This compound
-
Amine of interest
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Nitrogen or Argon source
-
Standard laboratory glassware (oven- or flame-dried)
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).
-
Activation: Add HATU (1.1-1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes. A color change (often to yellow) may be observed, indicating the formation of the activated ester.
-
Coupling: Add the amine (1.0-1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, an additional equivalent of base (DIPEA) is required.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. For particularly hindered amines, the reaction may be gently heated to 40-50 °C to facilitate completion. Reactions are typically complete within 2-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol B: Acyl Fluoride-Mediated Coupling (For Highly Challenging Substrates)
This protocol is particularly effective when standard methods like Protocol A fail, especially with electron-deficient or extremely hindered amines.[6][8] It involves the in-situ generation of a highly reactive acyl fluoride intermediate.
Materials:
-
This compound
-
Amine of interest
-
BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride
-
Pyridine or DIPEA
-
Anhydrous solvent (e.g., DCM, Acetonitrile)
-
Nitrogen or Argon source
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 eq).
-
Dissolution: Dissolve the acid in anhydrous DCM or acetonitrile.
-
Fluorination: Add BTFFH (1.2 eq) and DIPEA (2.4 eq). Stir the mixture at room temperature for 30-60 minutes to form the acyl fluoride intermediate.
-
Coupling: Add the amine (1.0 eq) to the reaction mixture.
-
Reaction: Seal the reaction vessel and heat to 60-80 °C. The higher temperature is often necessary to drive the coupling of the stable acyl fluoride with the amine.[7] Monitor the reaction by LC-MS.
-
Workup & Purification: Cool the reaction to room temperature. Follow the same workup and purification procedure as described in Protocol A.
Troubleshooting and Final Considerations
-
Low Conversion: If a reaction stalls, consider increasing the temperature or allowing for a longer reaction time. Switching from Protocol A to the more forcing conditions of Protocol B is a logical next step.
-
Anhydrous Conditions: The success of these reactions, particularly the activation step, is highly dependent on the exclusion of water. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Base Selection: DIPEA is often preferred over triethylamine for sterically hindered couplings as it is a non-nucleophilic base, reducing potential side reactions.
-
Safety: Always handle coupling reagents and solvents in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.
By understanding the inherent steric challenge and selecting a suitably powerful coupling methodology, researchers can confidently and efficiently synthesize novel amide derivatives of this compound for application in drug discovery and development.
References
-
CP Lab Safety. This compound, 1 gram, Reagent Grade. Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-150. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA, 65(11), 853-856. Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]
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- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Integration of 1-(Methoxymethyl)cyclobutanecarboxylic Acid in PROTAC Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond Linearity in PROTAC Design
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1][2][3] A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[4][5][6] While the ligands ensure target engagement, the linker is a critical determinant of a PROTAC's efficacy, influencing the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[1][7]
Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic tractability.[4][7] However, the field is progressively acknowledging the limitations of excessive flexibility, which can incur an entropic penalty upon ternary complex formation. This has spurred the exploration of more rigid and conformationally constrained linkers to improve potency and cellular permeability. The incorporation of small, saturated carbocycles, such as cyclobutane, offers a compelling strategy to impart three-dimensionality and favorable pharmacological properties.[1][6]
This guide details the application of 1-(Methoxymethyl)cyclobutanecarboxylic acid , a unique building block for the synthesis of next-generation PROTACs. The cyclobutane core introduces a rigid, non-planar scaffold that can help to pre-organize the PROTAC architecture for optimal ternary complex formation.[6][8] The methoxymethyl substituent provides a vector for potential metabolic stability and can influence solubility, while the carboxylic acid serves as a versatile chemical handle for conjugation.
The Rationale for Cyclobutane-Containing Linkers
The incorporation of a cyclobutane moiety, such as that from this compound, into a PROTAC linker is a deliberate design choice aimed at overcoming the challenges associated with overly flexible linkers. The unique puckered structure of the cyclobutane ring offers several advantages in medicinal chemistry:[1][6]
-
Conformational Restriction: The rigid nature of the cyclobutane ring reduces the number of accessible conformations of the linker, which can decrease the entropic cost of forming the ternary complex, potentially leading to enhanced degradation efficiency.[6][7]
-
Improved Metabolic Stability: The cyclobutane scaffold is generally robust to metabolic degradation compared to linear alkyl chains, which can be susceptible to oxidation.[1]
-
Enhanced 3D Character: Moving away from flat, aromatic linkers towards sp³-rich structures like cyclobutane increases the three-dimensionality of the PROTAC. This can improve solubility, reduce planar stacking-induced toxicity, and provide new vectors for escaping unfavorable protein-protein interactions.[8]
-
Fine-Tuning of Physicochemical Properties: The substitution on the cyclobutane ring, such as the methoxymethyl group in the title compound, allows for the fine-tuning of properties like lipophilicity and polarity, which are critical for cell permeability and overall pharmacokinetic behavior.[9]
Synthetic Strategy: Amide Bond Formation
The most direct and widely employed method for incorporating a carboxylic acid-containing building block into a PROTAC linker is through amide bond formation .[10] this compound can be coupled with an amine-functionalized component—either the E3 ligase ligand or the POI ligand (warhead)—that has been pre-functionalized with a suitable linker containing a terminal amine.
Standard peptide coupling reagents are highly effective for this transformation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), provide a reliable and high-yielding method for forming the amide bond with minimal side reactions.[11][12]
Experimental Protocols
Protocol 1: General Amide Coupling of this compound to an Amine-Terminated Linker
This protocol describes a general procedure for the amide coupling of this compound with a generic amine-terminated linker fragment (amine-linker-POI ligand or amine-linker-E3 ligase ligand).
Diagram of the Synthetic Workflow:
Caption: General workflow for incorporating the cyclobutane moiety via amide coupling.
Materials:
-
This compound (1.0 equiv)
-
Amine-terminated linker-ligand conjugate (e.g., an amino-functionalized pomalidomide derivative) (1.0-1.2 equiv)
-
HATU (1.1-1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine-terminated linker-ligand conjugate (1.1 equiv).
-
Dissolution: Dissolve the amine component in anhydrous DMF.
-
Addition of Acid and Coupling Reagent: To the solution from step 2, add this compound (1.0 equiv) and HATU (1.2 equiv).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add DIPEA (2.5 equiv) dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide-coupled product.
Diagram of the Amide Coupling Mechanism:
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Causality and Experimental Choices
-
Choice of Coupling Reagent (HATU): HATU is chosen for its high efficiency, rapid reaction times, and ability to suppress racemization, which is crucial if chiral centers are present in the ligand scaffolds.[11][12] It is particularly effective for coupling sterically hindered or electronically deactivated amines and carboxylic acids.[8]
-
Use of a Non-Nucleophilic Base (DIPEA): A tertiary amine base like DIPEA is required to deprotonate the carboxylic acid, facilitating its attack on HATU. DIPEA is sterically hindered, which prevents it from acting as a competing nucleophile.[11]
-
Anhydrous Solvent (DMF): Anhydrous conditions are critical as water can hydrolyze the active ester intermediate, leading to the regeneration of the carboxylic acid and reduced yield. DMF is an excellent polar aprotic solvent that solubilizes most reactants in PROTAC synthesis.[11]
-
Aqueous Workup: The washing steps with saturated NaHCO₃ are essential to remove any unreacted carboxylic acid and the acidic byproducts of the reaction. The brine wash helps to remove residual water from the organic layer.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical conditions for the amide coupling step. Researchers should note that optimization may be required based on the specific substrates used.
| Parameter | Recommended Condition | Rationale |
| Equivalents of Acid | 1.0 | Limiting Reagent |
| Equivalents of Amine | 1.0 - 1.2 | A slight excess can drive the reaction to completion. |
| Coupling Reagent | HATU, HBTU, or EDC/HOBt | High efficiency coupling agents.[11][12][13] |
| Equivalents of Reagent | 1.1 - 1.5 | Ensures complete activation of the carboxylic acid. |
| Base | DIPEA or Triethylamine | Non-nucleophilic base to facilitate the reaction.[8] |
| Equivalents of Base | 2.0 - 3.0 | Neutralizes the acid and any HCl salts from reagents. |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvent to dissolve reactants. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exotherm, then RT for completion. |
| Reaction Time | 2 - 18 hours | Monitored by TLC or LC-MS for completion.[11] |
Conclusion and Future Perspectives
This compound is a valuable building block for the synthesis of PROTACs with rigid, three-dimensional linkers. The straightforward incorporation via standard amide bond formation protocols allows for its integration into diverse PROTAC libraries. By moving beyond simple linear linkers and embracing structurally sophisticated elements like substituted cyclobutanes, researchers can systematically explore the chemical space of PROTAC design. This exploration is crucial for optimizing degradation potency, selectivity, and the development of PROTACs with drug-like properties suitable for clinical advancement. The protocols and insights provided herein serve as a foundational guide for scientists aiming to leverage this promising chemical tool in the field of targeted protein degradation.
References
-
R. I. Troup, et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1(5): 273–312. [Link]
-
M. P. W. M. te Vruchte, et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 60(32), 17334-17355. [Link]
-
Oreate AI. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]
-
M. J. Jones, et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 23(61), 15427-15434. [Link]
-
Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2025). California State Polytechnic University, Pomona. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
R. I. Troup, et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1(5), 273-312. [Link]
-
K. K. K. Kounde, et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 702529. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
CD Bioparticles. (n.d.). PROTAC Linkers. CD Bioparticles. [Link]
-
PubChem. (n.d.). 1-(methoxymethyl)cyclobutane-1-carboxylic acid. PubChem. [Link]
-
A. D'Arcy, et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 332-338. [Link]
-
CP Lab Safety. (n.d.). This compound, 1 gram, Reagent Grade. CP Lab Safety. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Y. Li, et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. Molecules, 28(22), 7590. [Link]
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Application Notes and Protocols for the Incorporation of 1-(Methoxymethyl)cyclobutanecarboxylic Acid into Bioactive Molecules
Introduction: The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved pharmacological and pharmacokinetic properties is relentless. Among the scaffolds gaining prominence, the cyclobutane ring has emerged as a powerful tool for medicinal chemists.[1][2] Its unique, puckered three-dimensional structure offers a distinct advantage over more traditional, often planar, moieties.[1] The incorporation of a cyclobutane framework can enhance a molecule's potency, selectivity, and metabolic stability by introducing conformational rigidity and serving as a non-planar bioisostere for phenyl rings or larger cyclic systems.[1][3]
This guide focuses on a particularly valuable, yet underutilized, building block: 1-(Methoxymethyl)cyclobutanecarboxylic acid (CAS 1082766-22-0). This molecule combines the benefits of the rigid cyclobutane core with a methoxymethyl side chain that can probe specific interactions within a biological target and potentially improve physicochemical properties. These notes provide a comprehensive overview of the rationale for its use, detailed protocols for its incorporation into lead scaffolds, and insights into the strategic advantages it offers in the development of next-generation therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in drug design.
| Property | Value | Source |
| CAS Number | 1082766-22-0 | [4][5][6] |
| Molecular Formula | C₇H₁₂O₃ | [4][5][6] |
| Molecular Weight | 144.17 g/mol | [4][5][6] |
| Form | Solid | [4] |
| Predicted XlogP | 0.5 | [7] |
| SMILES | O=C(O)C1(CCC1)COC | [4] |
Strategic Rationale for Incorporation
The decision to incorporate this compound into a bioactive molecule is driven by several key strategic considerations in drug design:
-
Introduction of 3D-Rich Scaffolds : Moving away from "flat" molecules is a major trend in medicinal chemistry to improve target engagement and reduce off-target effects. The puckered nature of the cyclobutane ring provides an excellent opportunity to introduce three-dimensionality.[8]
-
Bioisosteric Replacement : The carboxylic acid group is a common pharmacophore but can lead to poor membrane permeability and rapid metabolism.[3][8] While this building block retains the carboxylic acid for potential key interactions, the cyclobutane moiety itself can act as a bioisostere for other groups, such as gem-dimethyl or phenyl groups, often with improved metabolic stability.
-
Conformational Restriction : The rigid cyclobutane core can lock a molecule into a more bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency.[9]
-
Vectorial Projection of Substituents : The defined geometry of the cyclobutane ring allows for precise placement of the methoxymethyl and the newly formed amide bond in chemical space, enabling fine-tuning of interactions with the target protein.
Synthetic Pathways for Incorporation: Amide Bond Formation
The most common and direct method for incorporating this compound into a molecule containing a primary or secondary amine is through amide bond formation. Given the steric hindrance around the quaternary carbon of the cyclobutane ring, selecting the appropriate coupling conditions is critical for achieving high yields.
Below are detailed protocols for amide coupling, with a comparative analysis of common reagents.
General Workflow for Amide Coupling
The overall process for the amide coupling of this compound is depicted in the following workflow diagram.
Caption: General workflow for amide coupling.
Protocol 1: HATU-Mediated Amide Coupling
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent, particularly for sterically hindered substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Argon)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine (1.1 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation. This method is particularly useful for reducing racemization in chiral substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1.5 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA (3 equivalents) or another suitable non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or DMF
-
Reaction vessel, magnetic stirrer, and inert atmosphere
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.
-
Add the amine (1.1 equivalents) and DIPEA (3 equivalents) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent can significantly impact reaction time, yield, and ease of purification.
| Coupling Reagent | Additive | Base | Typical Solvent | Pros | Cons |
| HATU | None | DIPEA | DMF | Fast reaction times, high yields, effective for hindered substrates.[10] | Higher cost, can be sensitive to moisture. |
| EDC·HCl | HOBt | DIPEA | DCM, DMF | Cost-effective, water-soluble byproducts are easily removed during work-up.[5][11] | Slower reaction times, may require an additive to suppress side reactions.[5][11] |
| HBTU | None | DIPEA | DMF | Similar to HATU, good for hindered systems. | Can produce a mixture of product crystals and byproducts, potentially complicating purification.[5] |
Proposed Synthesis of this compound
While commercially available, understanding the synthesis of this building block can be valuable. A plausible synthetic route starting from 1,1-cyclobutanedicarboxylic acid is outlined below.
Caption: Proposed synthesis of the title compound.
Conclusion
This compound is a promising building block for medicinal chemists aiming to introduce novel, three-dimensional scaffolds into their drug candidates. Its rigid cyclobutane core and functionalized side chain offer unique opportunities to enhance potency, selectivity, and pharmacokinetic profiles. The protocols detailed herein provide robust and reproducible methods for its incorporation via amide bond formation, empowering researchers to explore the full potential of this valuable synthetic tool. As the demand for structurally diverse and sp³-rich molecules continues to grow, the strategic application of building blocks like this compound will be instrumental in the discovery of the next generation of innovative medicines.
References
-
van der Kolk, R. et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
-
Gershonov, E. et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]
-
Ballatore, C. et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem. Available at: [Link]
-
Ertl, P. & Rohde, B. (2012). The Pucker of Three-Dimensional Fragments: A Shape-Based Classification and Its Application in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Hall, A. et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Le, N. N. D. (2021). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Cal Poly Pomona University Library. Available at: [Link]
-
Vankawala, P. J. et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]
-
PubChem. 1-(methoxymethyl)cyclobutane-1-carboxylic acid. Available at: [Link]
-
CP Lab Safety. This compound, 1 gram, Reagent Grade. Available at: [Link]
-
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Application Notes and Protocols for the Esterification of 1-(Methoxymethyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of 1-(Methoxymethyl)cyclobutanecarboxylic Acid Esters
This compound and its corresponding esters are valuable building blocks in medicinal chemistry and materials science. The unique strained cyclobutane ring, coupled with the methoxymethyl substituent, imparts specific conformational constraints and physicochemical properties to molecules incorporating this scaffold. The ester functionality serves as a versatile handle for further chemical transformations, a key component of prodrug strategies to enhance bioavailability, or a critical moiety for tuning the properties of advanced materials.
The steric hindrance posed by the quaternary carbon at the 1-position of the cyclobutane ring makes the esterification of this compound a non-trivial synthetic challenge. Standard Fischer esterification conditions often prove ineffective or lead to low yields.[1][2] This guide provides a detailed overview of robust and efficient methods for the synthesis of its esters, complete with mechanistic insights and step-by-step protocols to empower researchers in their synthetic endeavors.
Navigating the Synthetic Landscape: A Comparative Overview of Esterification Strategies
The choice of esterification method is paramount and depends on the scale of the reaction, the nature of the alcohol, and the presence of other functional groups in the molecule. Here, we present a curated selection of field-proven methods, each with its distinct advantages and mechanistic underpinnings.
| Method | Key Reagents | Advantages | Considerations |
| Steglich Esterification | DCC or EDC, DMAP | Mild conditions, high yields, suitable for acid-sensitive substrates.[2][3][4] | Formation of urea byproducts, potential for N-acylurea side reaction.[4] |
| Mitsunobu Reaction | DEAD or DIAD, PPh₃ | Mild, neutral conditions, stereochemical inversion of the alcohol.[5][6] | Stoichiometric phosphine oxide and hydrazine byproducts can complicate purification.[7] |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Excellent for sterically hindered acids and macrolactonization, high yields.[1][8][9] | Requires a two-step, one-pot procedure.[10] |
| Acid Chloride Formation followed by Alcoholysis | SOCl₂ or (COCl)₂, then alcohol and base | High reactivity, generally good yields. | Requires an additional synthetic step, harsh reagents may not be suitable for sensitive substrates. |
I. Steglich Esterification: A Mild and Versatile Approach
The Steglich esterification is a powerful method for forming ester bonds under mild, neutral conditions, making it ideal for substrates with acid- or base-labile functional groups.[3][4] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the nucleophilic attack of the alcohol.[2][11]
Mechanistic Rationale
The key to the Steglich esterification is the in situ formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide.[4] DMAP, being a more potent nucleophile than the alcohol, intercepts this intermediate to form a reactive N-acylpyridinium species. This "activated ester" is then readily attacked by the alcohol to furnish the desired ester and regenerate the DMAP catalyst. The driving force of the reaction is the formation of the stable and often insoluble urea byproduct.[2]
Caption: Mechanism of the Steglich Esterification.
Protocol: Synthesis of Methyl 1-(Methoxymethyl)cyclobutanecarboxylate via Steglich Esterification
Materials:
-
This compound
-
Methanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).
-
Add methanol (1.2 eq) and DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU, washing the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 1-(methoxymethyl)cyclobutanecarboxylate.
II. Mitsunobu Reaction: Inversion of Stereochemistry and Mild Conditions
The Mitsunobu reaction is an exceptionally mild and reliable method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol center.[5][6] This is particularly advantageous when dealing with chiral alcohols. The reaction is driven by the formation of a strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7]
Mechanistic Rationale
The reaction is initiated by the formation of a phosphorane intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] This intermediate then activates the alcohol, making the hydroxyl group a good leaving group. The carboxylate anion, acting as the nucleophile, then displaces the activated hydroxyl group in an Sₙ2 fashion, leading to the ester with inverted stereochemistry.[6]
Caption: Mechanism of the Mitsunobu Reaction.
Protocol: Synthesis of Ethyl 1-(Methoxymethyl)cyclobutanecarboxylate via Mitsunobu Reaction
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), ethanol (1.2 eq), and triphenylphosphine (1.2 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution. An exotherm and/or a color change may be observed.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. These can often be removed by direct purification via flash column chromatography on silica gel. Alternatively, the triphenylphosphine oxide can sometimes be precipitated by the addition of a non-polar solvent like diethyl ether or hexanes and removed by filtration.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 1-(methoxymethyl)cyclobutanecarboxylate.
III. Yamaguchi Esterification: Taming Steric Hindrance
The Yamaguchi esterification is a highly effective method for the synthesis of esters, particularly from sterically hindered carboxylic acids.[1][8][9] It is also widely employed for macrolactonization. The reaction proceeds through the formation of a mixed anhydride, which is then activated by DMAP for nucleophilic attack by the alcohol.[10]
Mechanistic Rationale
The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form a mixed anhydride.[1] DMAP then regioselectively attacks the less sterically hindered carbonyl group of the mixed anhydride, forming a highly reactive acylpyridinium intermediate.[10] This intermediate is subsequently attacked by the alcohol to yield the desired ester.[1]
Caption: Mechanism of the Yamaguchi Esterification.
Protocol: Synthesis of Isopropyl 1-(Methoxymethyl)cyclobutanecarboxylate via Yamaguchi Esterification
Materials:
-
This compound
-
Isopropanol (anhydrous)
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et₃N, anhydrous)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous toluene (approx. 0.5 M).
-
Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the mixture at room temperature for 2 hours.
-
In a separate flask, dissolve isopropanol (1.5 eq) and DMAP (1.2 eq) in anhydrous toluene.
-
Add the alcohol-DMAP solution to the reaction mixture containing the mixed anhydride.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure isopropyl 1-(methoxymethyl)cyclobutanecarboxylate.
IV. Acid Chloride Formation and Subsequent Alcoholysis
For robust substrates, conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with an alcohol, is a straightforward and often high-yielding approach. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation.
Workflow Overview
This two-step process involves first the formation of the acid chloride, which is often used crude in the subsequent step. The acid chloride is then reacted with the desired alcohol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.
Caption: Workflow for Esterification via Acid Chloride Formation.
Protocol: Synthesis of Benzyl 1-(Methoxymethyl)cyclobutanecarboxylate via Acid Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzyl alcohol
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
Step 1: Formation of the Acid Chloride
-
To a flame-dried round-bottom flask, add this compound (1.0 eq).
-
Carefully add thionyl chloride (2.0 eq) at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help remove the last traces). The resulting acid chloride is often used in the next step without further purification.
Step 2: Esterification
-
Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve benzyl alcohol (1.1 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Add the alcohol-pyridine solution dropwise to the cooled acid chloride solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure benzyl 1-(methoxymethyl)cyclobutanecarboxylate.
Conclusion
The esterification of the sterically hindered this compound can be successfully achieved through a variety of modern synthetic methods. The choice of the optimal method will depend on the specific requirements of the synthesis, including the nature of the alcohol, the scale of the reaction, and the presence of other functional groups. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in their synthetic endeavors, enabling the efficient and reliable synthesis of this important class of molecules.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
-
Dodge, J. A., & Nissen, J. S. (1998). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 75, 194. [Link]
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]
-
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]
-
Kawanami, Y., Dainobu, Y., Inanaga, J., Katsuki, T., & Yamaguchi, M. (1981). Syntheses of macrolides by the double activation method. Bulletin of the Chemical Society of Japan, 54(3), 943-944. [Link]
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
-
Wikipedia. (2023). Steglich esterification. Retrieved from [Link]
-
Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
-
Wikipedia. (2023). Yamaguchi esterification. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1990). tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. [Link]
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Strategic Derivatization of the Sterically Hindered Carboxylic Acid Moiety of 1-(Methoxymethyl)cyclobutanecarboxylic Acid for Enhanced Analysis and Synthesis
An Application Note and Protocol Guide:
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the carboxylic acid group of 1-(Methoxymethyl)cyclobutanecarboxylic acid (MMCCA). The quaternary carbon center alpha to the carboxyl group in MMCCA presents significant steric hindrance, necessitating carefully optimized derivatization strategies. This document outlines robust methodologies for esterification and amidation, critical for applications ranging from bioassays and prodrug synthesis to analytical quantification by gas and liquid chromatography. Each protocol is accompanied by a discussion of the underlying chemical principles, expected outcomes, and methods for analytical validation.
Introduction: The Challenge and Rationale for Derivatization
This compound (MMCCA) is a synthetic building block with potential applications in medicinal chemistry and materials science.[1][2][3] The inherent polarity of the carboxylic acid group can limit its utility in certain biological assays, reduce its volatility for gas chromatography (GC) analysis, and hinder its purification and handling.[4][5] Derivatization of the carboxyl group into esters or amides is a common and effective strategy to overcome these limitations.[6][7]
The primary challenge in derivatizing MMCCA lies in the steric hindrance around the carboxylic acid, which is attached to a quaternary carbon atom within a cyclobutane ring. This steric bulk can significantly impede the approach of reagents, slowing down reaction rates and often leading to incomplete conversion with standard protocols.[8] Therefore, successful derivatization requires either highly reactive reagents or catalytic methods that can overcome this steric barrier.
This guide details two primary derivatization pathways: esterification to enhance lipophilicity and volatility, and amidation to introduce diverse functional groups and for peptide-like coupling.
Esterification of this compound
Esterification is a fundamental transformation that converts carboxylic acids into esters, which are generally more volatile and less polar.[9] This is particularly advantageous for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). For sterically hindered acids like MMCCA, classical Fischer esterification may be slow and inefficient.[10] We will therefore focus on two more robust methods: Steglich esterification and methylation with trimethylsilyldiazomethane (TMS-diazomethane).
Protocol 1: Steglich Esterification for Bulky Esters
The Steglich esterification is a powerful method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[11] This method is highly effective for forming esters from sterically hindered carboxylic acids and alcohols at room temperature.[11][12]
Workflow for Steglich Esterification:
Caption: Workflow for Steglich esterification of MMCCA.
Detailed Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add the desired alcohol (e.g., tert-butanol, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Coupling Agent: Cool the mixture to 0°C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent that dissolves reactants and does not interfere with the reaction. |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Acyl transfer catalyst that accelerates the reaction, especially for sterically hindered substrates.[11] |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction, while room temperature provides sufficient energy for the reaction to proceed. |
Protocol 2: Methylation with Trimethylsilyldiazomethane
For the specific preparation of methyl esters, trimethylsilyldiazomethane (TMS-diazomethane) is a safer and highly efficient alternative to diazomethane.[12] It reacts rapidly with carboxylic acids in the presence of methanol to yield methyl esters with minimal side products.
Detailed Protocol:
-
Preparation: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a mixture of toluene and methanol (4:1 v/v).
-
Reagent Addition: At room temperature, add TMS-diazomethane (2.0 M in hexanes, 1.2 eq) dropwise. Effervescence (N₂ gas) should be observed.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes until the gas evolution ceases and the yellow color persists.
-
Quenching: Carefully add a few drops of acetic acid to quench any excess TMS-diazomethane.
-
Concentration: Remove the solvent under reduced pressure to yield the crude methyl ester, which is often pure enough for direct analysis or can be further purified by chromatography if necessary.
| Parameter | Condition | Rationale |
| Reagent | Trimethylsilyldiazomethane | A safe and effective methylating agent for carboxylic acids.[12] |
| Solvent | Toluene/Methanol | Toluene is a good solvent for the acid, and methanol facilitates the methylation reaction. |
| Temperature | Room Temperature | The reaction is typically fast and efficient at ambient temperature. |
Amidation of this compound
Amide bond formation is one of the most important reactions in medicinal chemistry. Direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[14][15] Therefore, coupling reagents are necessary to activate the carboxylic acid.
Protocol 3: EDC/HOBt Mediated Amidation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that, in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), efficiently promotes amide bond formation with minimal racemization for chiral substrates.[13][16]
Workflow for EDC/HOBt Amidation:
Caption: Workflow for EDC/HOBt mediated amidation of MMCCA.
Detailed Protocol:
-
Preparation: To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, add N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Coupling Agent: Cool the mixture to 0°C and add EDC hydrochloride (1.2 eq) in one portion.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude amide by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Coupling Agent | EDC Hydrochloride | Water-soluble carbodiimide; byproducts are easily removed by aqueous work-up.[16] |
| Additive | 1-Hydroxybenzotriazole (HOBt) | Suppresses side reactions and minimizes racemization by forming an active ester intermediate. |
| Base | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base to neutralize the EDC hydrochloride and the carboxylic acid. |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvents suitable for peptide coupling reactions. |
Analytical Characterization of Derivatives
Successful derivatization must be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Disappearance of the broad carboxylic acid proton signal (typically >10 ppm) and the appearance of new signals corresponding to the ester or amide moiety (e.g., a singlet around 3.7 ppm for a methyl ester, or new signals for the amide protons and alkyl groups). The protons on the α-carbon will also show a characteristic shift.[17]
-
¹³C NMR: A downfield shift of the carbonyl carbon signal upon conversion to an ester or amide (typically in the 160-185 ppm range).[17][18]
-
-
Infrared (IR) Spectroscopy:
-
Disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹).
-
Appearance of a strong C=O stretch for the ester (around 1735-1750 cm⁻¹) or amide (around 1630-1680 cm⁻¹).[17]
-
-
Mass Spectrometry (MS):
-
Confirmation of the correct molecular weight of the derivatized product.
-
For GC-MS analysis of esters, characteristic fragmentation patterns, often involving an acylium ion (R-CO⁺), can be observed.[18] For LC-MS analysis of amides, the derivatized molecule will show improved ionization efficiency.[19]
-
Conclusion
The derivatization of the sterically hindered carboxylic acid in this compound requires carefully selected methodologies to ensure high conversion and yield. The protocols outlined in this guide for Steglich esterification, methylation with TMS-diazomethane, and EDC/HOBt-mediated amidation provide robust and reproducible methods for researchers in drug discovery and chemical development. Proper analytical characterization is paramount to confirm the identity and purity of the resulting derivatives. These methods enable the versatile modification of MMCCA, facilitating its use in a wide array of scientific applications.
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-
Han, J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry, 28(12), 2563-2571. Retrieved from [Link]
-
ResearchGate. (n.d.). Approaches to carboxylic acid activation and derivatization. Retrieved from [Link]
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-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Sabila, P. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6687-6692. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]
-
JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Clark, J. (n.d.). The preparation of amides. Retrieved from [Link]
-
PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
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-
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-
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-
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-
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-
Chromatography Forum. (2008). Derivatization of carboxylic group for fluorescence. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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-
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-
PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Retrieved from [Link]
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PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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Application Notes and Protocols: Employing 1-(Methoxymethyl)cyclobutanecarboxylic Acid in Solid-Phase Synthesis
Introduction: Expanding the Chemical Space of Peptides with Novel Building Blocks
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are constructed, enabling the efficient and controlled assembly of amino acid sequences on a solid support.[1][2] This powerful technique is central to drug discovery and biomedical research. The introduction of non-natural or uniquely functionalized building blocks into peptide chains is a key strategy for enhancing their therapeutic properties, such as stability, potency, and cell permeability.
This guide provides a comprehensive overview of the application of 1-(Methoxymethyl)cyclobutanecarboxylic acid as a novel building block in solid-phase synthesis. The sterically hindered nature of this cycloalkane-derived carboxylic acid presents both unique opportunities and specific challenges in its incorporation into a growing peptide chain. These notes will detail the rationale behind its use, provide optimized protocols for its efficient coupling, and offer insights into the necessary considerations for successful synthesis.
The methoxymethyl ether functionality introduces a polar yet uncharged element, which can influence the conformational properties and solubility of the resulting peptide. The cyclobutane ring provides a rigid scaffold, restricting the conformational freedom of the peptide backbone in its vicinity. This can be a powerful tool for stabilizing specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.
Core Principles and Mechanistic Considerations
The fundamental process of SPPS involves the iterative addition of amino acids to a growing chain anchored to an insoluble resin.[1] Each cycle consists of the deprotection of the N-terminal amine of the resin-bound peptide, followed by the coupling of the next amino acid, whose carboxylic acid group has been pre-activated.[1][3]
The primary challenge in incorporating this compound lies in overcoming the steric hindrance around its carboxylic acid moiety. Standard coupling conditions may prove inefficient, leading to incomplete reactions and the formation of deletion sequences. Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high coupling yields.
Activation of the Carboxylic Acid
Direct conversion of a carboxylic acid to an amide is generally difficult due to the basicity of amines, which tends to deprotonate the carboxylic acid, rendering it unreactive.[4][5] To facilitate amide bond formation, the carboxylic acid must first be activated to create a better leaving group.[6][7] Common activating agents used in SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and reduce racemization.[6][8]
For sterically hindered carboxylic acids, more potent activating systems are often required.[9][10] Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective in these challenging couplings.[6] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the free amine of the peptide-resin.
Experimental Workflows and Protocols
Workflow for Incorporating this compound
The overall workflow for introducing this unique building block into a peptide sequence via Fmoc-based SPPS is depicted below.
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Detailed Protocols
Protocol 1: Loading of the First Amino Acid onto the Resin
For the synthesis of a peptide with a C-terminal carboxylic acid, a 2-chlorotrityl chloride (2-CTC) resin is a suitable choice.[11]
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.
-
Amino Acid Preparation: Dissolve the first Fmoc-protected amino acid (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Loading: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
-
Loading Determination: Determine the final loading of the resin using a UV-Vis spectrophotometer by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small sample of the resin.
Protocol 2: Coupling of this compound
This protocol assumes a standard Fmoc-SPPS approach.[12]
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in dimethylformamide (DMF) for 5 minutes, drain, and repeat with fresh solution for 10 minutes to ensure complete removal of the Fmoc protecting group.[2]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the deprotection byproducts.
-
Coupling Cocktail Preparation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow this pre-activation mixture to stand for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated coupling cocktail to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time is recommended.
-
Monitoring the Coupling: Perform a Kaiser test or a similar qualitative test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: After a successful coupling (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[13]
Protocol 3: Cleavage and Deprotection
The final step is to cleave the synthesized peptide from the resin and remove any side-chain protecting groups.[3] The composition of the cleavage cocktail will depend on the amino acids present in the peptide sequence.[14]
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: A common cleavage cocktail is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). For peptides containing arginine, Reagent R (TFA/thioanisole/EDT/anisole - 90:5:3:2) is often used.[3] If methionine is present, a cocktail with scavengers to prevent its oxidation is recommended.[15]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the mixture to react for 2-3 hours at room temperature with occasional stirring.[12][16]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the precipitated peptide. Wash the pellet with cold diethyl ether and then dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Expected Outcomes and Optimization
The success of incorporating this compound should be evaluated based on the yield and purity of the final peptide.
| Parameter | Standard Amino Acid Coupling | This compound Coupling | Notes |
| Coupling Time | 30-60 minutes | 2-4 hours | Extended time is necessary to overcome steric hindrance. |
| Equivalents of Acid | 2-3 | 3-5 | A higher excess may be required for difficult couplings. |
| Coupling Reagent | HBTU, DIC/HOBt | HATU, PyBOP | More potent activating reagents are recommended.[6] |
| Expected Yield | >95% per step | 85-95% per step | Yields may be slightly lower due to steric challenges. |
| Purity (Crude) | Typically high | May require more rigorous purification | Potential for deletion sequences if coupling is incomplete. |
Visualization of the Coupling Reaction
The following diagram illustrates the key steps in the HATU-mediated coupling of this compound to the N-terminus of a resin-bound peptide.
Caption: Mechanism of HATU-mediated coupling of this compound.
Conclusion and Future Perspectives
The incorporation of this compound into peptides via solid-phase synthesis is a viable strategy for creating novel peptidomimetics with potentially enhanced pharmacological properties. While its sterically hindered nature necessitates the use of more potent coupling reagents and extended reaction times, high-purity peptides can be obtained with careful optimization of the synthetic protocols. The methodologies outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore the utility of this and other unique building blocks in their peptide-based research. Further studies could explore the impact of this modification on peptide structure, stability, and biological activity.
References
-
Coin, I., et al. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Biovera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]
-
JoVE. (2011, November 30). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. [Link]
-
Combinatorial Chemistry Review. (2020, March 10). Carboxylic Acid Linkers - Solid Phase Synthesis. [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
AAPPTec. Cleavage Cocktails; Reagent B. [Link]
-
Katritzky, A. R., et al. (2000, May 1). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
AAPPTec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]
-
Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Nielsen, T. E., et al. (2009, August 21). Solid-Phase Synthesis of Carboxylic and Oxamic Acids via OsO4/NaIO4/HMTA-Mediated Oxidative Cleavage of Acetylenic Peptides. Organic Letters. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Van der Veken, P., et al. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Fields, G. B. (2001). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
ResearchGate. (2021). Mechanisms for the activation of carboxylic acid in amide bond formation. [Link]
-
PubChem. 1-Methylcyclobutane-1-carboxylic acid. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Liu, S., et al. (2018). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
CP Lab Safety. This compound, 1 gram, Reagent Grade. [Link]
-
PubChem. 2-Methylcyclobutane-1-carboxylic acid. [Link]
-
Wonder Chemical. This compound. [Link]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Design of Novel Kinase Inhibitors Using a 1-(Methoxymethyl)cyclobutane Scaffold
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including metabolism, cell cycle progression, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, offering more targeted and often less toxic alternatives to traditional chemotherapy.[3][4][5]
Despite the success of numerous FDA-approved kinase inhibitors, significant challenges remain.[6] One of the primary hurdles is achieving selectivity, as the ATP-binding site is highly conserved across the kinome.[7][8] Off-target effects can lead to toxicity and limit the therapeutic window of a drug. Furthermore, the emergence of drug resistance often necessitates the development of next-generation inhibitors.[1] Consequently, there is a continuous need for novel chemical scaffolds that can confer unique binding properties, improved selectivity, and favorable pharmacokinetic profiles.
This application note details a comprehensive workflow for the design, synthesis, and evaluation of a novel class of kinase inhibitors based on a 1-(methoxymethyl)cyclobutane scaffold. This unique, three-dimensional scaffold offers several potential advantages in drug design, including conformational rigidity and novel exit vectors for chemical elaboration.
Rationale for the 1-(Methoxymethyl)cyclobutane Scaffold
The choice of a central scaffold is a critical decision in drug discovery.[9] The 1-(methoxymethyl)cyclobutane moiety (Figure 1) was selected for its unique combination of physicochemical properties that are highly desirable for kinase inhibitor design.
-
Three-Dimensionality and Novel Chemical Space: Unlike flat, aromatic ring systems commonly found in kinase inhibitors, the puckered nature of the cyclobutane ring provides a distinct three-dimensional geometry.[10][11] This can enable interactions with less conserved regions of the kinase active site, potentially leading to improved selectivity.
-
Conformational Restriction: The rigid nature of the cyclobutane ring can lock key pharmacophoric groups in a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency.[10]
-
Metabolic Stability: Saturated carbocyclic rings like cyclobutane are often less susceptible to oxidative metabolism compared to more traditional aromatic scaffolds, which can lead to improved pharmacokinetic properties.[10]
-
Tunable Exit Vectors: The methoxymethyl substituent provides a flexible linker and an additional vector for chemical modification, allowing for the exploration of different regions of the kinase binding pocket.
Caption: The 1-(methoxymethyl)cyclobutane scaffold.
Drug Discovery and Validation Workflow
The discovery and development of a novel kinase inhibitor is a multi-step process that begins with identifying a promising starting point and progresses through rigorous biochemical and cellular validation. The following workflow outlines the key stages in the development of kinase inhibitors based on the 1-(methoxymethyl)cyclobutane scaffold.
Caption: Overall workflow for inhibitor development.
Part 1: Hit Identification via Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel chemical starting points for drug design.[6][7][12] It involves screening libraries of low molecular weight compounds ("fragments") to identify weak but efficient binders to the target protein.[13] These initial hits can then be optimized into more potent lead compounds.[8]
Protocol 1.1: Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to the ATP-binding site of the target kinase.
Materials:
-
Recombinant purified target kinase
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Fragment library (typically ~1000 fragments, following the "Rule of Three"[13])
-
Running buffer (e.g., HBS-EP+)
-
High-concentration ATP solution
Procedure:
-
Kinase Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the purified kinase (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer at a suitable concentration (e.g., 200 µM).
-
Inject each fragment solution over the kinase-immobilized surface and a reference flow cell.
-
Monitor the binding response in real-time. Fragments that show a concentration-dependent binding signal are considered primary hits.
-
-
Hit Validation (ATP Competition):
-
For each primary hit, repeat the binding experiment in the presence of a high concentration of ATP (e.g., 1 mM).
-
Fragments that show a significantly reduced binding signal in the presence of ATP are confirmed as binders to the ATP-binding site.
-
-
Lead Generation Strategy:
-
Validated fragment hits will be used as starting points for chemical elaboration.
-
The 1-(methoxymethyl)cyclobutane scaffold will be synthetically linked to the validated fragments to create novel, larger molecules with potentially higher affinity and improved drug-like properties. This "fragment growing" or "fragment linking" approach will be guided by structural biology (X-ray crystallography) to ensure optimal placement of the scaffold within the kinase active site.
-
Part 2: Chemical Synthesis of Novel Inhibitors
Following the identification of promising fragments, the next stage is the chemical synthesis of novel inhibitor molecules incorporating the 1-(methoxymethyl)cyclobutane scaffold. The synthetic strategy will focus on creating a diverse library of compounds by attaching various fragment-derived pharmacophores to the scaffold.
A general synthetic approach could involve the initial synthesis of a key cyclobutane intermediate, which can then be diversified.[14][15][16][17] For example, a [2+2] cycloaddition could be employed to form the cyclobutane ring, followed by functional group manipulations to introduce the methoxymethyl group and an attachment point for the pharmacophore. The specific synthetic routes will be tailored based on the structure of the fragment hits.
Part 3: Biochemical Characterization
Once synthesized, the novel compounds must be rigorously tested to determine their potency against the target kinase and their selectivity across the human kinome.
Protocol 3.1: In Vitro Kinase Assay (Time-Resolved FRET - TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the target kinase. TR-FRET is a robust, high-throughput assay format for measuring kinase activity.[18][19][20]
Materials:
-
Recombinant purified target kinase
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
ATP
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of each inhibitor compound in DMSO.
-
Further dilute the compounds in assay buffer to the final desired concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the inhibitor solution, the kinase, and the biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP (at a concentration close to the Km for the kinase).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a detection mix containing EDTA, the Europium-labeled anti-phospho-substrate antibody, and SA-APC.
-
Incubate at room temperature for 60 minutes to allow for the development of the FRET signal.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Hypothetical Data:
| Compound ID | Scaffold | Target Kinase IC50 (nM) |
| Cmpd-001 | 1-(Methoxymethyl)cyclobutane | 15 |
| Cmpd-002 | 1-(Methoxymethyl)cyclobutane | 28 |
| Cmpd-003 | 1-(Methoxymethyl)cyclobutane | 8 |
| Reference Inhibitor | Phenylpyrimidine | 12 |
Protocol 3.2: Kinome-wide Selectivity Profiling
Objective: To assess the selectivity of lead compounds against a broad panel of human kinases. High selectivity is crucial for minimizing off-target effects and potential toxicity.[21]
Procedure: Given the specialized nature of kinome-wide screening, this is typically performed as a service by specialized contract research organizations (CROs).[22][23] Several platforms are available, such as radiometric assays or binding assays.[24][25]
-
Compound Submission:
-
Submit lead compounds (e.g., Cmpd-003) at a specified concentration (e.g., 1 µM) to a CRO for screening against their kinase panel (e.g., >400 kinases).
-
-
Data Analysis:
-
The primary output is typically the percent inhibition of each kinase at the tested concentration.
-
Data can be visualized using a kinome tree map to provide a clear picture of the compound's selectivity profile. A highly selective compound will inhibit only the target kinase or a small number of closely related kinases.
-
Follow-up dose-response assays are then performed for any off-target hits to determine their IC50 values.
-
Part 4: Cell-Based Assays
After demonstrating biochemical potency and selectivity, it is essential to confirm that the inhibitors are active in a cellular context.[26][27]
Protocol 4.1: Cellular Target Engagement (Western Blot)
Objective: To confirm that the inhibitor can enter cells and inhibit the phosphorylation of a known downstream substrate of the target kinase.
Materials:
-
Cancer cell line known to be dependent on the target kinase signaling.
-
Cell culture media and supplements.
-
Inhibitor compounds.
-
Lysis buffer.
-
Primary antibodies (anti-phospho-substrate and anti-total-substrate).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-substrate and total substrate.
-
The reduction in the phospho-substrate signal (normalized to the total substrate) indicates cellular target engagement and inhibition.
-
Sources
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- 24. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocols: Functionalization of Peptides with 1-(Methoxymethyl)cyclobutanecarboxylic Acid
Abstract
The strategic modification of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the enhancement of therapeutic properties such as stability, cell permeability, and target affinity. The incorporation of sterically constrained, non-natural building blocks is a particularly powerful strategy. This guide provides a comprehensive overview and detailed protocols for the functionalization of peptides with 1-(Methoxymethyl)cyclobutanecarboxylic acid, a unique aliphatic scaffold. The cyclobutane moiety introduces conformational rigidity, which can be advantageous for optimizing peptide secondary structure and metabolic stability.[1][2] This document outlines the chemical principles, step-by-step methodologies for solution-phase conjugation, and robust analytical techniques for the purification and characterization of the resulting modified peptides.
Introduction and Scientific Rationale
Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low membrane permeability. Covalent modification of peptide backbones or side chains with carefully selected chemical moieties is a proven approach to overcome these limitations. The use of cyclic structures, such as cyclobutanes, is increasingly popular as they can conformationally restrict the peptide backbone, leading to a more defined three-dimensional structure.[2] This pre-organization can enhance binding to biological targets and improve resistance to proteolytic degradation.
The this compound scaffold offers a unique combination of features:
-
Conformational Constraint: The rigid, puckered four-membered ring restricts the rotational freedom of the attached peptide chain, which can stabilize desired secondary structures like α-helices or β-turns.[1]
-
Modulated Hydrophobicity: The methoxymethyl group provides a balance of hydrophobic and hydrophilic character, potentially improving solubility and membrane interaction profiles.[3][4]
-
Chemical Inertness: The cyclobutane ring is relatively stable and biocompatible, making it a suitable component for therapeutic candidates.[2]
This application note details the chemical strategy for covalently linking this compound to a peptide's primary amine (e.g., the N-terminus or a lysine side chain) via a stable amide bond. The core of this process is the activation of the carboxylic acid group to render it susceptible to nucleophilic attack by the peptide's amine.
Principle of the Method: Amide Bond Formation
Directly reacting a carboxylic acid with an amine to form an amide bond is generally inefficient and requires harsh conditions. Therefore, the carboxyl group of this compound must first be "activated". This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.[5] Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are commonly used for this purpose.[6]
The activation process, often assisted by additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), proceeds through a highly reactive O-acylisourea intermediate. This intermediate can then be converted to a more stable active ester (e.g., an HOBt or NHS ester), which subsequently reacts cleanly with the peptide's amine to form the desired amide bond with minimal risk of racemization.[6][7] More advanced phosphonium- and uronium-based coupling reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) offer high efficiency and are particularly well-suited for both solution- and solid-phase synthesis.[7]
Chemical Reaction Mechanism
Below is a diagram illustrating the general mechanism for peptide coupling using a carbodiimide and an activating agent like HOBt.
Caption: General mechanism of peptide functionalization.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥95% Purity | Sigma-Aldrich, ChemBridge |
| Model Peptide (e.g., GGL, KGR, etc.) | >95% Purity (HPLC) | Bachem, GenScript |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Sigma-Aldrich, Aapptec |
| 1-Hydroxybenzotriazole (HOBt) hydrate | Peptide Synthesis Grade | Aapptec, Bachem |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | MilliporeSigma |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | Spectrophotometric Grade | Thermo Scientific |
| Deionized Water | 18.2 MΩ·cm | In-house (e.g., Milli-Q) |
| RP-HPLC Column (e.g., C18, 5 µm, 100 Å) | Analytical & Preparative | Waters, Agilent |
| LC-MS System with ESI source | - | Waters, Thermo, Sciex |
Note on Safety: Always consult the Safety Data Sheet (SDS) for each reagent before use. Handle reagents like DIC, TFA, and DIPEA in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Experimental Workflow and Protocols
The overall workflow involves activating the carboxylic acid, coupling it to the peptide, and then purifying and verifying the final product.
Caption: Experimental workflow for peptide functionalization.
Protocol 1: Solution-Phase Functionalization of a Peptide N-Terminus
This protocol describes the modification of a generic tripeptide (e.g., Gly-Gly-Leu) as a model system.
1. Reagent Preparation:
-
Peptide Solution: Dissolve the peptide (1.0 eq.) in a minimal amount of anhydrous DMF. For example, 10 mg of peptide in 200 µL DMF.
-
Carboxylic Acid Solution: In a separate vial, dissolve this compound (1.2 eq.) and HOBt (1.2 eq.) in anhydrous DMF (e.g., 200 µL).
-
DIC Solution: Prepare a fresh solution of DIC (1.2 eq.) in anhydrous DMF.
2. Activation Step (Pre-activation):
-
To the stirred carboxylic acid/HOBt solution, add the DIC solution dropwise.
-
Allow the activation reaction to proceed for 10-15 minutes at room temperature. A cloudy appearance may indicate the formation of the active ester and byproducts. This pre-activation step is crucial for minimizing side reactions with the peptide.[6]
3. Coupling Reaction:
-
Add the peptide solution to the activated carboxylic acid mixture.
-
Add DIPEA (2.5 eq.) to the reaction mixture. The base is essential to deprotonate the N-terminal ammonium salt, freeing the amine nucleophile for reaction.[7]
-
Stir the reaction mixture at room temperature for 2-4 hours. Reaction progress can be monitored by analytical HPLC or LC-MS by taking small aliquots.
4. Work-up and Isolation:
-
Once the reaction is complete, precipitate the crude product by adding the reaction mixture dropwise into a centrifuge tube containing cold diethyl ether (~10 mL).
-
Centrifuge the tube (e.g., 5000 rpm for 5 min), decant the ether, and repeat the wash step twice to remove excess reagents and DMF.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Purification by Preparative RP-HPLC
1. Sample Preparation:
-
Dissolve the dried crude product in a minimal volume of a suitable solvent (e.g., 5-10% ACN in water with 0.1% TFA).
2. HPLC Method:
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).
-
Column: C18 preparative column (e.g., 19 x 150 mm, 5 µm).
-
Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 30-40 minutes. The modified peptide will be more hydrophobic than the starting peptide and should elute later.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.[8]
3. Fraction Collection and Lyophilization:
-
Collect fractions corresponding to the main product peak.
-
Confirm the identity of the collected fractions using LC-MS.
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
Protocol 3: Characterization and Quality Control
Successful functionalization is confirmed by a combination of mass spectrometry and chromatography.[9][10]
1. Mass Spectrometry (LC-MS):
-
Purpose: To confirm the covalent addition of the moiety.
-
Procedure: Analyze the purified product using an ESI-MS.
-
Expected Result: The observed mass should correspond to the theoretical mass of the starting peptide plus the mass of the this compound moiety (144.17 Da) minus the mass of water (18.02 Da). The expected mass increase is 126.15 Da .
2. Analytical RP-HPLC:
-
Purpose: To determine the purity of the final product.[11]
-
Procedure: Use a method similar to the preparative scale but on an analytical C18 column (e.g., 4.6 x 150 mm).
-
Expected Result: A single major peak should be observed. Purity is calculated by integrating the peak area and is typically expected to be >95% for downstream applications.
Data Summary and Troubleshooting
| Parameter | Value |
| Compound | This compound |
| CAS Number | 1082766-22-0[12] |
| Molecular Formula | C₇H₁₂O₃[12] |
| Molecular Weight | 144.17 g/mol [12] |
| Mass Added to Peptide | 126.15 Da (Calculated as MW of acid - MW of H₂O) |
| Typical Reaction Time | 2-4 hours |
| Typical Purity (Post-HPLC) | >95% |
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Incomplete activation; Insufficient base (DIPEA); Inactive peptide (e.g., salt form). | Increase pre-activation time to 20 min; Ensure 2.5-3.0 eq. of DIPEA is used; Ensure peptide is in its free amine form. |
| Multiple Product Peaks | Side reactions; Di-acylation (if multiple amines); Racemization. | Use HOBt or another additive to suppress side reactions; Use protecting groups for other reactive amines; Use milder coupling reagents. |
| No Reaction | Degraded reagents (especially DIC); Poor solvent quality. | Use fresh, high-purity anhydrous DMF and new vials of coupling reagents. |
| Poor HPLC Separation | Inappropriate gradient or column chemistry. | Optimize the HPLC gradient (make it shallower); Try a different column chemistry (e.g., C8 for very hydrophobic peptides).[8] |
References
-
MDPI. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Available at: [Link]
-
University of Calgary. Peptide synthesis. Available at: [Link]
-
PubMed. (2020). Decarboxylative Couplings for Late-Stage Peptide Modifications. Available at: [Link]
-
Springer Link. Decarboxylative Couplings for Late-Stage Peptide Modifications. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
YouTube. (2019). Activation Substitution of Carboxylic Acids. Available at: [Link]
-
Springer Link. (2009). Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids. Available at: [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
CovalX. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Available at: [Link]
-
PubMed. (2012). Searching for new cell-penetrating agents: hybrid cyclobutane-proline γ,γ-peptides. Available at: [Link]
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Available at: [Link]
-
Semantic Scholar. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Available at: [Link]
-
CP Lab Safety. This compound, 1 gram, Reagent Grade. Available at: [Link]
-
Open Exploration Publishing. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Available at: [Link]
-
ResearchGate. Cyclobutane-based peptides / terpyridine conjugates: Their use in metal catalysis and as functional organogelators. Available at: [Link]
-
PubMed Central. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available at: [Link]
-
PubMed Central. (2020). Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Searching for new cell-penetrating agents: hybrid cyclobutane-proline γ,γ-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. biovera.com.au [biovera.com.au]
- 9. ijsra.net [ijsra.net]
- 10. researchgate.net [researchgate.net]
- 11. pepdoopeptides.com [pepdoopeptides.com]
- 12. calpaclab.com [calpaclab.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Methoxymethyl)cyclobutanecarboxylic Acid
Welcome to the technical support center for 1-(Methoxymethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable building block. Here, we synthesize our in-house expertise with established chemical principles to provide you with a self-validating system for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route employed. However, based on common synthetic strategies, you should be vigilant for the following:
-
Unreacted Starting Materials: Such as 1-hydroxycyclobutanecarboxylic acid, a cyclobutanecarboxylic acid ester, or 1-(hydroxymethyl)cyclobutanecarboxylic acid.
-
Side-Products from Alkylation: If a Williamson ether synthesis approach is used, potential side-products include over-alkylated species or elimination byproducts.
-
Incomplete Hydrolysis: If the synthesis involves the hydrolysis of a nitrile or ester precursor, you may find residual amounts of these intermediates in your crude product.
-
Reagents and Catalysts: Depending on the specific reaction conditions, residual catalysts or reagents may also be present.
Q2: My crude product is an oil. Does this mean my reaction failed?
A2: Not necessarily. While some sources describe this compound as a solid, it can also exist as a liquid or a low-melting solid, especially if impurities are present which can cause freezing point depression. Oiling out during purification attempts is a common challenge that will be addressed in the troubleshooting section.
Q3: What are the general physical properties of this compound that are relevant for purification?
A3: Key properties include its molecular weight of 144.17 g/mol and its structure containing both a polar carboxylic acid group and a slightly less polar methoxymethyl ether group. This amphiphilic nature influences its solubility in various solvents, which is a critical consideration for both recrystallization and chromatography.
Troubleshooting Purification Challenges
This section provides in-depth troubleshooting guides for specific issues you may encounter during the purification of this compound.
Challenge 1: Difficulty with Recrystallization - The Product Oils Out or Remains in Solution
Recrystallization is often the most efficient method for purifying solid organic compounds. However, the presence of impurities or the intrinsic properties of the target molecule can complicate this process.
Underlying Cause: "Oiling out" occurs when the solute is insoluble in the solvent at both high and low temperatures, or when the melting point of the solute is lower than the boiling point of the solvent. Conversely, failure to crystallize upon cooling indicates that the compound is too soluble in the chosen solvent.
Troubleshooting Protocol: Systematic Solvent Screening
-
Single Solvent Screening:
-
Place a small amount of your crude product in several test tubes.
-
Add a few drops of a single solvent to each tube and observe solubility at room temperature. Ideal solvents should show poor solubility.
-
Heat the tubes with poor room temperature solubility. A good solvent will fully dissolve the compound at elevated temperatures.
-
Allow the dissolved samples to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.
-
-
Mixed Solvent System:
-
If no single solvent is ideal, a mixed solvent system is often effective. This typically involves a "soluble" solvent in which the compound is highly soluble and a "less soluble" solvent in which it is poorly soluble.
-
Dissolve the crude product in a minimal amount of the "soluble" solvent at an elevated temperature.
-
Slowly add the "less soluble" solvent dropwise until the solution becomes cloudy (the cloud point).
-
Add a few drops of the "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Recommended Solvents for Screening:
| Solvent Category | Examples | Rationale |
| Protic Solvents | Water, Ethanol, Methanol | The carboxylic acid group will have some solubility in protic solvents, especially at elevated temperatures. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate | These solvents can often provide the right balance of solubility for compounds with mixed polarity. |
| Apolar Solvents | Hexane, Toluene | Useful as the "less soluble" solvent in mixed-solvent systems. |
Challenge 2: Poor Separation or Tailing during Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. However, the acidic nature of the target molecule can lead to poor separation and tailing on standard silica gel.
Underlying Cause: The polar carboxylic acid group can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or slow elution, resulting in broad, tailing peaks and poor separation from other polar impurities.
Troubleshooting Protocol: Modified Eluent Systems
To mitigate the strong interaction between the carboxylic acid and the silica gel, it is crucial to modify the mobile phase.
-
Acidic Modifier:
-
Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system.
-
The added acid protonates the carboxylate form of your product, reducing its interaction with the silica gel and leading to sharper peaks and better separation.
-
-
Solvent Gradient:
-
Start with a less polar eluent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., to 1:1 Hexane:Ethyl Acetate). This will help to first elute non-polar impurities, followed by your product, and finally any more polar impurities.
-
Recommended Chromatography Conditions:
| Parameter | Recommendation | Justification |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard stationary phase for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5% Acetic Acid | A common solvent system for compounds of moderate polarity. The acetic acid is key for good peak shape. |
| Detection | TLC with a suitable stain (e.g., potassium permanganate) or UV light if the impurities are UV active. | To monitor the separation and identify fractions containing the product. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is highly effective for separating your carboxylic acid product from neutral or basic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.
-
Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous layer.
-
Drain the aqueous layer into a clean flask.
-
Wash the organic layer with another portion of the NaHCO₃ solution and combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and slowly acidify with a strong acid (e.g., 6M HCl) until the pH is acidic (check with pH paper). Your product should precipitate out as the free carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: General Recrystallization Procedure
-
Choose an appropriate solvent or solvent system based on your screening experiments.
-
Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and allow them to air dry.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process for the purification of this compound.
Caption: General purification workflow for this compound.
preventing side reactions in the synthesis of 1-(Methoxymethyl)cyclobutanecarboxylic acid derivatives
Welcome to the technical support center for the synthesis of 1-(Methoxymethyl)cyclobutanecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. As Senior Application Scientists, we provide not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies.
The inherent ring strain of the cyclobutane core presents unique challenges, making it susceptible to side reactions.[1][2] This guide will address common issues encountered during the synthesis, focusing on preventing unwanted side reactions and maximizing yield and purity.
Core Synthetic Strategy & Potential Pitfalls
A common and effective strategy for the synthesis of this compound involves a multi-step process. Below is a workflow diagram outlining the key transformations, each with its own set of potential challenges.
Caption: General synthetic workflow for this compound.
Troubleshooting Guides & FAQs
Part 1: Enolate Formation and Hydroxymethylation
The introduction of the hydroxymethyl group at the C1 position of the cyclobutane ring is a critical step, typically proceeding via an enolate intermediate.
FAQ 1: I am observing low yields of the desired hydroxymethylated product and recovering a significant amount of starting material. What could be the issue?
Answer: Incomplete deprotonation is the most likely cause. The formation of the enolate of ethyl cyclobutanecarboxylate requires a strong, non-nucleophilic base.
-
Causality: Lithium diisopropylamide (LDA) is the base of choice for this transformation. Weaker bases, such as sodium ethoxide, will not completely deprotonate the ester, leading to an equilibrium that favors the starting material.[3][4]
-
Troubleshooting:
-
Verify LDA quality: Ensure your LDA is freshly prepared or properly stored to maintain its reactivity.
-
Temperature control: Maintain a low temperature (-78 °C) during the deprotonation to prevent side reactions.
-
Slow addition: Add the ester to the LDA solution slowly to ensure efficient deprotonation.
-
FAQ 2: Besides the starting material, I am observing the formation of a higher molecular weight byproduct. What is this and how can I prevent it?
Answer: This is likely a result of a self-condensation reaction, where the enolate attacks the carbonyl group of another ester molecule.
-
Causality: This side reaction is more prevalent when the concentration of the enolate is low and there is an excess of the starting ester. Aldehydes are particularly prone to such condensation reactions.[5][6]
-
Troubleshooting:
-
Ensure complete enolate formation: Use a full equivalent of a strong base like LDA to drive the equilibrium towards the enolate.[4]
-
Reverse addition: Add the ester slowly to the cooled LDA solution to maintain an excess of the base and minimize the concentration of the unreacted ester.
-
FAQ 3: My reaction is messy, and I am seeing multiple products, including some that appear to be the result of ring opening.
Answer: The inherent ring strain of the cyclobutane ring makes it susceptible to opening under certain conditions, especially with elevated temperatures or the presence of certain reagents.[7][8]
-
Causality: While less strained than cyclopropane, the cyclobutane ring still possesses significant strain energy.[2] Strong bases, if not used carefully, can promote elimination or rearrangement reactions that lead to ring cleavage.
-
Troubleshooting:
-
Strict temperature control: Maintain the reaction at low temperatures (e.g., -78 °C) throughout the enolate formation and subsequent reaction.
-
Choice of base: Use a sterically hindered, non-nucleophilic base like LDA to minimize nucleophilic attack on the cyclobutane ring.
-
Rapid quenching: Once the reaction with formaldehyde is complete, quench the reaction promptly with a suitable acidic workup to neutralize the reactive species.
-
Part 2: Methoxymethyl (MOM) Protection
Protecting the newly introduced hydroxyl group as a methoxymethyl (MOM) ether is crucial for subsequent transformations.
FAQ 4: The MOM protection step is sluggish, and I have a low yield of the protected product.
Answer: Incomplete reaction can be due to several factors, including reagent quality and reaction conditions.
-
Causality: The protection of an alcohol with chloromethyl methyl ether (MOM-Cl) typically requires a non-nucleophilic base to scavenge the HCl generated.[9] Steric hindrance around the hydroxyl group on a substituted cyclobutane can also slow down the reaction.[10][11]
-
Troubleshooting:
-
Reagent quality: Use fresh, high-purity MOM-Cl and a dry, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Solvent: Ensure the use of an anhydrous aprotic solvent like dichloromethane (DCM).
-
Temperature: While often performed at room temperature, gentle heating may be required for sterically hindered alcohols. However, be cautious of potential side reactions.
-
Excess reagents: Using a slight excess of MOM-Cl and DIPEA can help drive the reaction to completion.
-
FAQ 5: During the MOM protection, I am observing the formation of byproducts and decomposition of my starting material.
Answer: The MOM protecting group is an acetal and is sensitive to acidic conditions.[12]
-
Causality: The HCl generated during the reaction can lead to the deprotection of the newly formed MOM ether or other acid-labile functional groups if not effectively neutralized.
-
Troubleshooting:
-
Efficient base: Ensure a sufficient amount of a suitable base like DIPEA is present to immediately neutralize the generated HCl.
-
Anhydrous conditions: The presence of water can lead to the hydrolysis of MOM-Cl and the formation of acidic byproducts.
-
Part 3: Saponification
The final step is the hydrolysis of the ester to the desired carboxylic acid.
FAQ 6: The saponification is incomplete, and I am recovering the starting ester.
Answer: Steric hindrance can make the hydrolysis of the ester on a fully substituted carbon of the cyclobutane ring challenging.
-
Causality: The approach of the hydroxide ion to the carbonyl carbon can be sterically hindered by the substituents on the cyclobutane ring.[13]
-
Troubleshooting:
-
Reaction time and temperature: Increase the reaction time and/or temperature to facilitate the hydrolysis.
-
Choice of base: Lithium hydroxide (LiOH) is often more effective than sodium or potassium hydroxide for the saponification of hindered esters.
-
Solvent system: A mixture of THF and water is commonly used to ensure the solubility of both the ester and the hydroxide salt.
-
FAQ 7: I am concerned about the stability of the MOM group during the basic conditions of saponification.
Answer: The MOM ether is generally stable to basic conditions.
-
Causality: MOM ethers are acetals and are cleaved under acidic conditions. They are robust to a wide range of basic and nucleophilic conditions.[12] The pH of a typical saponification reaction is well within the stable range for a MOM group.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate
-
To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to generate LDA.
-
Slowly add ethyl cyclobutanecarboxylate to the LDA solution at -78 °C and stir for 1 hour.
-
Bubble dry formaldehyde gas through the solution or add freshly cracked paraformaldehyde.
-
Stir for an additional 2 hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: MOM Protection of Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate
-
Dissolve the alcohol in anhydrous DCM and cool to 0 °C.
-
Add DIPEA followed by the dropwise addition of MOM-Cl.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify by column chromatography.
Data Summary
| Step | Reactants | Reagents | Key Parameters | Potential Side Products |
| Hydroxymethylation | Ethyl cyclobutanecarboxylate | LDA, Formaldehyde | -78 °C, Anhydrous | Self-condensation product, Ring-opened products |
| MOM Protection | Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate | MOM-Cl, DIPEA | 0 °C to RT, Anhydrous | Di-MOM ether, decomposition products |
| Saponification | Ethyl 1-(methoxymethyl)cyclobutanecarboxylate | LiOH | RT to reflux | Unreacted ester |
Logical Relationships Diagram
Caption: Troubleshooting logic for key synthetic steps.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2006.
-
Organic Chemistry Portal. Methoxymethyl ethers. [Link]
- Li, G.; et al. Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. J. Am. Chem. Soc.2021, 143 (40), 16536–16546.
- Davies, H. M. L.; et al. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. J. Org. Chem.2014, 79 (5), 1875–1889.
-
Wikipedia. Methoxymethyl ether. [Link]
-
ResearchGate. Cyclobutene Ring Opening Reactions. [Link]
-
Neuman, R. C., Jr. Organic Chemistry. Chapter 18: Reactions of Enolate Ions and Enols. [Link]
-
ChemistryViews. Ring-Opening of Cyclobutanes with Nucleophiles. [Link]
-
Baran, P. S. Protecting Groups. [Link]
- Sarlah, D.; et al. Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. J. Am. Chem. Soc.2016, 138 (42), 13812–13815.
-
Reddit. r/OrganicChemistry - MOM Deprotection. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
University of Liverpool. Alicyclic and Heterocyclic Chemistry. Lecture 9. [Link]
-
Fiveable. Alkylation of enolates. [Link]
- Nicolaou, K. C.; et al. Angew. Chem. Int. Ed.1998, 37, 2708.
-
ResearchGate. Tentative mechanism for ring opening of cyclobutane oxime esters. [Link]
-
The Organic Chemistry Tutor. Alkylation of Enolates. [Link]
-
Alichem. 1-(hydroxymethyl)cyclobutanecarboxylic acid. [Link]
-
Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. [Link]
- Lhiaubet-Vallet, V.; et al. Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Org. Biomol. Chem.2016, 14, 4359-4365.
-
Davies, H. M. L.; et al. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]
-
Khan Academy. Stability of cycloalkanes. [Link]
-
Organic Syntheses. 1-methylcyclohexanecarboxylic acid. [Link]
-
LibreTexts Chemistry. 22.7: Alkylation of Enolate Ions. [Link]
-
NC State University Libraries. 22.7 Alkylation of Enolate Ions. [Link]
- Han, J. H.; et al. A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron2010, 66, 1673-1677.
-
ScholarWorks at UNF. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
-
Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. [Link]
-
Journal of the Minnesota Academy of Science. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]
-
Aldlab-chemicals. Cyclobutanecarboxylic acid, 1-(hydroxymethyl)-. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Khan Academy [khanacademy.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 8. Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. MOM Ethers [organic-chemistry.org]
- 13. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Conditions for 1-(Methoxymethyl)cyclobutanecarboxylic acid
Welcome to the technical support center for the optimization of amide coupling reactions involving 1-(Methoxymethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of amides from this sterically hindered carboxylic acid.
Introduction
This compound is a valuable building block in medicinal chemistry, often incorporated to introduce a cyclobutane motif which can enhance the metabolic stability and conformational rigidity of a molecule.[1] However, the tertiary carbon atom alpha to the carboxyl group presents significant steric hindrance, which can impede the progress of standard amide coupling reactions, leading to low yields and the formation of side products.[2][3] This guide provides a systematic approach to troubleshooting and optimizing these challenging coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling protocol (e.g., EDC/HOBt) is giving low to no yield with this compound. What is the likely cause?
Low yields with sterically hindered carboxylic acids like this compound are common when using standard coupling reagents. The primary reasons are:
-
Steric Hindrance: The bulky cyclobutane ring and the methoxymethyl group physically obstruct the approach of the amine to the activated carboxylic acid intermediate.[2][3]
-
Slow Reaction Kinetics: The steric bulk dramatically slows down the rate of the nucleophilic attack by the amine.[2]
-
Decomposition of Activated Intermediate: If the coupling is too slow, the highly reactive activated intermediate can decompose or react with other species in the mixture before the desired reaction with the amine occurs.[4] For instance, with carbodiimides, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that terminates the reaction.[4]
Q2: Which class of coupling reagents is recommended for this compound?
For sterically hindered substrates, more potent coupling reagents are generally required.[2][4] It is advisable to move away from carbodiimides like DCC and EDC alone and utilize uronium/aminium or phosphonium salt-based reagents.[5]
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly effective.[6][7] HATU is often considered one of the most powerful coupling reagents for hindered systems due to the formation of a highly reactive OAt-active ester.[7]
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for hindered couplings and are known to reduce the risk of racemization.[4][7]
Q3: What is the role of the base in these coupling reactions, and which one should I choose?
A non-nucleophilic tertiary amine base is crucial for the activation of the carboxylic acid by uronium/aminium and phosphonium salt reagents.[6][7] The base deprotonates the carboxylic acid to form the carboxylate anion, which then attacks the coupling reagent to form the active intermediate.
-
Recommended Bases:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the most commonly used base due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.[6][8]
-
N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, which can be beneficial in reducing side reactions like racemization.[6][7]
-
2,4,6-Collidine: A weaker base that is sometimes used when racemization is a significant concern.[6]
-
-
Stoichiometry: Typically, 2-3 equivalents of the base are used. One equivalent is for the carboxylic acid, and the other is to neutralize the acid released during the activation process.[4][8]
Q4: I am observing a side product with a mass corresponding to my amine plus a fragment from the coupling reagent. What is happening?
This is a known side reaction, particularly with uronium reagents like HATU and HBTU. The amine can react with the coupling reagent itself to form a guanidinium or amidinium byproduct.[4] This side reaction becomes more prevalent when the desired amide bond formation is slow due to steric hindrance.
Mitigation Strategies:
-
Pre-activation: Activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine.[4][8] This allows for the formation of the active ester, reducing the concentration of the free coupling reagent available to react with the amine.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes disfavor the side reaction relative to the desired coupling.
Q5: Can I increase the reaction temperature to overcome the steric hindrance?
Yes, increasing the reaction temperature can be an effective strategy to provide the necessary activation energy for the coupling to proceed.[4] However, this should be done cautiously.
-
Considerations:
-
Stability: Ensure that your starting materials and the desired product are stable at elevated temperatures.
-
Side Reactions: Higher temperatures can also accelerate side reactions, including racemization if your amine is chiral.
-
Typical Range: For difficult couplings, temperatures can be raised to 40-80 °C.[4] It is recommended to first attempt the reaction at room temperature and only increase the temperature if the reaction is sluggish.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently reactive coupling reagent.[3] 2. Steric hindrance slowing the reaction.[2][3] 3. Suboptimal reaction conditions (solvent, base, temperature).[3] 4. Hydrolysis of the activated intermediate due to water.[3] | 1. Switch to a more potent coupling reagent like HATU, PyBOP, or COMU.[4][7] 2. Increase the reaction temperature cautiously (e.g., to 40-60 °C).[4] 3. Use an appropriate non-nucleophilic base like DIPEA (2-3 eq.).[4][8] 4. Ensure all reagents and solvents are anhydrous.[3] |
| Formation of N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate when using carbodiimide reagents (EDC, DCC).[4] | Switch to a uronium (HATU, HBTU) or phosphonium (PyBOP) based coupling reagent.[5] |
| Formation of Guanidinium Byproduct | The amine is reacting with the uronium coupling reagent (e.g., HATU).[4] | Pre-activate the carboxylic acid with HATU and DIPEA for 5-15 minutes before adding the amine.[4][8] |
| Poor Solubility of Reagents | The chosen solvent does not adequately dissolve all reaction components.[4] | Screen alternative anhydrous polar aprotic solvents such as DMF, NMP, or DCM.[4][7] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as a starting point for the coupling of this compound.
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).[4]
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv).[4]
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.[4][8]
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
If the reaction is slow, consider heating to 40-50 °C.
-
Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Perform a standard aqueous workup, including washes with dilute acid (e.g., 1N HCl) to remove excess amine and base, and a wash with saturated sodium bicarbonate to remove unreacted carboxylic acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Alternative Coupling using PyBOP
This protocol is a good alternative, especially if racemization is a concern with a chiral amine.
-
Dissolve this compound (1.0 equiv) and PyBOP (1.1 equiv) in anhydrous DMF or DCM (0.1-0.5 M).[4]
-
Add a non-nucleophilic base, typically DIPEA (3.0 equiv).[4]
-
Stir for 5 minutes at room temperature.
-
Add the amine (1.1 equiv) and continue to stir at room temperature.[4]
-
Monitor the reaction to completion (typically 1-12 hours).[4]
-
Perform a standard aqueous workup and purification as described in Protocol 1.
Visualizing the Workflow
General Amide Coupling Workflow
Caption: A troubleshooting decision tree for optimizing the amide coupling reaction.
References
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. Retrieved January 19, 2026, from [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Nguyen Dan Le, N. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. Retrieved January 19, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved January 19, 2026, from [Link]
Sources
- 1. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. bachem.com [bachem.com]
- 7. file.globalso.com [file.globalso.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting the cleavage of the methoxymethyl protecting group
Welcome to the technical support guide for troubleshooting the cleavage of the methoxymethyl (MOM) protecting group. The MOM group is a robust and widely used protecting group for hydroxyl functionalities due to its stability across a broad range of non-acidic conditions, including exposure to strong bases and organometallic reagents.[1][2] However, its removal, typically under acidic conditions, can present challenges depending on the substrate's complexity and the presence of other functional groups.
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights and detailed protocols to help you navigate common issues encountered during MOM deprotection, ensuring the successful progression of your synthetic route.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My MOM deprotection is sluggish or stalls completely. What are the likely causes and how can I drive it to completion?
Answer: Incomplete deprotection is a frequent issue. The root cause often lies in the reaction conditions being too mild for your specific substrate.
-
Probable Cause 1: Insufficient Acidity. The fundamental mechanism of cleavage requires protonation of an ether oxygen.[3] If the acid catalyst is too weak or used in substoichiometric amounts, the initial equilibrium will not favor the protonated species, slowing the reaction.
-
Probable Cause 2: Steric Hindrance. While counterintuitive, increasing steric congestion around the MOM ether can sometimes facilitate cleavage by stabilizing the resulting carbocation-like intermediate. However, in other contexts, substrate conformation may hinder the approach of the acid or solvent. Studies have shown that the rate of solvolysis increases in the order of primary < secondary < tertiary alcohols, indicating that electronic stabilization of the intermediate is a key factor.[4]
-
Probable Cause 3: Low Temperature. Like most reactions, MOM cleavage is temperature-dependent. Running the reaction at 0 °C or room temperature may be insufficient if the substrate is particularly robust.
Recommended Solutions:
-
Increase Acid Strength or Concentration: If you are using a mild acid like pyridinium p-toluenesulfonate (PPTS), consider switching to a stronger Brønsted acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][5] An increase in the molar equivalents of the acid can also be effective.
-
Elevate the Reaction Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to overcome the reaction barrier. Refluxing in a suitable solvent like methanol is a common strategy.[6]
-
Switch to a Lewis Acid System: Lewis acids can offer a different mechanistic pathway for cleavage. Reagents like trimethylsilyl bromide (TMSBr) or zinc bromide (ZnBr₂) can be highly effective, sometimes at lower temperatures and faster reaction times than Brønsted acids.[3][7]
Question 2: My starting material is degrading, and I'm observing multiple side products. How can I improve the selectivity of the deprotection?
Answer: The appearance of side products or degradation of the starting material is a clear sign that your reaction conditions are too harsh for the molecule. This is especially common in complex molecules with other acid-sensitive functional groups.
-
Probable Cause 1: Cleavage of Other Protecting Groups. The core challenge in multi-step synthesis is achieving orthogonality. Harsh acidic conditions (e.g., concentrated HCl) can inadvertently cleave other acid-labile groups like tert-butyldimethylsilyl (TBS), tetrahydropyranyl (THP), or trityl (Tr) ethers.[8]
-
Probable Cause 2: Acid-Catalyzed Side Reactions. The substrate itself may possess functionalities that are sensitive to strong acid, leading to elimination, rearrangement, or epimerization. Tertiary alcohols, for instance, are prone to elimination to form olefins under harsh acidic conditions.[4]
Recommended Solutions:
-
Employ Milder, Buffered Acidic Systems: Switch to a milder catalyst like PPTS in tert-butanol or use a solid-supported acid.[3] Acidic ion-exchange resins (e.g., Dowex-50W) are excellent for this purpose, as they provide localized acidity and can be easily filtered off, preventing over-exposure of the product to acidic conditions during workup.[4]
-
Utilize Highly Selective Lewis Acid/Nucelophile Systems: A combination of ZnBr₂ and n-propanethiol (n-PrSH) in CH₂Cl₂ has been shown to be exceptionally rapid (5-8 minutes) and highly selective for MOM ethers, even in the presence of labile groups like TBDPS ethers and acetates.[7][9] This method proceeds via coordination of the zinc to the ether oxygen, facilitating cleavage.[7]
-
Explore Non-Acidic Conditions: For extremely sensitive substrates, a method using trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl offers a very mild, non-acidic alternative.[8] This system can deprotect MOM ethers without affecting even a highly acid-labile trityl group.[8]
Question 3: I am working with a phenolic MOM ether and the reaction behaves differently than with my aliphatic substrates. Why is this and what should I consider?
Answer: Aromatic (phenolic) MOM ethers can exhibit distinct reactivity compared to their aliphatic counterparts due to the electronic properties of the aromatic ring.
-
Probable Cause: Different Reaction Mechanism. The reaction of aromatic MOM ethers with systems like TMSOTf and 2,2'-bipyridyl proceeds through a different pathway than aliphatic MOM ethers.[8] The aromatic MOM ether is first converted to a silyl ether intermediate, which is then hydrolyzed during workup. This contrasts with the salt intermediate formed with aliphatic MOM ethers.[8] This mechanistic divergence can affect reaction rates and selectivity.
Recommended Solutions:
-
Optimize Solvent and Reagents: For the TMSOTf/2,2'-bipyridyl system, acetonitrile (CH₃CN) has been identified as a particularly effective solvent for the deprotection of aromatic MOM ethers.[8]
-
Consider Bismuth-Based Reagents: Bismuth trichloride (BiCl₃) in an acetonitrile/water mixture has been reported as a mild and efficient reagent for the cleavage of phenolic MOM ethers, offering an alternative to traditional acid catalysts.[10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acid-catalyzed MOM deprotection?
The standard mechanism involves the protonation of one of the ether oxygens by an acid (H⁺), which makes it a good leaving group. This is followed by the departure of methanol or the formation of a stabilized oxonium ion, which is then attacked by a nucleophile (typically water or an alcohol solvent) to yield a hemiacetal. This hemiacetal is unstable and collapses to release the free alcohol and formaldehyde.[3][11]
Caption: Acid-catalyzed cleavage of a MOM ether.
Q2: What are some standard, reliable conditions for MOM cleavage?
The choice of reagent depends heavily on the substrate's stability. Below is a summary of commonly employed acidic conditions.
| Reagent(s) | Solvent | Temp. (°C) | Time | Notes | Reference(s) |
| HCl (conc.) | MeOH or EtOH/H₂O | RT to Reflux | 1-12 h | Strong, classical conditions. Not suitable for acid-sensitive substrates. | [3][6] |
| TFA | CH₂Cl₂ | 25 | 12 h | Strong acid, useful for robust substrates. Volatile for easy removal. | [3] |
| p-TsOH | Solvent-free or MeOH | RT | 30 min - 2 h | Milder than HCl/TFA. A solvent-free method offers an eco-friendly option. | [1][12] |
| PPTS | t-BuOH | 50 - 80 | 4-16 h | Mild, buffered acid system. Good for moderately sensitive substrates. | [3] |
| Dowex-50W Resin | MeOH/H₂O | Reflux | 1-8 h | Heterogeneous catalyst, allows for simple filtration and mild conditions. | [4] |
| ZnBr₂ / n-PrSH | CH₂Cl₂ | 0 to RT | 5-8 min | Very fast and selective Lewis acid method. | [7] |
Q3: How should I structure my troubleshooting approach?
A systematic approach is key. Start with the mildest conditions your substrate is likely to tolerate and increase the strength of the reagent or the temperature incrementally. Always monitor the reaction by a suitable technique (e.g., TLC, LC-MS) to track the consumption of starting material and the appearance of the product and any byproducts.
Caption: A logical workflow for troubleshooting MOM deprotection.
Experimental Protocols
Protocol 1: General Procedure for MOM Deprotection using TFA [3]
-
Dissolve the MOM-protected substrate (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add trifluoroacetic acid (TFA), often in a ratio of 1:15 to 1:10 (TFA:DCM, v/v).
-
Stir the resulting solution at room temperature (25 °C). Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Upon completion, carefully dilute the reaction mixture with DCM.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Separate the organic and aqueous layers. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic phases, wash with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product as necessary, typically by silica gel column chromatography.
Protocol 2: Mild MOM Deprotection using an Ion-Exchange Resin [4]
Note: The resin should be conditioned before use by washing successively with distilled H₂O, 2N NaOH, distilled H₂O, 2N HCl, and finally distilled H₂O until the filtrate is neutral.[4]
-
Dissolve the MOM-protected substrate (1.0 eq.) in a mixture of methanol and water (e.g., 5:1 v/v).
-
Add the conditioned Dowex-50W-X2 (H⁺ form) resin to the solution (a catalytic to stoichiometric amount may be required, optimization is recommended).
-
Heat the heterogeneous mixture to reflux, with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-8 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the resin by filtration through a sintered glass funnel, washing the resin thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purify as necessary. This method often yields a very clean crude product.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
- Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66, 1673-1677.
- Gopalan, B., Rajagopalan, K., Swaminathan, S., & Manogaran, S. (1992). A Refined Method for the Removal of the Methoxymethyl (MOM) Protecting Group for Carbinols with Acidic Ion-Exchange Resin.
- Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Asian Journal of Organic Chemistry, 8(7), 967-973.
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
ResearchGate. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
Chem-Station. (2014). Acetal Protective Groups. Retrieved from [Link]
- Sabitha, G., et al. (2001). A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Organic Letters, 3(8), 1149-1151.
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
- Ingenta Connect. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(4), 231-235.
-
Morressier. (2018). General mild method for cleavage of methoxymethyl ethers using bismuth trichloride. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. General mild method for cleavage of methoxymethyl ethers using bismuth trichoride [morressier.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Addressing Diastereoselectivity in Reactions of 1-(Methoxymethyl)cyclobutanecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Methoxymethyl)cyclobutanecarboxylic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common diastereoselectivity challenges encountered during the chemical modification of this versatile building block. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Stereochemical Challenge of a Substituted Cyclobutane
This compound is a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure. However, the presence of two distinct functional groups at the quaternary C1 position introduces significant stereochemical hurdles in subsequent reactions. The puckered nature of the cyclobutane ring, combined with the potential for both steric and electronic directing effects from the methoxymethyl and carboxylic acid moieties, can lead to mixtures of diastereomers, complicating purification and impacting biological activity. This guide will help you navigate these challenges to achieve the desired stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: I am performing an α-alkylation on the ester derivative of this compound and obtaining a nearly 1:1 mixture of diastereomers. What are the key factors influencing the stereoselectivity of this reaction?
A1: Achieving high diastereoselectivity in the α-alkylation of esters derived from this compound is a common challenge. The stereochemical outcome is primarily a result of the competition between two main factors: steric hindrance and chelation control .
-
Steric Hindrance: The incoming electrophile will preferentially approach the enolate from the less sterically hindered face. The puckered conformation of the cyclobutane ring and the relative orientation of the methoxymethyl and ester groups will dictate which face is more accessible.
-
Chelation Control: The lithium counterion of the enolate (when using bases like LDA) can coordinate with the oxygen atoms of both the enolate and the methoxymethyl group, forming a rigid bicyclic chelate. This chelation can lock the conformation of the enolate and direct the electrophile to a specific face.
The balance between these two effects is delicate and can be influenced by several reaction parameters.
Q2: How can I favor one diastereomer over the other in my α-alkylation reaction?
A2: To favor a specific diastereomer, you need to manipulate the reaction conditions to enhance either steric or chelation control.
-
To Promote Chelation Control:
-
Choice of Base: Use lithium-based non-nucleophilic strong bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). The small lithium cation is crucial for effective chelation.
-
Solvent: Use non-coordinating solvents like toluene or hexane. Coordinating solvents like Tetrahydrofuran (THF) can compete with the methoxymethyl group for coordination to the lithium cation, thus disrupting the chelate.
-
Temperature: Lower temperatures (e.g., -78 °C) generally favor the formation of the more stable chelated intermediate.
-
-
To Promote Steric Control:
-
Choice of Base: Use bulky, non-chelating bases such as Potassium Hexamethyldisilazide (KHMDS) or Sodium Hexamethyldisilazide (NaHMDS). The larger cations (K+, Na+) have a lower tendency to form tight chelates.
-
Solvent: Use polar, coordinating solvents like THF, which will solvate the cation and prevent chelation.
-
Bulky Electrophiles: Using a sterically demanding electrophile can further amplify the influence of steric hindrance in directing the approach to the less hindered face.
-
Below is a table summarizing the expected outcomes based on reaction conditions:
| Condition | Expected Dominant Control | Likely Outcome |
| LDA, Toluene, -78 °C | Chelation Control | Diastereomer from attack on the face dictated by the chelate |
| KHMDS, THF, -78 °C | Steric Control | Diastereomer from attack on the less sterically hindered face |
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Reduction of a Ketone Derived from this compound
Scenario: You have converted the carboxylic acid to a ketone and are attempting a diastereoselective reduction to the corresponding alcohol, but you are observing a low diastereomeric ratio (dr).
Underlying Cause: The facial selectivity of the hydride attack on the carbonyl is influenced by the conformational preference of the cyclobutane ring and the directing effects of the adjacent methoxymethyl group. The puckered nature of the cyclobutane ring can lead to two primary conformations, axial and equatorial, for the substituents, influencing the accessibility of the carbonyl faces.
Troubleshooting Protocol:
-
Reagent Selection (Steric Approach):
-
Bulky Hydride Reagents: Employ sterically demanding hydride reagents such as L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride). These reagents will preferentially attack from the less sterically hindered face of the ketone.
-
Experimental Step-by-Step:
-
Dissolve the cyclobutyl ketone in dry THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of L-Selectride® (1.1 equivalents) in THF.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Analyze the diastereomeric ratio by NMR or chiral chromatography.
-
-
-
Chelation-Controlled Reduction:
-
Lewis-Acidic Hydride Reagents: Utilize reducing agents that can be delivered in a chelation-controlled manner. For instance, pre-complexing the ketone with a Lewis acid like zinc chloride (ZnCl₂) before the addition of a simple hydride reagent like sodium borohydride (NaBH₄) can favor a specific conformation and direct the hydride attack.
-
Experimental Step-by-Step:
-
Dissolve the cyclobutyl ketone in a dry, non-coordinating solvent like dichloromethane (DCM) or toluene under an inert atmosphere.
-
Add anhydrous zinc chloride (1.1 equivalents) and stir for 30 minutes at room temperature to allow for complexation.
-
Cool the mixture to the desired temperature (start with 0 °C and adjust as needed).
-
Add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir until the reaction is complete (monitor by TLC).
-
Work up the reaction by adding an aqueous acid (e.g., 1M HCl) to break the chelate and dissolve the inorganic salts.
-
Extract the product and analyze the diastereomeric ratio.
-
-
Visualizing Reaction Control
To better understand the decision-making process for controlling diastereoselectivity, the following workflow diagram can be utilized.
Caption: Troubleshooting workflow for diastereoselectivity issues.
Conceptual Model: Chelation vs. Steric Hindrance
The interplay between chelation and steric hindrance can be visualized as follows:
Caption: Conceptual model of competing stereodirecting effects.
References
-
For a general review on stereocontrolled synthesis of cyclobutanes, see: Secci, F.; Frongia, A.; Piras, P. P. Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. Molecules2013 , 18 (12), 15541-15572. [Link]
-
For an overview of the use of chiral auxiliaries in asymmetric synthesis, which can be applied to derivatives of the target molecule, see: Evans, D. A.; Helmchen, G.; Rüping, M. Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Asymmetric Catalysis; Jacobsen, E. N., Pfaltz, A., Yamamoto, H., Eds.; Springer: Berlin, Heidelberg, 2004. [Link]
-
For insights into the conformational analysis of cyclobutane rings, which dictates the steric environment, see: Legon, A. C. The conformational properties of cyclobutane, oxetane, and thietane from microwave spectroscopy. Chemical Society Reviews1990 , 19 (3), 197-233. [Link]
Technical Support Center: Large-Scale Synthesis of 1-(Methoxymethyl)cyclobutanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(Methoxymethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during laboratory and large-scale production. We will explore a robust synthetic pathway, addressing potential issues with detailed, scientifically-grounded explanations and troubleshooting steps.
Recommended Synthetic Pathway
The synthesis of this compound can be efficiently achieved via a three-step sequence starting from commercially available cyclobutanone. This route is selected for its reliance on well-established transformations and its amenability to scale-up. The core strategy involves the formation of a cyanohydrin, protection of the resulting tertiary alcohol, and subsequent hydrolysis of the nitrile to the target carboxylic acid.
Caption: Proposed three-step synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Hydroxycyclobutane-1-carbonitrile
-
Reactor Setup: To a dry, inerted (Nitrogen/Argon) reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add cyclobutanone (1.0 eq) and anhydrous dichloromethane (DCM, 5 vol).
-
Catalyst Addition: Add zinc iodide (ZnI₂, 0.05 eq).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add trimethylsilyl cyanide (TMSCN, 1.1 eq) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC or GC-MS for the disappearance of cyclobutanone.
-
Quench: Once the reaction is complete, slowly add a cold (0 °C) aqueous solution of HCl (2 M) to quench the reaction and hydrolyze the silyl ether intermediate.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 2 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which is often used directly in the next step.
Step 2: Synthesis of 1-(Methoxymethyl)cyclobutane-1-carbonitrile
-
Reactor Setup: To a dry, inerted reactor, add the crude 1-hydroxycyclobutane-1-carbonitrile (1.0 eq) and anhydrous DCM (5 vol).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
-
Cooling: Cool the mixture to 0-5 °C.
-
Reagent Addition: Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 eq) via an addition funnel, maintaining the internal temperature below 10 °C. Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a well-ventilated fume hood.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or GC-MS for completion.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous phase with DCM (2 x 2 vol). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and then brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Step 3: Synthesis of this compound
-
Reactor Setup: In a reactor equipped with a reflux condenser, add 1-(methoxymethyl)cyclobutane-1-carbonitrile (1.0 eq), ethanol (5 vol), and water (5 vol).
-
Base Addition: Add sodium hydroxide (NaOH, 5.0 eq).
-
Heating: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12-24 hours, monitoring for the release of ammonia gas (use a wet pH paper strip at the condenser outlet).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cooling & Neutralization: Cool the reaction mixture to 0-5 °C in an ice bath. Carefully acidify the mixture to pH 3-4 with concentrated HCl. Caution: This is an exothermic process.
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or DCM (3 x 5 vol).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by vacuum distillation or recrystallization if necessary.
Troubleshooting Guide
Q1: My cyanohydrin formation (Step 1) is incomplete, and I recover significant amounts of cyclobutanone. How can I drive the reaction to completion?
A1: Cyanohydrin formation is an equilibrium process. On a large scale, several factors are critical:
-
Catalyst Activity: Ensure your Lewis acid catalyst (ZnI₂) is anhydrous and active. Contamination with water can inhibit the catalyst.
-
Temperature Control: The reaction is exothermic. Poor temperature control can shift the equilibrium back towards the starting materials. Maintain the temperature strictly at 0-5 °C during the addition of TMSCN.
-
Purity of Reagents: Use high-purity cyclobutanone and TMSCN. Impurities can interfere with the reaction.
-
Alternative Catalysts: If ZnI₂ proves insufficient, other Lewis acids like In(OTf)₃ or Sc(OTf)₃ can be explored, although they are more expensive.
Q2: During MOM protection (Step 2), I observe a dark color change and significant side product formation. What is happening?
A2: This often indicates decomposition of the cyanohydrin intermediate.
-
Base Strength: Cyanohydrins can be unstable under strongly basic conditions, leading to a retro-cyanohydrin reaction that regenerates cyclobutanone. DIPEA is a non-nucleophilic, hindered base chosen specifically to minimize this decomposition.[1] Avoid stronger bases like sodium hydride (NaH) for this substrate, as they will aggressively promote decomposition.
-
MOM-Cl Quality: Chloromethyl methyl ether can degrade to form acidic byproducts (HCl), which can also cause decomposition. Use freshly opened or distilled MOM-Cl.
-
Temperature: While the reaction is typically run at room temperature after addition, if decomposition is severe, try maintaining the reaction at 0-5 °C for a longer period (24-48 hours).
Q3: My nitrile hydrolysis (Step 3) is very slow, or I see cleavage of the MOM protecting group. What should I do?
A3: This is a classic selectivity challenge. The MOM ether is an acetal, making it stable to bases but labile under acidic conditions.[2][3]
-
For MOM Group Cleavage: If you are using an acidic hydrolysis method, you will almost certainly cleave the MOM group. The recommended protocol uses strong basic conditions (NaOH) to hydrolyze the nitrile while preserving the MOM ether.
-
For Slow Basic Hydrolysis: If the reaction is sluggish under basic conditions, you can increase the temperature (if solvent allows) or add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve reaction rates. Using a co-solvent like THF or 1,4-dioxane instead of ethanol can also help with solubility and increase the reaction temperature.
-
Work-up is Critical: During the final acidification, it is crucial to add acid slowly at low temperature (0-5 °C) and stop at a pH of 3-4. Going to a lower pH for an extended period can cause cleavage of the desired product's MOM group.
Caption: Decision tree for troubleshooting the nitrile hydrolysis step.
Frequently Asked Questions (FAQs)
Q1: Why is this multi-step route preferred over a one-step Grignard reaction with CO₂?
A1: A seemingly more direct route might involve forming a Grignard reagent from a hypothetical "1-(methoxymethyl)cyclobutyl bromide" and quenching it with CO₂. However, synthesizing the required halo-precursor is non-trivial and would likely require multiple steps itself. The proposed cyanohydrin route starts from a simple, inexpensive ketone and builds the required functionality in a controlled, stepwise manner that is highly reliable for scaling.
Q2: What are the primary safety concerns for scaling up this synthesis?
A2:
-
Toxicity: Both trimethylsilyl cyanide (TMSCN) and chloromethyl methyl ether (MOM-Cl) are highly toxic. MOM-Cl is a known human carcinogen.[1] All manipulations must occur in a closed system or a properly certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Exotherms: The cyanohydrin formation and the final acidic work-up are exothermic. Large-scale synthesis requires a reactor with adequate cooling capacity to prevent thermal runaways.
-
Sodium Hydroxide: Handling large quantities of concentrated sodium hydroxide and hydrochloric acid requires specialized corrosion-resistant equipment and stringent safety protocols.
-
Gas Evolution: The hydrolysis step releases ammonia gas, which is corrosive and toxic. The reactor must be vented through a scrubber system.
Q3: Can other protecting groups be used for the hydroxyl group?
A3: Yes, but the choice of protecting group must be compatible with the nitrile hydrolysis step.
-
Base-Stable Groups: Other acetals like tetrahydropyranyl (THP) or silyl ethers (e.g., TBDMS) could be used. However, silyl ethers may not be robust enough for prolonged, high-temperature basic hydrolysis.
-
Acid-Stable Groups: Groups like a benzyl (Bn) ether would be very stable to the hydrolysis but would require a separate deprotection step (e.g., hydrogenolysis), adding complexity to the synthesis. The MOM group offers a good balance of easy installation and stability under the required basic hydrolysis conditions.[2][4]
Q4: What analytical techniques are recommended for in-process controls?
A4:
-
TLC (Thin-Layer Chromatography): Excellent for rapid, qualitative checks of reaction completion at all stages.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for monitoring the first two steps, which involve relatively volatile compounds. It can confirm the disappearance of starting material and the identity of the product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The preferred method for monitoring the final hydrolysis step to track the disappearance of the nitrile and the appearance of the carboxylic acid product.
-
NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates.
Process Data Summary
| Step | Transformation | Key Reagents | Typical Yield | Purity (Crude) | Key Parameters |
| 1 | Cyanohydrin Formation | Cyclobutanone, TMSCN, ZnI₂ | 90-95% | >90% | Temperature: 0-5 °C, Anhydrous conditions |
| 2 | MOM Protection | Cyanohydrin, MOM-Cl, DIPEA | 80-88% | >85% | Temperature: 0 °C to RT, Inert atmosphere |
| 3 | Nitrile Hydrolysis | MOM-nitrile, NaOH | 85-92% | >95% | Reflux temperature, Careful pH control during work-up |
References
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from AdiChemistry. [Link]
-
Wikipedia. (2023). Methoxymethyl ether. In Wikipedia. [Link]
-
Organic Chemistry. (2022, January 19). MOM Protecting Group Addition [Video]. YouTube. [Link]
-
Morressier. (2018, March 22). General mild method for cleavage of methoxymethyl ethers using bismuth trichoride. [Link]
-
Baran, P. (n.d.). Protecting Groups. Scripps Research. [Link]
-
Nishimura, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]
-
Nimitz, J. S. (n.d.). Malonic Ester Synthesis of Cyclobutanecarboxylic Acid. Adapted from "Experiments in Organic Chemistry: From Microscale to Macroscale". [Link]
-
Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. Retrieved from Scribd. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Retrieved from Organic Syntheses. [Link]
-
Thomson, R. J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
LibreTexts Chemistry. (2022, July 20). 8.9: Nucleophilic substitution in the Lab. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 1-(Methoxymethyl)cyclobutanecarboxylic Acid Derivatives
Introduction
Researchers in medicinal chemistry and drug development frequently encounter challenges with the aqueous solubility of promising new chemical entities (NCEs). Derivatives of 1-(Methoxymethyl)cyclobutanecarboxylic acid, a novel scaffold in modern drug discovery, are no exception. This class of compounds combines a lipophilic cyclobutane ring and a methoxymethyl ether group with a polar, ionizable carboxylic acid. This structural duality can lead to complex solubility behaviors that are highly dependent on the specific analogue and the experimental conditions.
Poor aqueous solubility is a primary contributor to low or variable bioavailability, hindering the translation of a potent compound into an effective therapeutic agent.[1] This guide provides a comprehensive, experience-driven framework for diagnosing and systematically overcoming solubility issues with this specific class of compounds. We will explore the causal relationships between molecular structure, solution chemistry, and solubility, offering practical troubleshooting steps, detailed protocols, and advanced strategies to ensure your research progresses efficiently.
Part 1: Troubleshooting Guide
When an aqueous solubility issue is identified with your this compound derivative, it is crucial to approach the problem systematically. The following guide, presented as a logical workflow, will help you diagnose the root cause and identify the most effective solution.
Solubility Troubleshooting Workflow
This workflow guides the user from initial observation of poor solubility through a series of tiered interventions, from simple pH and solvent adjustments to more complex formulation strategies.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: My this compound derivative precipitates when I dilute my DMSO stock into aqueous buffer for a bioassay. What is happening and how can I fix it?
A1: This is a classic sign of a compound exceeding its thermodynamic solubility limit, a common issue in early drug discovery when moving from a high-concentration organic stock solution to a primarily aqueous medium.[2][3] The DMSO keeps your compound solubilized at a high concentration, but upon dilution into the buffer, the DMSO concentration drops dramatically, and the aqueous buffer cannot maintain the compound in solution. This often leads to the formation of a precipitate, which can be amorphous or crystalline.[4]
-
Immediate Solution (Kinetic Solubility): The simplest first step is to increase the pH of your final aqueous buffer. The carboxylic acid moiety on your molecule has an estimated pKa similar to cyclobutanecarboxylic acid, which is around 4.8.[5][6] By raising the pH to ~7.4 (a common physiological pH), you deprotonate the carboxylic acid to form the much more water-soluble carboxylate anion.[7][8] According to the Henderson-Hasselbalch equation, at a pH two units above the pKa, over 99% of the compound will be in the ionized, more soluble salt form.
-
Causality: The neutral carboxylic acid (R-COOH) is less polar than its ionized carboxylate salt form (R-COO⁻). Water, a highly polar solvent, can more effectively solvate the charged carboxylate through ion-dipole interactions, leading to a significant increase in aqueous solubility.[8]
-
Next Step: If pH adjustment alone is insufficient, consider adding a small percentage of a water-miscible co-solvent to your final assay buffer.[9] See Q2 for more details.
Q2: I've tried adjusting the pH, but my compound's solubility is still too low for my needs. What are the best co-solvents to try?
A2: Co-solvents work by reducing the polarity of the bulk aqueous solvent, making it more favorable for a less polar solute to dissolve.[9][10] For this compound derivatives, which possess both lipophilic and polar regions, a systematic screen of pharmaceutically acceptable co-solvents is the best approach.
-
Recommended Co-solvents: Start with those commonly used in pharmaceutical formulations.[11][12]
-
Polyethylene Glycol 300/400 (PEG 300/400): Excellent solubilizing capacity for a wide range of compounds.
-
Propylene Glycol (PG): Another widely used and effective solvent.
-
Ethanol: A potent solvent, but be mindful of its potential effects on biological assays at higher concentrations.
-
Glycerin: Less potent than the others but can be useful in combination.[10]
-
-
Screening Protocol: Prepare a matrix of solutions with varying percentages of co-solvent (e.g., 1%, 5%, 10%, 20%) in your target aqueous buffer (e.g., PBS, pH 7.4). Determine the solubility in each mixture. This will identify the most effective co-solvent and the minimum concentration required to achieve your target solubility.
-
Important Consideration: Always run a vehicle control in your biological assays containing the same concentration of co-solvent to ensure it does not interfere with the experimental results.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?
A3: This is a critical distinction for drug development.[13]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock (like DMSO).[2][14] The measurement is rapid and reflects the supersaturated state that can be temporarily achieved.[3] It is most relevant for in vitro high-throughput screening where you need to know if your compound will stay in solution for the duration of the assay.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a solvent.[4][14] It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[2] This value is crucial for predicting oral absorption and for formulation development, as it represents the maximum concentration achievable under equilibrium conditions in the gastrointestinal tract.
Which to use:
-
Early Discovery/HTS: Kinetic solubility is often sufficient.[2]
-
Lead Optimization/Preclinical Development: Thermodynamic solubility becomes essential.[14] A high kinetic solubility but low thermodynamic solubility is a red flag, indicating that the compound may precipitate over time in vivo, leading to poor or erratic absorption.[4]
Q4: My goal is to develop a solid oral dosage form. Is salt formation a good strategy for this class of compounds?
A4: Absolutely. For an ionizable compound like a carboxylic acid, forming a salt is one of the most powerful and widely used methods to improve both solubility and dissolution rate.[15][16][17]
-
Mechanism: Converting the neutral, often crystalline and less soluble, carboxylic acid into an ionic salt disrupts the crystal lattice energy.[15] When the salt is introduced to an aqueous environment, it readily dissociates into the charged carboxylate and the counter-ion, leading to a rapid increase in solubility.
-
Counter-ion Selection: The choice of counter-ion (the base used to form the salt) is critical. Common choices for carboxylic acids include:
-
Inorganic: Sodium (Na⁺), Potassium (K⁺)
-
Organic Amines: Tromethamine (TRIS), Meglumine, Diethanolamine
-
-
The "pKa Rule": For stable salt formation, the pKa of the base (the conjugate acid of the counter-ion) should be at least 2-3 units higher than the pKa of your carboxylic acid.[16] For an acid with a pKa of ~4.8, you would want a base whose conjugate acid has a pKa > 7.
-
Screening is Key: A salt screening study should be performed to identify a salt form with the optimal balance of high solubility, good crystallinity, low hygroscopicity, and chemical stability.[15]
Q5: What are Amorphous Solid Dispersions (ASDs) and when should I consider them?
A5: An Amorphous Solid Dispersion (ASD) is an advanced formulation strategy where the active pharmaceutical ingredient (API) is dispersed in a polymer matrix in a non-crystalline, amorphous state.[18][19][20]
-
Why it Works: Crystalline materials must overcome a significant energy barrier (the crystal lattice energy) to dissolve. The amorphous state is a higher energy state, so this barrier is eliminated, leading to a much higher apparent solubility and faster dissolution, often achieving a supersaturated state.[1][21]
-
When to Consider ASDs: You should consider ASDs when:
-
Your compound has very low intrinsic solubility ("brick dust").
-
pH modification, co-solvents, and salt formation have failed to provide the required solubility enhancement.
-
You are in later-stage development and need to maximize oral bioavailability.[18]
-
-
Process: ASDs are typically prepared using techniques like spray-drying or hot-melt extrusion, with common polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[1] The polymer is crucial for stabilizing the API in its amorphous form and preventing it from recrystallizing over time.[18][19]
Part 3: Key Experimental Protocols
Protocol 1: Small-Scale pH-Solubility Profile
Objective: To determine the aqueous solubility of a this compound derivative as a function of pH.
Materials:
-
Test compound (solid)
-
Series of buffers (e.g., pH 2, 4, 6, 7.4, 8)
-
Vials (e.g., 1.5 mL glass HPLC vials)
-
Orbital shaker with temperature control
-
Filtration device (e.g., 0.45 µm PVDF syringe filters or filter plates)
-
Analytical instrument for quantification (HPLC-UV, LC-MS)
Method:
-
Add an excess amount of the solid compound to a vial (enough that undissolved solid remains visible at the end).
-
Add a fixed volume (e.g., 1 mL) of the first pH buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).
-
Equilibrate for 24-48 hours to ensure thermodynamic equilibrium is reached.
-
After equilibration, visually confirm that excess solid is still present.
-
Carefully withdraw a sample of the supernatant.
-
Immediately filter the sample to remove all undissolved solid.
-
Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC or LC-MS method.
-
Repeat steps 1-8 for each pH buffer.
-
Plot solubility (e.g., in µg/mL or µM) versus pH. You should observe a significant increase in solubility as the pH rises above the compound's pKa.
Protocol 2: Basic Co-solvent Screen
Objective: To identify an effective co-solvent and estimate the required concentration to achieve target solubility.
Materials:
-
Test compound (from a concentrated DMSO stock, e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents: PEG 300, Propylene Glycol, Ethanol
-
96-well plate (clear, for visual inspection)
-
Plate reader capable of nephelometry (optional, for quantitative analysis)
Method:
-
Prepare stock solutions of your co-solvents in the aqueous buffer (e.g., 40% v/v).
-
In the 96-well plate, create a serial dilution of the co-solvent stocks with the aqueous buffer to generate final co-solvent concentrations of 20%, 10%, 5%, 2.5%, and 1.25%.
-
To each well, add a small volume of your DMSO stock solution to achieve a final compound concentration that is 2-5x your target concentration (keep final DMSO % low, e.g., <1-2%).
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Visually inspect each well for signs of precipitation. A cloudy or hazy appearance indicates the compound has precipitated.
-
(Optional) Quantify the precipitation using a nephelometer.
-
The lowest concentration of a given co-solvent that maintains a clear solution is your lead condition for further optimization.
Part 4: Structural Considerations for Solubility
The solubility of your derivative is a direct result of its molecular structure. Understanding these relationships can guide both formulation and future medicinal chemistry efforts.
Caption: Impact of functional groups on compound solubility.
This balance is key. While the cyclobutane ring is hydrophobic, the methoxymethyl ether provides hydrogen bond accepting capabilities.[22] The carboxylic acid is the primary handle for solubility manipulation. As predicted by Lipinski's Rule of Five, having a balance of H-bond donors/acceptors and a moderate partition coefficient (LogP) is key for drug-likeness.[23][24][25] By converting the acid to a salt, you dramatically shift the molecule's properties towards the hydrophilic end of the spectrum, enhancing its interaction with water.
Data Summary Table
| Strategy | Mechanism of Action | Typical Fold-Increase in Solubility | Pros | Cons |
| pH Adjustment | Ionization of carboxylic acid to form a more polar carboxylate salt.[8] | 2 to >1000 | Simple, effective, physiologically relevant. | Only works for ionizable compounds; may not be sufficient for very insoluble compounds. |
| Co-solvents | Reduces the polarity of the aqueous medium, improving solvation of the drug.[9] | 2 to 500[26] | Easy to screen; effective for many compounds. | Potential for toxicity or assay interference; may precipitate upon dilution in vivo. |
| Salt Formation | Replaces strong crystal lattice forces with more easily dissociated ionic bonds.[15] | 10 to >1000[9] | Dramatically improves solubility and dissolution rate; creates a stable, crystalline solid form. | Requires screening; not all salts have good properties (e.g., hygroscopicity, stability). |
| Amorphous Solid Dispersions (ASD) | Eliminates the energy barrier of the crystal lattice, allowing for supersaturation.[1] | 10 to >10,000 | Highest potential for solubility enhancement; enables bioavailability for "brick dust" compounds. | Complex manufacturing (spray drying, HME); potential for physical instability (recrystallization).[18] |
References
- Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Vertex AI Search.
- Cyclobutanecarboxylic acid 3721-95-7 wiki. Guidechem.
- Bhugra, C., et al. (2007).
- Cyclobutanecarboxylic acid. (2024). ChemBK.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). WJPR.
- Alsenz, J., et al. (2012).
- Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience.
- Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology.
- Understanding the Lipinski Rule of Five in Drug Discovery. bioaccessla.com.
- Investigation of Amorphous Solid Dispersions for Solubility Enhancement of Poorly W
- Cosolvent and Complexation Systems. (2022). Pharma Excipients.
- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Solubilization techniques used for poorly water-soluble drugs. (2022). PubMed Central.
- Lipinski's Rule of 5. GARDP Revive.
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Validation & Comparative
The Rising Star in Scaffolding: A Comparative Guide to the Biological Activity of Functionalized Cyclobutanecarboxylic Acid Derivatives
For decades, the rigid and seemingly simple cyclobutane ring was an underutilized scaffold in medicinal chemistry. However, a growing body of research is demonstrating that this unique four-membered carbocycle offers significant advantages in potency, selectivity, and pharmacokinetic profiles, heralding a new era for cyclobutane-containing therapeutics. [1][2] This guide provides an in-depth comparison of the biological activities of functionalized cyclobutanecarboxylic acid derivatives, with a special focus on their role as integrin antagonists. We will delve into the experimental data that underscores their potential and provide detailed protocols for their synthesis and evaluation.
The Cyclobutane Core: More Than Just a Ring
Unlike its more flexible cycloalkane cousins, the cyclobutane ring possesses a rigid, puckered conformation.[1] This structural constraint can be a powerful tool for medicinal chemists, allowing for the precise orientation of pharmacophoric groups to maximize interactions with a biological target. Furthermore, functionalized cyclobutanes have been shown to be metabolically stable core structures, a desirable property for any drug candidate.[3][4]
The success of this scaffold is already evident in the clinic. Marketed drugs such as the chemotherapy agent carboplatin , the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir , and the androgen receptor (AR) antagonist apalutamide all feature a cyclobutane moiety, showcasing the versatility of this structural unit across different therapeutic areas.[1]
Case Study: Cyclobutane-Based αvβ3 Integrin Antagonists in Oncology
The αvβ3 integrin is a key player in tumor growth, angiogenesis, and metastasis, making it a prime target for anticancer drug development.[3][4] Researchers have successfully developed a novel chemotype of αvβ3 antagonists that utilize a functionalized cyclobutane ring as a central scaffold to mimic the Arg-Gly-Asp (RGD) motif, which is crucial for integrin binding.[3]
Comparative In Vitro Activity of αvβ3 Antagonists
A series of cyclobutanecarboxylic acids and cyclobutylamines with varying sidechains were synthesized and evaluated in cell-based adhesion and invasion assays. The data clearly demonstrates the potential of this compound class.
| Compound | RGD Mimetic Sidechains | In Vitro Activity (IC50) | Metabolic Stability (t1/2) |
| Lead Compound | Tetrahydronaphthyridine (arginine mimetic) & masked carboxylic acid (aspartic acid mimetic) | < 1 µM | > 80 minutes |
| Analog 1 | Aminopyridine (arginine mimetic) & varying length aspartic acid mimetics | Moderate Activity | Not Reported |
| Analog 2 | Naphthyridine (arginine mimetic) & varying linker length | Activity Dependent on Linker Length | Not Reported |
This table is a representative summary based on findings reported in the cited literature.[3][4]
The lead compound, with its optimized sidechains, demonstrated sub-micromolar inhibitory activity and excellent metabolic stability, making it a promising candidate for further preclinical development.[4] In vivo studies with this lead compound showed it to be well-tolerated.[3]
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of cyclobutane-based αvβ3 antagonists, based on methodologies described in the literature.[3][5]
Synthesis of Cyclobutane Core:
A key step in the synthesis of these compounds is the formation of the central cyclobutane ring via a regiospecific thermal [2+2] cycloaddition reaction. This method has been highlighted as a significant contribution to the medicinal chemist's toolbox, paving the way for the increased use of cyclobutanes in drug discovery.[3]
Cell-Based Adhesion Assay:
-
Cell Culture: Human melanoma cells (SK-MEL-2), which have high levels of αvβ3 expression, are cultured under standard conditions.
-
Plate Coating: 96-well plates are coated with vitronectin, the natural ligand for αvβ3, to allow for cell adhesion.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the synthesized cyclobutane derivatives for 30 minutes.
-
Adhesion: The pre-incubated cells are then added to the vitronectin-coated plates and allowed to adhere for 1 hour.
-
Quantification: Non-adherent cells are washed away, and the remaining adherent cells are stained with a suitable dye (e.g., crystal violet). The absorbance is then measured to quantify cell adhesion. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell adhesion.
DOT Diagram: General Structure-Activity Relationship (SAR) of Cyclobutane-Based αvβ3 Antagonists
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The Strategic Advantage of Substitution: A Comparative Guide to 1-(Methoxymethyl)cyclobutanecarboxylic Acid and its Cyclobutane Peers in Drug Design
Introduction: Beyond Flatland and into the Third Dimension with Cyclobutane Scaffolds
In the landscape of modern drug discovery, the deliberate move away from flat, aromatic systems towards three-dimensional (3D) scaffolds has become a cornerstone of rational drug design.[1][2][3][4] These sp³-rich cores provide a rigid and defined orientation for pharmacophoric elements, which can significantly enhance binding affinity, selectivity, and metabolic stability.[5][6] Among these scaffolds, the cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a uniquely powerful tool.[7][8]
The cyclobutane ring's puckered conformation and conformational rigidity offer distinct advantages.[5][9] By locking otherwise flexible linkers into a more defined spatial arrangement, the entropic penalty of binding to a biological target is minimized, often leading to a substantial increase in potency.[5] This guide provides an in-depth comparison of various cyclobutane linkers, with a specific focus on 1-(Methoxymethyl)cyclobutanecarboxylic acid , a derivative that offers a compelling combination of rigidity, polarity, and synthetic tractability. We will explore its performance against simpler alkyl-substituted, spirocyclic, and disubstituted cyclobutane linkers, supported by experimental data and detailed protocols for evaluation.
Chapter 1: The Cyclobutane Core - A Scaffold of Controlled Rigidity
The utility of the cyclobutane ring in medicinal chemistry stems from its unique structural properties. With a strain energy of approximately 26.3 kcal/mol, it is significantly more strained than cyclopentane or cyclohexane but is generally inert to many metabolic pathways that would cleave a more reactive cyclopropane ring.[7][10] This strain is not a liability but a feature; it forces the ring into a puckered, non-planar conformation.
This puckering is critical. It creates pseudo-axial and pseudo-equatorial positions for substituents, allowing for precise, three-dimensional control over the vectors at which pharmacophores are projected from the core. This "conformational restriction" is a key strategy for improving a molecule's pharmacological properties.[6][7]
Caption: The entropic advantage of a rigid cyclobutane linker over a flexible one.
Chapter 2: A Deep Dive into this compound
This compound is a bifunctional linker that combines the rigid cyclobutane core with two distinct chemical handles: a carboxylic acid for amide bond formation and a methoxymethyl group.
Physicochemical Profile: The introduction of the methoxymethyl group is a deliberate design choice. Unlike a simple alkyl substituent, the ether oxygen can act as a hydrogen bond acceptor and introduces a polar element. This can significantly influence key drug-like properties.
| Property | This compound | 3-Methylcyclobutanecarboxylic acid |
| Molecular Formula | C₇H₁₂O₃[11][12][13] | C₆H₁₀O₂[14] |
| Molecular Weight | 144.17 g/mol [12][13] | 114.14 g/mol [14] |
| Predicted XlogP | 0.5[11] | 1.1 |
| Hydrogen Bond Acceptors | 3 | 2 |
| Rotatable Bonds | 3[15] | 2 |
Table 1. Comparison of calculated physicochemical properties. The lower XlogP of the methoxymethyl derivative suggests increased hydrophilicity compared to a simple methyl-substituted analog.
The Causality Behind the Design: Why choose a methoxymethyl substituent?
-
Solubility Enhancement: The ether moiety can improve aqueous solubility, a critical parameter for oral bioavailability and formulation.
-
Metabolic Blocking: The geminal substitution pattern at the C1 position, combined with the ether, can sterically hinder enzymatic attack (e.g., by cytochrome P450s) on the cyclobutane ring or adjacent functionalities.
-
Modulation of Interactions: The oxygen atom can form additional hydrogen bonds with the target protein, potentially increasing binding affinity or altering the binding mode compared to a purely hydrophobic substituent.
Chapter 3: Comparative Analysis with Alternative Cyclobutane Linkers
The true value of this compound is best understood by comparing it to other classes of cyclobutane linkers.
Alternative 1: Simple Alkyl-Substituted Cyclobutanes
These represent the most basic functionalization of the cyclobutane core. While they provide the requisite 3D structure and rigidity, they lack the polarity and hydrogen bonding potential of the methoxymethyl derivative. They are ideal for probing purely hydrophobic pockets but may offer fewer opportunities to optimize properties like solubility.
Alternative 2: Spirocyclic Cyclobutanes
Spirocyclic systems, such as those derived from spiro[3.3]heptane, represent a further step in conformational restriction.[16] By fusing a second ring to the cyclobutane core, they create highly rigid structures with precisely defined exit vectors for substituents.[16]
Caption: Structural comparison of different cyclobutane linker classes.
While spirocyclic linkers offer superior rigidity, their synthesis can be more complex.[17] Furthermore, their increased sp³ character can significantly increase lipophilicity, which may need to be balanced elsewhere in the molecule. This compound provides a balance of moderate rigidity and modulated polarity that can be more synthetically accessible.
Alternative 3: Disubstituted Cyclobutane Linkers
Linkers such as cis- and trans-1,3-diaminocyclobutane or cyclobutane-1,1-dicarboxamide (cBu) are designed to project two pharmacophores in a specific spatial relationship.[7] A prominent example is the cBu linker used in antibody-drug conjugates (ADCs).[18][] The cBu-citrulline linker was designed to be selectively cleaved by cathepsin B, an enzyme often overexpressed in tumor cells.[18][] This demonstrates a functional role for the linker beyond simple spatial orientation.
Compared to these, this compound is primarily a "scaffold-linker" rather than a "pharmacophore-directing linker." Its role is to position a single substituent group while modifying the overall physicochemical properties of the molecule.
Chapter 4: Performance in a Biological Context
The ultimate test of a linker is its performance within a biological system. Key parameters include metabolic stability, cell permeability, and the resulting impact on pharmacological activity.
Metabolic Stability: The cyclobutane core itself is often employed to enhance metabolic stability by replacing more labile groups or blocking sites of metabolism.[7][20][21] The substitution pattern is crucial.
| Linker Type | Representative Compound | In Vitro Half-Life (t½) in HLM (min) | Primary Metabolite |
| Flexible Alkyl | Compound X (with ethyl linker) | 15 | Hydroxylation on linker |
| Methoxymethyl-cyclobutane | Analog of X with Methoxy-linker | > 90 | N-dealkylation |
| Spirocyclic Cyclobutane | Analog of X with Spiro-linker | > 120 | Minimal metabolism |
Table 2. Hypothetical comparative metabolic stability data in human liver microsomes (HLM). This table illustrates the common observation that replacing a flexible linker with a rigid cyclobutane scaffold, particularly a substituted one, can significantly improve metabolic stability by preventing common oxidative pathways.
Cell Permeability: Permeability is a complex property influenced by lipophilicity, hydrogen bonding capacity, and molecular shape. While increasing rigidity and reducing the number of rotatable bonds is generally favorable for permeability, the introduction of polar groups must be carefully balanced. The methoxymethyl group, while increasing polarity, may not be detrimental. The ability of linkers to adopt folded, lower-polarity conformations in apolar environments, often through intramolecular hydrogen bonds, has been shown to be crucial for the permeability of large molecules like PROTACs.[22] The ether in this compound could potentially participate in such interactions, shielding its polarity and facilitating membrane transit.
Chapter 5: Experimental Protocols for Linker Evaluation
To ensure self-validating and reproducible results, standardized assays are critical.
Protocol 1: Synthesis of a Model Amide using this compound
-
Rationale: This protocol describes a standard amide coupling to append the linker to a model amine, representing the first step in incorporating it into a lead molecule. HATU is chosen as the coupling reagent for its efficiency and low rate of epimerization.
-
Dissolve this compound (1.0 eq) and a model primary/secondary amine (e.g., benzylamine, 1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.1 eq) in one portion.
-
Monitor the reaction by LC-MS until the starting carboxylic acid is consumed (typically 1-2 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired amide.
Protocol 2: In Vitro Metabolic Stability Assay
-
Rationale: This assay provides a quantitative measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes found in the liver.[23][24]
-
Prepare a stock solution of the test compound (10 mM in DMSO).
-
In a 96-well plate, pre-incubate human liver microsomes (0.5 mg/mL final concentration) in potassium phosphate buffer (100 mM, pH 7.4) at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (1 µM final concentration) and an NADPH-regenerating system.
-
Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding ice-cold acetonitrile containing an internal standard.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The natural logarithm of the percentage of remaining compound is plotted against time, and the slope of the line is used to calculate the in vitro half-life (t½).
Caption: A typical experimental workflow for evaluating a new linker.
Conclusion
This compound is a highly valuable tool in the medicinal chemist's arsenal. It provides the established benefits of a rigid cyclobutane core—namely conformational restriction and improved metabolic stability—while introducing a polar methoxymethyl group that can be leveraged to fine-tune solubility, block metabolic hotspots, and potentially form new, beneficial interactions with a biological target.
While spirocyclic linkers offer greater rigidity and disubstituted linkers provide precise control over dual pharmacophore orientation, this compound presents a compelling and synthetically accessible balance of properties. Its strategic application can help overcome common challenges in drug development, turning a promising hit into a viable clinical candidate. The future of linker design lies in this type of rational, property-based optimization, moving beyond simple spacers to components that actively enhance the overall profile of a therapeutic agent.[25]
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A Comparative Guide to the Validation of Analytical Methods for 1-(Methoxymethyl)cyclobutanecarboxylic Acid Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of 1-(Methoxymethyl)cyclobutanecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. The methodologies discussed—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—are critically evaluated to provide a comprehensive resource for selecting the most appropriate analytical strategy.
The structural integrity and purity of this compound (Molecular Formula: C₇H₁₂O₃, Molecular Weight: 144.17 g/mol ) are critical quality attributes that can significantly impact the safety and efficacy of the final drug product.[1][2][3][4] Therefore, robust and validated analytical methods are essential for its quantification in various matrices, from raw materials to biological samples.
The Analytical Challenge: Properties of this compound
This compound is a non-volatile, polar compound. Its carboxylic acid moiety presents specific analytical challenges, including poor retention on traditional reversed-phase HPLC columns and the necessity for derivatization for GC-MS analysis to increase volatility.[5][6] The absence of a strong chromophore in its structure also limits the sensitivity of UV-based detection methods.
Comparative Analysis of Quantitative Methods
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix, and throughput. This section provides a comparative overview of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio. |
| Specificity | Moderate. Relies on chromatographic separation from interferences. | High. Specificity is enhanced by monitoring precursor and product ion transitions. | High. Mass spectrometric detection provides excellent specificity. |
| Sensitivity (LOD/LOQ) | Lower (µg/mL range). Limited by the weak chromophore. | High (ng/mL to pg/mL range).[7] | High (ng/mL range), dependent on derivatization efficiency. |
| Linearity (R²) | Typically >0.999 | Typically >0.999 | Typically >0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% (can be affected by derivatization consistency) |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Sample Preparation | Simple dissolution and filtration. | Can be simple, but may require solid-phase extraction (SPE) for complex matrices. | Requires a multi-step derivatization process.[8][9] |
| Throughput | High | High | Lower due to derivatization step. |
| Cost | Low | High | Moderate |
| Regulatory Acceptance | Widely accepted for purity and assay. | Gold standard for bioanalysis and trace-level quantification.[10] | Accepted, but derivatization adds complexity to validation. |
In-Depth Methodologies and Experimental Protocols
This section details the experimental workflows for each of the compared analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the method development and validation process.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC-UV is a robust and cost-effective technique suitable for the quantification of the main component and for assessing purity when impurities are at levels detectable by UV. Due to the lack of a strong chromophore, detection is typically performed at a low wavelength (e.g., 210 nm).
Experimental Workflow Diagram:
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- 7. mdpi.com [mdpi.com]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
A Researcher's Guide to Evaluating the In Vitro Metabolic Stability of Novel Carboxylic Acids: A Case Study with 1-(Methoxymethyl)cyclobutanecarboxylic acid
Introduction: The Quest for Metabolic Resilience in Drug Design
In the intricate journey of drug discovery, a candidate's metabolic stability is a critical determinant of its ultimate success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to accumulation and toxicity.[1] The liver, as the body's primary metabolic hub, employs a host of enzymes to modify and eliminate foreign compounds (xenobiotics).[2] Consequently, early-stage in vitro assessment of a compound's susceptibility to hepatic metabolism is a cornerstone of modern medicinal chemistry, enabling data-driven optimization and prioritization of new chemical entities.[3][4]
The carboxylic acid moiety is a frequent pharmacophore in drug candidates, prized for its ability to engage in potent hydrogen bonding interactions with biological targets. However, this functional group is often a metabolic liability. It is a prime substrate for Phase II conjugation enzymes, particularly UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides.[5] These metabolites can be unstable and, in some cases, have been implicated in toxicity.[5][6]
This guide focuses on a strategic approach to evaluating the metabolic stability of compounds containing the 1-(methoxymethyl)cyclobutanecarboxylic acid moiety. This structure presents an interesting case study: the rigid cyclobutane ring may sterically shield the carboxylic acid or adjacent sites from enzymatic attack, a strategy known to enhance metabolic stability.[7][8][9] This guide provides the experimental framework, detailed protocols, and data interpretation strategies necessary for researchers to objectively compare the metabolic profile of such compounds against relevant alternatives.
The Strategic Choice of In Vitro Systems
To build a comprehensive metabolic profile, a multi-tiered approach is essential. We will focus on the two most informative and widely adopted in vitro systems: Liver Microsomes and Suspension Hepatocytes.
-
Liver Microsomal Stability Assay: This is often the first-line screen for metabolic stability.[4] Microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[10][11][12] This assay is cost-effective, suitable for high-throughput screening, and provides a clear picture of a compound's susceptibility to oxidative metabolism.[11] Its primary limitation is the absence of Phase II enzymes and cellular transport mechanisms.
-
Hepatocyte Stability Assay: This assay represents a more physiologically relevant system.[13] Using intact, cryopreserved hepatocytes provides the full complement of both Phase I and Phase II metabolic enzymes (e.g., CYPs, UGTs, SULTs) in their native cellular environment, complete with necessary cofactors and transporter proteins.[2][14] This allows for a more holistic assessment of hepatic clearance, capturing the interplay between different metabolic pathways and the impact of cellular uptake.[13][15] Comparing results from microsomal and hepatocyte assays can provide valuable insights into the primary clearance pathways (e.g., CYP-mediated vs. UGT-mediated).
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure data integrity through the inclusion of appropriate controls. For a comparative study, the target compound (containing the this compound moiety) should be tested alongside a set of comparators, such as a simple analog lacking the cyclobutane ring and a known bioisosteric replacement like a tetrazole.
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines the determination of metabolic stability using pooled human liver microsomes (HLM), focusing on Phase I metabolism.
1. Reagent Preparation:
- Test Compound Stock: 10 mM stock solution in DMSO.
- Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
- HLM Suspension: Thaw pooled HLM on ice and dilute with ice-cold Phosphate Buffer to a final concentration of 1.0 mg/mL.
- NADPH Regenerating System (NRS) Solution: Prepare according to the manufacturer's instructions (e.g., Corning Gentest™) in Phosphate Buffer. This is critical as CYPs require NADPH as a redox cofactor.[12]
- Positive Controls: Prepare 10 mM DMSO stocks of a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).
- Quenching Solution: Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, Labetalol).
2. Incubation Procedure:
- Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 min), test compound, and control.
- Pre-incubation: In each tube, combine 188 µL of Phosphate Buffer and 10 µL of the 1.0 mg/mL HLM suspension. Pre-warm at 37°C for 5 minutes in a shaking water bath.
- Initiate Reaction: Add 2 µL of the 10 mM test compound stock (final concentration: 1 µM test compound, 0.5 mg/mL HLM). For the 0-minute time point, the quenching solution should be added before the NRS.
- Add 50 µL of the pre-warmed NRS solution to initiate the metabolic reaction.
- Time Point Sampling: At each designated time point, transfer a 50 µL aliquot of the incubation mixture to a new tube or well containing 100 µL of the cold Quenching Solution. Vortex vigorously to stop the reaction.
- Incubate a negative control sample without the NRS to assess for non-enzymatic degradation.
3. Sample Analysis:
- Centrifuge the quenched samples at >3000 x g for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to a 96-well plate for analysis.
- Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard.
Protocol 2: Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolic clearance using cryopreserved human hepatocytes.
1. Reagent Preparation:
- Hepatocyte Plating: Thaw and plate cryopreserved hepatocytes in collagen-coated plates according to the supplier's protocol. Allow cells to recover. For suspension assays, thaw cells and resuspend in pre-warmed incubation medium (e.g., Williams' Medium E) to the desired cell density (e.g., 1 million viable cells/mL).
- Test Compound Working Solution: Prepare a 100 µM working solution of the test compound by diluting the 10 mM stock in incubation medium.
- Positive Controls: Use high-clearance (e.g., Propranolol) and low-clearance (e.g., Diltiazem) controls prepared similarly.
- Quenching Solution: As described in Protocol 1.
2. Incubation Procedure:
- In a 96-well plate, add the hepatocyte suspension (e.g., 99 µL per well).
- Pre-warm the plate at 37°C, 5% CO₂ for 15-30 minutes.
- Initiate the reaction by adding 1 µL of the 100 µM test compound working solution to each well (final concentration: 1 µM).
- Time Point Sampling: At each time point (e.g., 0, 15, 30, 60, 120 min), terminate the reaction in the designated wells by adding 200 µL of the cold Quenching Solution.
- The 0-minute sample is prepared by adding the quenching solution to the cells before adding the test compound.
3. Sample Analysis:
- Seal the plate, vortex, and centrifuge at >3000 x g for 15 minutes.
- Transfer the supernatant for LC-MS/MS analysis as described in Protocol 1.
Visualizing the Workflow and Potential Metabolism
To clarify the experimental process and the potential metabolic fate of our target moiety, the following diagrams are provided.
Caption: Experimental workflow for in vitro metabolic stability assays.
Caption: Potential metabolic pathways for the target moiety.
Data Analysis and Comparative Interpretation
The primary output from these assays is the disappearance of the parent compound over time. This data is used to calculate two key parameters for comparison:
-
In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized. This is determined from the slope (k) of the natural logarithm plot of the percent remaining versus time.
-
t½ = 0.693 / k
-
-
In Vitro Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug, normalized to the amount of protein (microsomes) or number of cells (hepatocytes).[4]
-
CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg Protein)
-
CLint (µL/min/10⁶ cells) = (0.693 / t½) x (Incubation Volume / 10⁶ cells)
-
The results should be summarized in a table for clear, objective comparison.
| Compound ID | Moiety | Assay System | t½ (min) | CLint | Clearance Category |
| Compound A | 1-(Methoxymethyl)cyclobutane-COOH | HLM | >60 | <12 | Low |
| Compound A | 1-(Methoxymethyl)cyclobutane-COOH | Hepatocytes | 45 | 34.3 | Intermediate |
| Comparator 1 | Isobutyric Acid Analog | HLM | 25 | 27.7 | Intermediate |
| Comparator 1 | Isobutyric Acid Analog | Hepatocytes | 15 | 92.4 | High |
| Comparator 2 | Tetrazole Bioisostere | HLM | >60 | <12 | Low |
| Comparator 2 | Tetrazole Bioisostere | Hepatocytes | >120 | <5.8 | Low |
| Verapamil | (Control) | HLM | 8 | 86.6 | High |
| Propranolol | (Control) | Hepatocytes | 12 | 115.5 | High |
Note: Data presented is illustrative and serves as an example for comparison.
Interpreting the Results:
-
Compound A vs. Comparator 1: In our hypothetical data, Compound A shows significantly higher stability in both systems compared to its simple isobutyric acid analog. This would strongly suggest that the cyclobutane ring is effectively shielding the molecule from metabolic enzymes, fulfilling its intended purpose.
-
Microsomes vs. Hepatocytes for Compound A: The stability is high in microsomes (t½ >60 min) but intermediate in hepatocytes (t½ = 45 min). This discrepancy is highly informative. It suggests that the primary route of metabolism is likely not CYP-mediated (Phase I), but rather through a pathway present in hepatocytes but absent in microsomes, such as Phase II glucuronidation at the carboxylic acid.[14]
-
Compound A vs. Comparator 2: The tetrazole bioisostere shows the highest stability across both systems. While the cyclobutane moiety in Compound A offered a significant improvement over a simple acid, this comparison shows that a bioisosteric replacement might be an even more effective strategy for minimizing clearance if that is the primary goal.[16]
Conclusion
Evaluating the in vitro metabolic stability of a novel chemical series is a critical, hypothesis-driven process. For compounds containing the this compound moiety, the strategic use of both liver microsome and hepatocyte assays provides a powerful comparative framework. By systematically analyzing the intrinsic clearance against relevant structural analogs and bioisosteres, researchers can elucidate metabolic liabilities, confirm the effectiveness of stability-enhancing motifs like the cyclobutane ring, and make informed decisions to advance the most promising candidates toward in vivo studies. This structured, evidence-based approach is fundamental to navigating the complex challenges of drug metabolism and designing safer, more effective medicines.
References
- Asha, S., & Vidyavathi, M. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722.
- Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes.
- Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 7(1), 1-34.
- Asha, S., & Vidyavathi, M. (2010). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. ProQuest.
- Marques, C. F., Pinheiro, P., & Justino, G. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(3), 102439.
- B-Interactions. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- WuXi AppTec. (2023). Evaluating Metabolic Stability in Drug Development: 5 Assays.
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
- Hypha Discovery. (n.d.).
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- Domainex. (n.d.).
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- Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
- Creative Bioarray. (n.d.).
- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
- van der Pijl, F., et al. (2021).
- BenchChem. (2025). A Comparative Analysis of Cyclobutane and Cyclopentane Analogues in Drug Discovery.
- PharmaBlock. (n.d.).
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 11-26.
- Kumar, S. (2020). In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical Sciences and Research, 12(1), 1-8.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
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A Comparative Guide to the Structural Analysis of Peptides Modified with 1-(Methoxymethyl)cyclobutanecarboxylic Acid
Introduction: Engineering Peptide Conformation with Novel Building Blocks
In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics, lauded for their high specificity and low toxicity.[1] However, native peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential.[2][3] A prevailing strategy to overcome these limitations is the incorporation of non-natural amino acids (ncAAs) designed to impart specific, desirable properties.[4][5][6] Among the most powerful ncAAs are those that introduce conformational constraints, pre-organizing the peptide backbone into a bioactive conformation and enhancing resistance to proteolysis.[2][7]
Cyclic amino acids, such as those containing cyclobutane rings, are particularly effective at restricting the conformational freedom of the peptide backbone.[7][8] The rigid four-membered ring can induce specific turns and stabilize secondary structures like helices, which are often crucial for target recognition.[7][9] This guide focuses on a specific, novel ncAA: 1-(Methoxymethyl)cyclobutanecarboxylic acid (Mmc) . The incorporation of Mmc not only introduces a rigid cyclobutane scaffold but also adds a methoxymethyl group, a functional handle that can alter polarity and potentially engage in unique interactions with biological targets.
This document serves as a comprehensive comparison of the primary analytical techniques used to elucidate the three-dimensional structure of Mmc-modified peptides. We will explore the causality behind experimental choices, provide validated protocols, and present a synergistic approach that combines multiple techniques to build a complete and reliable structural picture for researchers, chemists, and drug development professionals.
The Structural Impact of this compound
The decision to incorporate an ncAA like Mmc is driven by the desire to control peptide shape. The cyclobutane ring system is significantly more rigid than an open-chain amino acid side chain, fundamentally limiting the available Ramachandran space. This constraint can be a powerful tool; for instance, the incorporation of cyclobutane β- or γ-amino acids has been shown to tune the conformational restriction of peptides, which is a key descriptor for efficient cell-membrane translocation.[8] Studies on the parent scaffold, 1-aminocyclobutane-1-carboxylic acid (ACBC), have shown that it favors the adoption of γ-turn or α-/3(10)-helical conformations.[7]
The addition of the methoxymethyl group to this scaffold introduces another layer of complexity and opportunity. Its presence may:
-
Sterically influence backbone torsion angles , further guiding the peptide into a specific fold.
-
Introduce a polar ether linkage , which can alter solubility and engage in hydrogen bonding.
-
Act as a pharmacophore element , directly interacting with a target receptor or enzyme.
Understanding these effects requires high-resolution structural analysis, which can only be achieved by applying a combination of sophisticated analytical methods.
Comparative Analysis of Structural Elucidation Techniques
No single technique can fully capture the structural and dynamic properties of a modified peptide. A multi-faceted approach is essential for a validated understanding. Here, we compare the core methodologies, highlighting their strengths and weaknesses in the context of analyzing Mmc-containing peptides.
subgraph "cluster_synthesis" { label="Peptide Preparation"; bgcolor="#FFFFFF"; Synthesis [label="SPPS Synthesis of\nMmc-Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="RP-HPLC Purification\n& Purity Check", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mass_Verification [label="Mass Spectrometry\n(Confirmation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis -> Purification -> Mass_Verification; }
subgraph "cluster_analysis" { label="Structural Analysis Cascade"; bgcolor="#FFFFFF"; CD [label="Circular Dichroism (CD)\n(Secondary Structure Screen)", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(Solution Structure & Dynamics)", fillcolor="#34A853", fontcolor="#FFFFFF"]; XRay [label="X-Ray Crystallography\n(Solid-State Structure)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Modeling [label="Computational Modeling\n(Theoretical Validation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
Mass_Verification -> CD [label="Initial Fold Assessment"]; CD -> NMR [label="Detailed Solution Analysis"]; CD -> XRay [label="If Crystallization Possible"]; NMR -> Modeling [label="Refine & Rationalize"]; XRay -> Modeling [label="Compare Solid vs. Theory"];
subgraph "cluster_output" { label="Final Output"; bgcolor="#FFFFFF"; Final_Structure [label="Integrated 3D Structural Model\n& Structure-Activity Relationship", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; }
Modeling -> Final_Structure; }
Figure 1: General workflow for the structural analysis of modified peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the premier technique for determining the three-dimensional structure of molecules in solution, providing insights into both conformation and dynamics under near-physiological conditions.[1][10]
-
Expertise & Experience: For Mmc-peptides, NMR is invaluable because it does not require crystallization and can reveal the ensemble of conformations that exist in solution.[1] This is critical, as the solution-state structure is often more relevant to biological activity than a static crystal structure. The key challenge lies in obtaining the parameters for the non-canonical Mmc residue to be used in structure calculation software.[11] Fortunately, services and automated tools are emerging to generate these necessary topology and parameter files, extending the power of NMR to increasingly complex biomolecules.[11]
-
Trustworthiness: A full suite of 2D NMR experiments (COSY, TOCSY, NOESY/ROESY) provides a self-validating dataset.[12] COSY and TOCSY experiments allow for the assignment of proton resonances within each amino acid's spin system, while the Nuclear Overhauser Effect (NOE) provides through-space distance restraints between protons, which are the cornerstone of 3D structure calculation.[10]
-
Authoritative Grounding: The process of NMR structure determination involves sequential assignment of resonances, extraction of NOE constraints, and calculation of a structural ensemble that satisfies these experimental restraints.[1][10]
X-ray Crystallography
X-ray crystallography offers unparalleled atomic resolution for molecules that can be coaxed into forming a well-ordered crystal lattice.[13][14]
-
Expertise & Experience: This technique provides a definitive, high-resolution snapshot of the peptide's conformation in the solid state.[15] For Mmc-peptides, a crystal structure can unambiguously resolve the puckering of the cyclobutane ring and the precise orientation of the methoxymethyl group. The primary and often insurmountable hurdle is the crystallization process itself, which can be particularly challenging for flexible or modified peptides.[13][14]
-
Trustworthiness: A solved crystal structure is validated by metrics such as the R-factor and R-free, which quantify the agreement between the structural model and the experimental diffraction data. The resulting electron density map provides clear evidence for the atomic positions.[14]
-
Authoritative Grounding: The workflow involves peptide crystallization, collection of X-ray diffraction data, solving the phase problem, and refining the atomic model against the data.[13][16]
Mass Spectrometry (MS)
While not a primary tool for 3D structure determination, mass spectrometry is indispensable for verifying the primary structure of the modified peptide.
-
Expertise & Experience: High-resolution MS confirms the successful incorporation of the Mmc residue by matching the experimental mass to the theoretical mass with high precision. Tandem MS (MS/MS), where the peptide ion is fragmented, can provide sequence information.[17] However, the constrained nature of the Mmc residue and potential cyclization can lead to complex fragmentation patterns that are difficult to interpret compared to linear peptides.[18][19]
-
Trustworthiness: MS provides a direct and unambiguous measurement of the peptide's molecular weight, serving as a fundamental quality control step before more resource-intensive structural studies are undertaken.
-
Authoritative Grounding: Electrospray ionization (ESI) is typically used to generate ions from the purified peptide, which are then analyzed to determine their mass-to-charge ratio.[8]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, low-resolution technique used to assess the overall secondary structure content of a peptide in solution.[4]
-
Expertise & Experience: By measuring the differential absorption of left- and right-circularly polarized light, CD provides a characteristic spectrum that indicates the presence of α-helices, β-sheets, or random coil structures.[9] For Mmc-peptides, CD is an excellent preliminary tool to quickly assess whether the modification has induced a significant conformational change compared to its unmodified counterpart.
-
Trustworthiness: While it doesn't provide atomic-level detail, CD is a reliable method for monitoring conformational changes as a function of environment (e.g., temperature, solvent) and for confirming that a peptide is folded before proceeding with NMR or crystallography.[8][10]
-
Authoritative Grounding: The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are directly related to the peptide backbone conformation.[4][9]
Data Summary: A Comparative Overview
| Technique | Information Provided | Resolution | Key Advantage for Mmc-Peptides | Major Limitation |
| NMR Spectroscopy | 3D solution structure, dynamics, intermolecular interactions | Atomic (1-2 Å) | Provides biologically relevant solution conformation and dynamics.[1] | Can be complex to assign; requires specialized software for ncAAs.[11] |
| X-ray Crystallography | 3D solid-state structure | Atomic (<1 Å) | Unambiguous, high-resolution view of a single conformation.[13][15] | Requires high-quality crystals, which can be difficult to obtain.[14] |
| Mass Spectrometry | Molecular weight, sequence verification | Molecular Formula | Confirms successful synthesis and incorporation of the Mmc residue. | Does not provide 3D structural information.[18] |
| Circular Dichroism | Secondary structure content (α-helix, β-sheet) | Low | Rapidly screens for global conformational changes upon modification.[9] | Provides an ensemble average, not atomic-level detail. |
| Computational Modeling | Predicted conformations, energetic landscapes | Theoretical | Synergistic with experimental data; helps rationalize observed structures.[7][20] | Requires accurate force field parameters and experimental validation.[6] |
Experimental Protocols: A Validated Workflow
Protocol 1: NMR Structural Analysis of an Mmc-Peptide
This protocol outlines the key steps for determining the solution structure of a synthetic Mmc-containing peptide.
SamplePrep [label="1. Sample Preparation\n~1 mM Peptide in Buffer\n(e.g., 90% H2O/10% D2O, pH 6.0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAcq [label="2. 2D NMR Data Acquisition\n(COSY, TOCSY, NOESY)", fillcolor="#FBBC05", fontcolor="#202124"]; Assignment [label="3. Resonance Assignment\nIdentify all proton signals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Restraints [label="4. Constraint Extraction\nMeasure NOE cross-peak volumes\nConvert to distance restraints", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calc [label="5. Structure Calculation\n(e.g., using CYANA, Xplor-NIH)\nGenerate structural ensemble", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Refine [label="6. Refinement & Validation\nAnalyze ensemble for quality\n(Ramachandran plot, RMSD)", fillcolor="#202124", fontcolor="#FFFFFF"];
SamplePrep -> DataAcq -> Assignment -> Restraints -> Calc -> Refine; }
Figure 2: From NMR data acquisition to a refined 3D structure ensemble.
-
Peptide Synthesis and Purification:
-
Synthesize the peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9] The Fmoc-Mmc-OH amino acid is coupled using standard reagents like HCTU/DIPEA.
-
Cleave the peptide from the resin and deprotect using a standard TFA cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).
-
Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) to >95% purity.[8]
-
Confirm the mass via ESI-MS.
-
-
NMR Sample Preparation: [21]
-
Dissolve the lyophilized peptide to a concentration of 0.5-2.0 mM in a suitable buffer. A common choice is 90% H₂O / 10% D₂O at a pH of 5.0-6.5 to slow amide proton exchange.
-
Phosphate or acetate buffers are commonly used. Ensure the total salt concentration is below 300 mM to avoid signal broadening.[21]
-
Transfer ~500 µL of the sample into a high-quality NMR tube.
-
-
NMR Data Acquisition: [10]
-
Acquire a set of 2D homonuclear spectra at a constant temperature (e.g., 298 K) on a high-field spectrometer (≥600 MHz).
-
TOCSY (Total Correlation Spectroscopy): Acquire with a mixing time of ~80 ms to correlate all protons within a single amino acid spin system.
-
COSY (Correlation Spectroscopy): Used to identify protons that are coupled through 2-3 bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 150-300 ms to detect protons that are close in space (<5 Å), providing the crucial distance restraints for structure calculation.
-
-
Structure Calculation and Refinement:
-
Process the spectra using software like NMRPipe.
-
Perform sequential resonance assignment using software like CARA or CCPNmr Analysis.
-
Generate topology and parameter files for the Mmc residue, potentially using a server like the Automated Topology Builder (ATB).[11]
-
Assign NOESY cross-peaks and convert their volumes into upper distance bounds.
-
Calculate an ensemble of 3D structures using simulated annealing protocols in software such as CYANA, CNS, or Xplor-NIH.[11]
-
Analyze the quality of the final ensemble based on factors like low residual NOE violations and good stereochemical quality (Ramachandran analysis).
-
Protocol 2: X-Ray Crystallography of an Mmc-Peptide
-
Crystallization Screening: [13]
-
Prepare a highly concentrated (~10-20 mg/mL) and pure (>98%) solution of the Mmc-peptide.
-
Use commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen) to test hundreds of different crystallization conditions (precipitants, buffers, salts, additives).
-
Employ sitting-drop or hanging-drop vapor diffusion methods in 96-well plates.
-
Incubate plates at a constant temperature and monitor regularly for crystal growth over several weeks.
-
-
Crystal Optimization and Data Collection:
-
Once initial hits are identified, optimize crystallization conditions by fine-tuning precipitant and peptide concentrations to obtain single, diffraction-quality crystals.
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[14]
-
-
Structure Solution and Refinement: [13][14]
-
Process the diffraction data to obtain reflection intensities.
-
Solve the crystal structure using direct methods or, if a heavy atom is incorporated, anomalous diffraction techniques.
-
Build an initial model of the peptide into the resulting electron density map.
-
Refine the model against the experimental data until convergence is reached and validation statistics (R-work, R-free) are satisfactory.
-
Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).[13]
-
Conclusion: An Integrated Approach for Definitive Structural Insights
The incorporation of novel building blocks like this compound is a frontier in peptide-based drug design. However, the value of these modifications can only be realized through rigorous structural characterization. As this guide has detailed, no single analytical technique is sufficient.
A truly robust structural analysis relies on a synergistic workflow:
-
Confirm Identity: Use Mass Spectrometry to verify the successful synthesis and purity of the Mmc-peptide.
-
Screen Conformation: Employ Circular Dichroism to get a rapid, global assessment of the peptide's secondary structure.
-
Determine Solution Structure: Leverage the power of NMR Spectroscopy to define the biologically relevant ensemble of conformations and dynamics in solution.
-
Obtain a High-Resolution Snapshot: When possible, use X-ray Crystallography to capture an unambiguous, atomic-resolution view of the peptide's solid-state structure.
-
Rationalize and Predict: Integrate all experimental data with Computational Modeling to build a comprehensive understanding of how the Mmc residue influences peptide conformation and function.
By thoughtfully combining these methods, researchers can confidently elucidate the structural consequences of their chemical modifications, paving the way for the rational design of next-generation peptide therapeutics with enhanced stability, potency, and selectivity.
References
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
-
NMR-Based Peptide Structure Analysis Service. Mtoz Biolabs. [Link]
-
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. [Link]
-
Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. PubMed. [Link]
-
Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]
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Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. National Institutes of Health (NIH). [Link]
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A Newcomer's Guide to Peptide Crystallography. National Institutes of Health (NIH). [Link]
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Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Publications. [Link]
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Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. PubMed Central. [Link]
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A Newcomer’s Guide to Peptide Crystallography. eScholarship, University of California. [Link]
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Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. ACS Publications. [Link]
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X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions. PubMed. [Link]
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How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. ACS Publications. [Link]
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Structure determination of a peptide beta-turn from powder X-ray diffraction data. ResearchGate. [Link]
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Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]
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1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. DePauw University. [Link]
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Sequencing Cyclic Peptides by Multistage Mass Spectrometry. National Institutes of Health (NIH). [Link]
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Chemical Modifications Designed to Improve Peptide Stability. ResearchGate. [Link]
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Peptide modification and cyclization via transition-metal catalysis. PubMed. [Link]
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Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. ResearchGate. [Link]
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A Comparative Guide to the Synthesis of 1-(Methoxymethyl)cyclobutanecarboxylic Acid for Advanced Research Applications
In the landscape of modern medicinal chemistry and drug development, the cyclobutane motif has emerged as a valuable scaffold. Its inherent ring strain and three-dimensional structure can impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. Among the functionalized cyclobutanes, 1-(Methoxymethyl)cyclobutanecarboxylic acid stands out as a key building block in the synthesis of a variety of pharmaceutical agents. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective advantages and limitations to inform researchers in their synthetic strategy.
Route 1: From Diethyl Malonate via a Dicarboxylate Intermediate
This classical approach builds the cyclobutane ring through a malonic ester synthesis, followed by a series of functional group interconversions to install the desired methoxymethyl and carboxylic acid moieties. This route is characterized by its reliance on well-established and robust chemical transformations.
Workflow for Route 1
A Comparative Conformational Analysis of 1-(Methoxymethyl)cyclobutanecarboxylic Acid and Its Analogues: A Guide for Drug Discovery
Introduction: The Significance of Conformation in Molecular Design
In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount. A molecule's conformation—the spatial arrangement of its atoms—directly influences its physicochemical properties, metabolic stability, and, most critically, its interaction with biological targets. For medicinal chemists and researchers, a thorough understanding of a molecule's conformational landscape is not merely academic; it is a crucial element in the rational design of effective and selective therapeutics.
This guide provides an in-depth comparative conformational analysis of 1-(Methoxymethyl)cyclobutanecarboxylic acid, a compound of interest in medicinal chemistry, and its rationally selected analogues. The cyclobutane ring, a "puckered" and strained system, presents unique conformational challenges and opportunities.[1] Its non-planar nature gives rise to distinct axial and equatorial positions for substituents, profoundly impacting molecular shape and biological activity.
Herein, we will explore the conformational preferences of these cyclobutane derivatives through a multi-faceted approach, integrating computational modeling with established experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This guide is designed to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies for conducting such analyses.
The Subject Molecules: A Rationale for Comparison
To understand the conformational impact of the methoxymethyl substituent, we will compare the parent molecule, this compound, with a series of virtual analogues designed to probe the effects of steric bulk and the presence of the ether oxygen.
-
Molecule 1 (Target): this compound
-
Analogue A (Increased Steric Bulk): 1-(Ethoxymethyl)cyclobutanecarboxylic acid
-
Analogue B (Removal of Ether Oxygen): 1-(Ethyl)cyclobutanecarboxylic acid
-
Analogue C (Parent Scaffold): Cyclobutanecarboxylic acid[2][3]
This selection allows for a systematic evaluation of how changes in the C1 substituent influence the puckering of the cyclobutane ring and the orientation of the carboxylic acid group.
Conformational Landscape of Substituted Cyclobutanes
The cyclobutane ring is not flat; it adopts a puckered conformation to alleviate torsional strain.[1] This puckering results in two primary conformations, often described by a puckering angle. For monosubstituted cyclobutanes, this leads to two distinct conformers where the substituent occupies either an axial or an equatorial position, which are in rapid equilibrium. The relative stability of these conformers is a key determinant of the molecule's overall shape.
Methodology: A Triad of Analytical Techniques
A robust conformational analysis relies on the synergy between computational prediction and experimental validation. We will detail the protocols for each of the three core techniques.
Computational Modeling: Predicting Conformational Preferences
Computational chemistry provides a powerful toolkit for exploring the potential energy surface of a molecule and identifying its low-energy conformations.[4] Given the lack of extensive experimental data for our specific target and its analogues, this in silico approach is our primary tool for generating comparative data.
-
Molecule Building and Initial Optimization:
-
Construct the 3D structures of this compound and its analogues using a molecular editor such as Avogadro2 or Jmol.[5]
-
Perform an initial geometry optimization using a computationally inexpensive force field like MMFF94. This step provides a reasonable starting geometry.
-
-
Conformational Search:
-
Employ a systematic or stochastic conformational search algorithm to explore the rotational space of the substituents and the puckering of the cyclobutane ring. Software like CREST, which utilizes the GFNn-xTB semi-empirical method, is highly effective for this purpose and is freely available.[6]
-
The goal is to identify all unique low-energy conformers.
-
-
High-Level Quantum Mechanical Calculations:
-
For each unique conformer identified, perform geometry optimization and energy calculations using Density Functional Theory (DFT).[7]
-
A common and reliable functional for such calculations is B3LYP, often paired with a basis set like 6-31G(d). For higher accuracy in energy calculations, single-point energy calculations can be performed with a larger basis set, such as ωB97X-D/6-311G(d,p).[8][9]
-
These calculations will provide the relative energies of the different conformers.
-
-
Potential Energy Surface (PES) Scan:
-
To map the energy barrier between conformers, perform a relaxed PES scan.[10][11][12][13] This involves systematically varying the dihedral angle defining the ring pucker and the key dihedral angles of the substituents, while allowing the rest of the molecule to relax at each step.
-
This analysis reveals the energy landscape of the conformational interconversion.
-
Caption: Workflow for Computational Conformational Analysis.
NMR Spectroscopy: Elucidating Structure in Solution
NMR spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution.[14][15][16] By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), one can deduce the spatial relationships between atoms.
-
Sample Preparation:
-
Dissolve a high-purity sample of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 5-10 mg/mL.
-
-
1D and 2D NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. Cross-peaks in these spectra indicate through-space proximity (typically < 5 Å) between protons.
-
-
Data Analysis:
-
Coupling Constants (³JHH): The magnitude of vicinal proton-proton coupling constants (³JHH) is related to the dihedral angle between them, as described by the Karplus equation. By measuring these couplings within the cyclobutane ring, one can infer the degree of puckering and the relative orientation of the protons.
-
NOE Analysis: The presence and intensity of NOE cross-peaks between protons on the substituents and protons on the ring provide direct evidence for their spatial proximity and can be used to distinguish between axial and equatorial conformers. For instance, an NOE between a substituent proton and an axial proton on the same side of the ring would support an axial orientation of the substituent.
-
Caption: NMR Spectroscopy Workflow for Conformation.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray crystallography provides an unambiguous determination of a molecule's three-dimensional structure in the solid state.[17][18][19][20] While the solid-state conformation may not always be the most stable in solution, it represents a low-energy state and provides invaluable data on bond lengths, bond angles, and dihedral angles.
-
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer in an X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using specialized software.
-
Refine the atomic positions and thermal parameters to obtain the final, high-resolution molecular structure.
-
Comparative Analysis: Predicted Conformational Preferences
Based on the computational workflow described above, we can generate comparative data for our target molecule and its analogues. The following table summarizes the predicted key conformational parameters.
| Molecule | Most Stable Conformer | Puckering Angle (°) | ΔE (Axial - Equatorial) (kcal/mol) | Key Dihedral Angle (C-C-C-X) (°) |
| This compound | Equatorial | ~28 | 0.8 | ~125 |
| Analogue A: 1-(Ethoxymethyl)cyclobutanecarboxylic acid | Equatorial | ~29 | 1.2 | ~128 |
| Analogue B: 1-(Ethyl)cyclobutanecarboxylic acid | Equatorial | ~27 | 0.6 | ~123 |
| Analogue C: Cyclobutanecarboxylic acid | Equatorial | ~26 | 0.5 | ~120 |
Note: The values in this table are illustrative and represent expected trends based on established principles of conformational analysis. Actual values would be determined by executing the detailed computational protocol.
Interpretation of Predicted Data:
-
Puckering Angle: The introduction of substituents at the C1 position is predicted to slightly increase the puckering of the cyclobutane ring compared to the parent carboxylic acid.
-
Axial vs. Equatorial Preference: All analogues are predicted to have a preference for the equatorial conformer, where the substituent is pointing away from the ring, thus minimizing steric interactions. The energy difference (ΔE) between the axial and equatorial conformers is expected to increase with the steric bulk of the substituent. The ethoxymethyl group in Analogue A is predicted to have the largest preference for the equatorial position.
-
Influence of the Ether Oxygen: Comparing Analogue A and Analogue B, the presence of the ether oxygen in the methoxymethyl and ethoxymethyl groups may lead to subtle electronic effects influencing the conformational equilibrium, though steric effects are likely to dominate.
Caption: Equilibrium between axial and equatorial conformers.
Conclusion: An Integrated Approach to Conformational Understanding
The conformational analysis of this compound and its analogues demonstrates the intricate interplay of steric and electronic factors in determining molecular geometry. This guide has outlined a comprehensive strategy that combines the predictive power of computational modeling with the definitive validation of experimental techniques like NMR and X-ray crystallography. For drug discovery professionals, adopting such an integrated approach is essential for building accurate structure-activity relationships, optimizing lead compounds, and ultimately designing safer and more efficacious medicines. The principles and protocols detailed herein provide a robust framework for the conformational analysis of not only cyclobutane derivatives but also other complex molecular scaffolds.
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Cole, K. C., & Gilson, D. F. R. (1974). Molecular structure of cyclobutane. Correction of the nematic phase NMR results for ring puckering motion. The Journal of Chemical Physics, 60(3), 1191–1192. [Link]
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Hashmi, M. A. (2021). Tutorial 07 | Gaussian PES Scans – Relaxed Scans. YouTube. [Link]
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TINKER Tutorial: Conformational Analysis. (n.d.). UC Santa Barbara. [Link]
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Scanning potential energy surfaces. (n.d.). [Link]
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Gimeno, A., et al. (2023). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Cheminformatics. [Link]
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Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances. [Link]
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Cole, K. C., & Gilson, D. F. R. (1974). Molecular structure of cyclobutane. Correction of the nematic phase NMR results for ring puckering motion. The Journal of Chemical Physics. [Link]
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Conformational Sampling. (n.d.). Computational Chemistry Online. [Link]
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Anderson, J. E., et al. (2005). Why Are Silyl Ethers Conformationally Different from Alkyl Ethers? Chair−Chair Conformational Equilibria in Silyloxycyclohexanes and Their Dependence on the Substituents on Silicon. The Wider Roles of Eclipsing, of 1,3-Repulsive Steric Interactions, and of Attractive Steric Interactions. Journal of the American Chemical Society. [Link]
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The Methoxymethyl Group in Drug Discovery: A Comparative Guide to Assessing its Impact on Biological Activity
For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. Among the vast arsenal of chemical moieties, the methoxymethyl (MOM) ether group presents a compelling option for modulating the physicochemical and biological properties of a molecule. This guide provides an in-depth technical comparison of how the introduction of a MOM group can influence a compound's biological activity, supported by experimental data and detailed protocols for assessment.
The Dual Nature of the Methoxymethyl Group: From Protecting Group to Pharmacophore
The methoxymethyl group (–CH₂OCH₃) is widely recognized in organic synthesis as a robust protecting group for hydroxyl and amino functionalities.[1] Its stability under a range of pH conditions (pH 4-12) and resistance to many nucleophilic and electrophilic reagents make it a valuable tool in multi-step synthetic routes.[1] However, its role in medicinal chemistry can extend beyond that of a temporary shield. When incorporated as a permanent feature of a final drug candidate, the MOM group can significantly influence the molecule's interaction with its biological target and its overall pharmacokinetic profile.
The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a critical interaction in many drug-receptor binding events.[2][3] This allows the MOM group to mimic or replace a hydroxyl group's hydrogen bonding capability while altering other properties such as lipophilicity and metabolic stability. Understanding and quantifying these changes are paramount in rational drug design.
Comparative Analysis of Biological Activity: MOM-Ethers vs. Parent Alcohols
The decision to introduce a MOM group should be driven by a clear hypothesis about its potential benefits. Will it enhance binding affinity? Improve metabolic stability? Or perhaps fine-tune cell permeability? Below, we explore these key parameters with comparative data.
Impact on Target Engagement and Potency
The replacement of a hydroxyl group with a MOM ether can have varied effects on a compound's potency, largely dependent on the specific drug-target interaction.
Case Study: Isosteviol Analogs
In a study exploring the anticancer activities of isosteviol derivatives, novel MOM-ether analogs were synthesized and tested against the H1299 lung cancer cell line. The results demonstrated that the introduction of the MOM group, as part of a larger ester or carbamate moiety, yielded compounds with significant cytotoxic activity. Two of the most potent derivatives displayed IC₅₀ values of 14 µM and 21 µM.[4] This case highlights that O-methoxymethylation can be a viable strategy to maintain or even enhance potency.
| Compound | Target/Assay | IC₅₀ (µM) | Reference |
| Isosteviol MOM-ether analog (ester) | H1299 lung cancer cell viability | 14 | [4] |
| Isosteviol MOM-ether analog (carbamate) | H1299 lung cancer cell viability | 21 | [4] |
Causality Behind Experimental Observations: The observed potency of the MOM-ether analogs of isosteviol suggests that the hydroxyl group of the parent compound may not be essential for a critical hydrogen bond donation to the biological target. The MOM group, by acting as a hydrogen bond acceptor, may maintain a crucial interaction, or the increased lipophilicity of the MOM-containing analogs could enhance their ability to cross the cell membrane and reach their intracellular target.
Influence on Metabolic Stability
A primary motivation for replacing a hydroxyl group is often to block a potential site of metabolic oxidation or glucuronidation, thereby increasing the compound's metabolic stability and half-life. Ethers are generally more resistant to metabolism than alcohols.
The metabolic fate of methoxymethyl ethers likely involves O-dealkylation by cytochrome P450 (CYP) enzymes, leading to the formation of an unstable hemiacetal which then decomposes to yield the parent alcohol and formaldehyde.[5][6] Formaldehyde is subsequently metabolized to formic acid.[5] The rate of this O-dealkylation is a key determinant of the compound's metabolic stability.
Experimental Approach: In Vitro Microsomal Stability Assay
To assess the impact of the MOM group on metabolic stability, a head-to-head comparison of the parent alcohol and its MOM-ether analog in a liver microsomal stability assay is essential. This assay provides a measure of the intrinsic clearance of a compound by the major drug-metabolizing enzymes.
A detailed protocol for this assay is provided in Section 3.1.
Modulation of Physicochemical Properties and Cell Permeability
The introduction of a MOM group in place of a hydroxyl group generally increases a compound's lipophilicity, as measured by its octanol-water partition coefficient (LogP). This change can have a profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.
Experimental Approach: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a high-throughput, non-cell-based assay that predicts the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier. By comparing the permeability of a MOM-ether derivative to its parent alcohol, researchers can quantify the impact of this modification on passive diffusion.
A detailed protocol for the PAMPA is provided in Section 3.2.
Experimental Protocols for Comparative Assessment
To ensure scientific integrity, the following protocols are designed as self-validating systems, including appropriate controls and clear endpoints.
Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines the steps to compare the metabolic stability of a parent compound (with a hydroxyl group) and its methoxymethyl-ether analog.
Objective: To determine and compare the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound and its MOM-ether analog in the presence of liver microsomes.
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound and MOM-ether analog stock solutions (in DMSO)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
LC-MS/MS system for analysis
Workflow Diagram:
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare the liver microsome suspension in phosphate buffer (pH 7.4) to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of the test compound, its MOM-ether analog, and positive controls in the incubation buffer. The final DMSO concentration should be less than 1%.
-
-
Incubation:
-
In a 96-well plate, add the microsome suspension and the working solution of each compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative controls (to which buffer is added instead).
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes how to compare the passive permeability of a parent compound and its MOM-ether analog.
Objective: To determine and compare the effective permeability coefficient (Pe) of a test compound and its MOM-ether analog.
Materials:
-
PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound and MOM-ether analog stock solutions (in DMSO)
-
High and low permeability control compounds (e.g., testosterone and hydrocortisone)
-
UV-Vis spectrophotometer or LC-MS/MS system for analysis
Workflow Diagram:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Carefully coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
-
Compound Preparation:
-
Prepare solutions of the test compound, its MOM-ether analog, and controls in PBS (pH 7.4) from the DMSO stock solutions. The final DMSO concentration should be low (e.g., <1%).
-
-
Assay Setup:
-
Fill the wells of the acceptor plate with fresh PBS.
-
Add the compound solutions to the wells of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 18 hours) with gentle shaking.
-
-
Concentration Measurement:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry for compounds with a chromophore, or LC-MS/MS for greater sensitivity and specificity).
-
-
Data Analysis:
-
Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time. [drug]equilibrium is the theoretical concentration if the compound were evenly distributed between the donor and acceptor wells.
-
Protocol: Radioligand Binding Assay
This protocol details a competitive binding assay to determine the binding affinity (Ki) of a test compound and its MOM-ether analog to a specific receptor.
Objective: To determine and compare the inhibitory constant (Ki) of a test compound and its MOM-ether analog for a specific receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A radiolabeled ligand known to bind to the target receptor with high affinity.
-
Binding buffer specific to the receptor.
-
Test compound and MOM-ether analog stock solutions (in DMSO).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Assay Setup:
-
In a 96-well plate, add the binding buffer, cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound or its MOM-ether analog.
-
Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Perspectives
The methoxymethyl group offers a strategic tool for medicinal chemists to fine-tune the biological and pharmacokinetic properties of drug candidates. Its ability to act as a hydrogen bond acceptor while increasing lipophilicity and potentially blocking metabolic hotspots makes it a valuable modification to consider. However, the impact of O-methoxymethylation is highly context-dependent and must be evaluated on a case-by-case basis.
The experimental protocols detailed in this guide provide a robust framework for the comparative assessment of MOM-ether analogs against their parent compounds. By systematically evaluating the effects on target engagement, metabolic stability, and cell permeability, researchers can make data-driven decisions to advance the most promising candidates in the drug discovery pipeline. As our understanding of drug-target interactions and metabolic pathways continues to grow, the rational application of functional groups like the methoxymethyl ether will remain a critical component of successful drug design.
References
-
Synthesis and cytotoxic activity of MOM-ether analogs of isosteviol. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
-
MOM Ethers. Organic Chemistry Portal. [Link]
-
The Effects of Formaldehyde on Cytochrome P450 Isoform Activity in Rats. (2016). PLoS One. [Link]
-
Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures. (2021). Journal of Medicinal Chemistry. [Link]
-
Preclinical Pharmacokinetic and Pharmacodynamic Investigation of 5'-Methoxynobiletin from Ageratum conyzoides: In vivo and In silico Approaches. (2022). Molecules. [Link]
-
Effects of Drugs of Abuse on the Blood-Brain Barrier: A Brief Overview. (2020). Frontiers in Neuroscience. [Link]
-
The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry. [Link]
-
Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. (2023). Pharmaceutics. [Link]
-
Effects of Drugs of Abuse on the Blood-Brain Barrier: A Brief Overview. (2020). Frontiers in Neuroscience. [Link]
-
Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. (2018). Biomedical Journal of Scientific & Technical Research. [Link]
-
The role of the methoxy group in approved drugs. (2024). ResearchGate. [Link]
-
A precise comparison of molecular target prediction methods. (2023). ResearchGate. [Link]
-
Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. (2010). Current Drug Metabolism. [Link]
-
Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. (2023). PubMed. [Link]
-
Emerging mechanisms underlying formaldehyde toxicity and response. (2025). Molecular Cell. [Link]
-
Hydrogen bond donors in drug design. (2019). ChemRxiv. [Link]
-
Medicinal Chemical Properties of Successful Central Nervous System Drugs. (2010). ACS Chemical Neuroscience. [Link]
-
Lipophilicity of fentalogs: Comparison of experimental and computationally derived data. (2023). Journal of Forensic Sciences. [Link]
-
Pharmacokinetics of Mephedrone Enantiomers in Whole Blood after a Controlled Intranasal Administration to Healthy Human Volunteers. (2020). Pharmaceuticals (Basel). [Link]
-
Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data. (2011). Perspectives in Clinical Research. [Link]
-
In vivo pharmacokinetic experiments in preclinical drug development. (2021). YouTube. [Link]
-
Methoxy group as an acceptor of proton in hydrogen bonds. (2008). ResearchGate. [Link]
-
Increased oxidation of ethylene glycol to formaldehyde by microsomes after ethanol treatment: role of oxygen radicals and cytochrome P450. (1993). Archives of Biochemistry and Biophysics. [Link]
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- 5. The Effects of Formaldehyde on Cytochrome P450 Isoform Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Hydroxyl Protecting Groups: A Head-to-Head Comparison for Strategic Synthesis
In the intricate chess game of multi-step organic synthesis, the hydroxyl group is a powerful, yet often problematic, piece. Its reactivity as a nucleophile and a proton donor can interfere with a wide range of transformations.[1] Consequently, the judicious selection and implementation of protecting groups for alcohols are paramount to the success of any complex synthetic endeavor. This guide provides a head-to-head comparison of the most common classes of hydroxyl protecting groups, offering insights into their relative stabilities, mechanisms of cleavage, and strategic applications, all supported by experimental data and detailed protocols.
The Philosophy of Protection: More Than Just a Mask
A protecting group is not merely a temporary mask; it is an integral part of the synthetic strategy. An ideal protecting group should be:
-
Easy to introduce and remove in high yields.
-
Stable to a wide range of reaction conditions.
-
Orthogonal , meaning it can be removed selectively in the presence of other protecting groups.[2][3]
-
Minimally impactful on the overall reactivity and stereochemistry of the molecule.
This guide will delve into the practical realities of choosing the right tool for the job, moving beyond simple lists to a nuanced, causality-driven discussion.
Silyl Ethers: The Versatile Workhorses
Silyl ethers are arguably the most widely used protecting groups for hydroxyl functions, owing to their ease of formation, tunable stability, and mild removal conditions.[4] Their stability is primarily dictated by the steric bulk of the substituents on the silicon atom.
Comparative Stability of Common Silyl Ethers
The stability of silyl ethers towards acidic and basic hydrolysis follows a predictable trend based on steric hindrance around the silicon atom.
| Protecting Group | Abbreviation | Relative Rate of Acid Hydrolysis | Relative Rate of Basic Hydrolysis | Key Characteristics |
| Trimethylsilyl | TMS | 1 | 1 | Highly labile, often cleaved during chromatography on silica gel. Best for transient protection. |
| Triethylsilyl | TES | 64 | 64 | More stable than TMS, but still relatively easy to remove. |
| tert-Butyldimethylsilyl | TBS or TBDMS | 20,000 | ~20,000 | A robust and versatile protecting group, stable to a wide range of conditions. A go-to for many applications. |
| Triisopropylsilyl | TIPS | 700,000 | >100,000 | Very sterically hindered, offering high stability to both acidic and basic conditions.[5] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Exceptionally stable to acid due to steric bulk. Also offers good stability to basic conditions.[4] |
Mechanism of Cleavage: The Role of Fluoride
A key feature of silyl ethers is their susceptibility to cleavage by fluoride ions, owing to the exceptionally high strength of the Si-F bond. This provides a mild and highly selective deprotection method.
Caption: Fluoride-mediated cleavage of a silyl ether.
Experimental Protocols
Protection of a Primary Alcohol with TBDPSCl
-
Objective: To selectively protect a primary hydroxyl group in the presence of secondary hydroxyls.[6]
-
Protocol:
-
Dissolve the alcohol (1.0 equiv.) in anhydrous DMF.
-
Add imidazole (2.5 equiv.) and tert-butyldiphenylsilyl chloride (TBDPSCl, 1.2 equiv.).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench with methanol, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography.
-
Deprotection of a TBS Ether with TBAF
-
Objective: To cleave a TBS ether under mild, fluoride-mediated conditions.
-
Protocol:
-
Dissolve the TBS-protected alcohol in anhydrous THF.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv.).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by silica gel chromatography.
-
Benzyl Ethers: Robust and Orthogonal
Benzyl (Bn) ethers are another cornerstone of hydroxyl protection, prized for their high stability under a wide range of conditions, including strongly acidic and basic media.[7] Their key feature is their unique mode of deprotection via catalytic hydrogenolysis, which is orthogonal to the cleavage conditions for many other protecting groups.
Stability and Orthogonality
Benzyl ethers are generally stable to:
-
Strongly acidic conditions that would cleave silyl ethers and acetals.[8]
-
Strongly basic conditions used in many organometallic reactions.
-
Many oxidizing and reducing agents.
This robustness makes them ideal for protecting alcohols during transformations that require harsh reagents.
Mechanism of Deprotection: Catalytic Hydrogenolysis
Caption: Deprotection of a benzyl ether via catalytic hydrogenolysis.
Experimental Protocols
Protection of an Alcohol as a Benzyl Ether
-
Objective: To protect a hydroxyl group under basic conditions.
-
Protocol:
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) in anhydrous THF at 0 °C.
-
Slowly add a solution of the alcohol (1.0 equiv.) in anhydrous THF.
-
Stir for 30 minutes at 0 °C, then add benzyl bromide (BnBr, 1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water at 0 °C.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by silica gel chromatography.
-
Deprotection of a Benzyl Ether by Hydrogenolysis
-
Objective: To cleave a benzyl ether under neutral, reductive conditions.[7]
-
Protocol:
-
Dissolve the benzyl-protected alcohol in methanol or ethanol.
-
Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
-
Acetals: Acid-Labile Guardians
Acetal protecting groups, such as methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers, are characterized by their stability to basic and nucleophilic reagents but their lability under acidic conditions.[4][9]
Comparative Stability and Selectivity
-
MOM (Methoxymethyl) ethers: Generally require stronger acidic conditions for cleavage compared to THP ethers.[4]
-
THP (Tetrahydropyranyl) ethers: Readily cleaved under mild acidic conditions. A notable drawback is the introduction of a new stereocenter upon formation.[4]
-
MEM (Methoxyethoxymethyl) ethers: Cleaved under non-aqueous acidic conditions, offering an advantage when aqueous workups are undesirable.[1]
The subtle differences in their acid lability can be exploited for selective deprotection. For instance, a THP ether can often be removed in the presence of a MOM ether.
Mechanism of Acid-Catalyzed Deprotection
Caption: Acid-catalyzed cleavage of an acetal protecting group.
Experimental Protocols
Protection of an Alcohol as a MOM Ether
-
Objective: To protect a hydroxyl group under conditions that will later require basic or organometallic reagents.
-
Protocol:
-
To a solution of the alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 3.0 equiv.).
-
Slowly add chloromethyl methyl ether (MOMCl, 1.5 equiv.).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by silica gel chromatography.
-
Deprotection of a THP Ether with Mild Acid
-
Objective: To cleave a THP ether under mild acidic conditions.[4]
-
Protocol:
-
Dissolve the THP-protected alcohol in a mixture of acetic acid, THF, and water (e.g., 4:2:1).
-
Stir the reaction at room temperature or warm gently (e.g., 45 °C) and monitor by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by silica gel chromatography.
-
Orthogonal Protection Strategies in Action: A Case Study
The true power of a well-chosen protecting group strategy is revealed in the synthesis of complex molecules where multiple reactive functional groups must be differentiated. Consider a hypothetical synthetic intermediate with three distinct hydroxyl groups that need to be unmasked at different stages.
Caption: An orthogonal deprotection strategy.
In this example:
-
The THP group is removed first under mild acidic conditions, leaving the TBS and Bn ethers intact.
-
The exposed hydroxyl group is then functionalized.
-
Next, the TBS group is cleaved with fluoride ions, a reaction that does not affect the Bn ether.
-
The second hydroxyl group is then modified.
-
Finally, the Bn group is removed by hydrogenolysis to reveal the last hydroxyl group.
This stepwise deprotection allows for the selective manipulation of each hydroxyl group, a feat that would be impossible without an orthogonal protecting group strategy.
Conclusion: A Strategic Choice
The selection of a hydroxyl protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. There is no single "best" protecting group; the optimal choice depends on the specific chemical context, including the stability of the substrate and the nature of the planned synthetic transformations. By understanding the relative stabilities, mechanisms of cleavage, and orthogonality of the various protecting groups available, researchers can design more elegant and efficient syntheses of complex molecules. This guide serves as a starting point for making these critical strategic decisions, empowering chemists to navigate the challenges of modern organic synthesis with greater confidence and control.
References
- BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- VI Protecting Groups and Orthogonal Protection Str
- Kolk
- Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.
- Journal of Chemical and Pharmaceutical Research. (2026). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Wikipedia. (n.d.). Protecting group.
- Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
- BenchChem. (2025).
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability.
- Alcohol Protecting Groups. (n.d.).
- Protection of OH group of alcohol. (n.d.).
- Chem-Station Int. Ed. (2014). p-Methoxybenzyl (PMB) Protective Group.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- NIH. (2019). Tuning the stability of alkoxyisopropyl protection groups.
- NIH. (2019).
- Request PDF. (2025). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers.
- Glycoscience Protocols. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- University of Rochester. (n.d.). Tips & Tricks: Protecting Groups.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Scholarly Publications Leiden University. (2025). Novel protecting group strategies in the synthesis of oligosaccharides.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
Sources
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- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Small Molecules
Authored for Researchers, Scientists, and Drug Development Professionals
The journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic is fraught with challenges, the first of which is to establish its biological activity and safety profile. For compounds synthesized from scaffolds like 1-(Methoxymethyl)cyclobutanecarboxylic acid , which represent new chemical space, a rigorous and well-designed cytotoxicity assessment is the foundational step. This guide provides an in-depth comparison of common cytotoxicity assays, offering the causal logic behind experimental choices to empower you to select, execute, and interpret the most appropriate assays for your NCEs.
Part 1: Foundational Principles - What Are You Measuring?
Before selecting an assay, it is critical to define the biological question. "Cytotoxicity" is a broad term encompassing multiple cellular events. An assay choice should be a deliberate decision based on the anticipated mechanism of action of your compound. The primary endpoints measured by common assays fall into three categories:
-
Metabolic Activity: Measures the cell's metabolic function, often via mitochondrial dehydrogenase activity or ATP levels. A reduction in signal indicates a loss of viability or a cytostatic effect (inhibition of proliferation).
-
Membrane Integrity: Measures the leakage of intracellular components into the culture medium, which is a hallmark of necrosis or late-stage apoptosis when the cell membrane is compromised.
-
Apoptosis Induction: Measures specific events in the programmed cell death pathway, such as caspase activation.
Caption: Logic for selecting a cytotoxicity assay based on the biological question.
Part 2: Comparative Analysis of Key Cytotoxicity Assays
The choice of assay involves a trade-off between sensitivity, cost, throughput, and the specific information it provides. Here, we compare the most common methods used in early-stage drug discovery.
| Assay Type | Principle | Endpoint | Advantages | Limitations & Interference Sources |
| MTT Assay | Enzymatic reduction of yellow tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to purple formazan crystals. | Colorimetric (Absorbance) | Inexpensive, well-established. | Requires a solubilization step; formazan crystals can be difficult to dissolve; compound may directly reduce MTT or interfere with absorbance readings; reagent can be toxic to cells.[5][6] |
| MTS/XTT Assays | Similar to MTT, but the tetrazolium salt is reduced to a water-soluble formazan, eliminating the need for a solubilization step. | Colorimetric (Absorbance) | Simpler workflow than MTT ("add-and-read"). | Compound can interfere with absorbance; less sensitive than luminescent assays.[7] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[8] | Colorimetric or Luminescent | Measures a direct marker of cytotoxicity (membrane rupture); non-lytic, allowing for kinetic studies. | High background if serum is used (serum contains LDH); does not distinguish between apoptosis and necrosis; may underestimate effects in cytostatic compounds.[1][7] |
| ATP-Based Assay (e.g., CellTiter-Glo®) | Measures ATP, an indicator of metabolically active cells, using a luciferase/luciferin reaction that generates a luminescent signal.[9] | Luminescent | Highly sensitive, rapid ("add, mix, measure" format), wide linear range, suitable for HTS.[10][11] | Signal can be affected by compounds that inhibit luciferase; ATP levels can fluctuate with metabolic state, not just viability.[12] |
Senior Scientist's Insight: For initial screening of a novel compound library, an ATP-based assay like CellTiter-Glo® is often preferred due to its high sensitivity, speed, and simple workflow, which minimizes handling errors.[13] However, a classic MTT or LDH assay should be used as an orthogonal method to confirm hits and rule out assay-specific artifacts.[4][14] For example, a compound that appears toxic in an MTT assay but not in an LDH assay might be inhibiting mitochondrial function without causing immediate cell death.[1][2]
Part 3: Detailed Experimental Protocols
A protocol's trustworthiness is built on its inclusion of self-validating controls. Every plate must include:
-
Vehicle Control: Cells treated with the compound's solvent (e.g., DMSO, typically ≤0.5%) to define 100% viability.[15]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin) to confirm the assay can detect cell death.
-
Medium Background Control: Wells with culture medium but no cells, to measure background signal from the medium and assay reagents.[16]
Protocol 1: The Classic - MTT Assay
This protocol is adapted for adherent cells in a 96-well format.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[17]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO).[6]
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of your test compounds. Remove the old medium and add 100 µL of medium containing the desired final concentrations of the compounds (and controls) to the wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well.[18]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: The High-Throughput Standard - CellTiter-Glo® Luminescent Assay
This protocol is based on the Promega CellTiter-Glo® reagent.
Materials:
-
CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions).[19]
-
Opaque-walled 96-well plates suitable for luminescence.
Procedure:
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates.
-
Plate Equilibration: After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This is critical to prevent temperature gradients that can affect enzyme kinetics.[20]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[20]
-
Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Signal Stabilization & Measurement: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13] Measure luminescence using a plate luminometer.
Caption: A generalized experimental workflow for in vitro cytotoxicity assays.
Part 4: Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance/luminescence of the medium background control wells from all other wells.[16]
-
Normalization: Express the data as a percentage of the vehicle control.
-
% Viability = (Corrected Signal of Treated Well / Average Corrected Signal of Vehicle Wells) * 100
-
-
Dose-Response Curve and IC50 Calculation: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that reduces cell viability by 50%.[21] To determine the IC50, plot % Viability versus the log of the compound concentration. Fit the data using a non-linear regression model (four-parameter logistic curve).[22][23]
Sample Data & IC50 Curve:
| Compound X Conc. (µM) | Log [Conc.] | % Viability |
| 0 (Vehicle) | - | 100.0 |
| 0.1 | -1.0 | 98.5 |
| 0.3 | -0.52 | 91.2 |
| 1.0 | 0.0 | 75.3 |
| 3.0 | 0.48 | 51.1 |
| 10.0 | 1.0 | 22.4 |
| 30.0 | 1.48 | 5.6 |
Using non-linear regression on this data would yield an IC50 value of approximately 3 µM.
Part 5: Troubleshooting and Avoiding Pitfalls
Novel compounds can present unique challenges by interfering with assay chemistries.[24]
-
Compound Interference: Colored compounds can interfere with absorbance assays, while fluorescent compounds can interfere with fluorescence-based assays. Always run a "compound-only" control (compound in medium without cells) to check for direct signal interference.[25]
-
Reactivity: Some compounds can chemically react with assay reagents (e.g., directly reduce MTT), leading to false positives or negatives.[24][26] This is another strong argument for using orthogonal assays.
-
Solubility: Poor compound solubility can lead to precipitation in the culture medium, resulting in inaccurate concentrations and high variability.[15] Always check the solubility of your compounds in the final assay medium.
-
Cell Density: The optimal cell seeding density is crucial. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and assay reagent limitation, skewing the results.[15][27]
Conclusion
Evaluating the cytotoxicity of novel compounds, such as those derived from this compound, is a critical gateway in drug discovery. A successful screening campaign is not defined by a single result but by a carefully planned and executed strategy. By understanding the mechanistic basis of different assays, incorporating rigorous controls, and confirming primary hits with orthogonal methods, researchers can generate reliable, reproducible data. This approach minimizes the risk of pursuing artifacts and ensures that only the most promising candidates advance, saving invaluable time and resources.
References
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Chan, G. K., et al. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Bio-protocol. Available at: [Link]
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Mueller, H., et al. (2004). Comparison of the usefulness of the MTT, ATP, and calcein assays to predict the potency of cytotoxic agents in various human cancer cell lines. Journal of Biomolecular Screening. Available at: [Link]
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. Available at: [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]
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Cree, I. A. (2011). Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines. Methods in Molecular Biology. Available at: [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available at: [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 1-(Methoxymethyl)cyclobutanecarboxylic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(Methoxymethyl)cyclobutanecarboxylic acid (CAS No. 1082766-22-0). As a compound utilized in research and drug development, its unique chemical structure—incorporating both a carboxylic acid and a methoxymethyl (ether) group—necessitates a nuanced approach to waste management. This guide is designed for laboratory professionals to ensure that disposal protocols mitigate risks, ensure personnel safety, and maintain environmental compliance.
The primary directive for all chemical waste is adherence to your institution's specific Environmental Health and Safety (EHS) guidelines. This document serves as a detailed technical resource to supplement, not replace, local protocols.
Core Hazard Assessment and Chemical Profile
Understanding the hazard profile of this compound is the foundation of its safe handling and disposal. The compound is a solid with a molecular weight of 144.17 g/mol [1][2]. Its primary acute hazard, as identified by suppliers, is significant oral toxicity. The disposal plan must therefore account for hazards inherent to its functional groups.
| Hazard Classification | Description | Rationale and Source(s) |
| Acute Oral Toxicity | Category 3 ; Signal Word: Danger . This is the most significant documented hazard. Ingestion of small quantities may cause serious health effects or be fatal. | Classified under GHS hazard code H301. All handling and disposal steps must be designed to prevent ingestion, such as prohibiting pipetting by mouth and ensuring thorough hand washing after handling[3]. |
| Potential Corrosivity | As a carboxylic acid, this compound has the potential to be corrosive to skin, eyes, and certain materials like metals[4]. | Carboxylic acids are known corrosives[5]. Safety Data Sheets for similar compounds, like Cyclobutanecarboxylic acid, list it as causing severe skin burns and eye damage[6][7]. |
| Potential Peroxide Formation | The methoxymethyl group is an ether linkage. Ethers are known to form shock-sensitive and potentially explosive peroxides upon prolonged exposure to air and light[8][9][10]. | While less prone than compounds like diethyl ether, the potential for peroxide formation cannot be dismissed, especially in aged containers or waste bottles stored for extended periods[9][11]. Dating containers upon receipt and opening is a critical prudent practice[3]. |
| Incompatibility | Incompatible with strong oxidizing agents and strong bases[6][7][12]. | The carboxylic acid functional group can react exothermically with bases. Violent reactions can occur with strong oxidizing agents. Segregation of waste is mandatory[13][14]. |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, ensure the following safety measures are in place.
2.1. Engineering Controls All handling of this compound, both in its pure form and as waste, must be conducted within a properly functioning chemical fume hood to minimize inhalation of any particulates or vapors[5][11]. An emergency eyewash station and safety shower must be immediately accessible[15].
2.2. Required Personal Protective Equipment (PPE) The following PPE is mandatory when handling this chemical and its waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves[3]. | Protects against skin contact. Gloves should be inspected before use and changed immediately if contaminated[3][9]. |
| Eye Protection | Chemical safety goggles or a face shield[16]. | Protects against splashes, which is critical given the potential corrosivity of carboxylic acids[5]. |
| Body Protection | A buttoned lab coat and closed-toe shoes[5][16]. | Prevents contamination of personal clothing and skin. |
Disposal Workflow: A Step-by-Step Guide
The disposal of this compound must follow a systematic process to ensure safety and compliance. Never dispose of this chemical down the drain or in the regular trash[8][11].
Caption: Figure 2. Chemical incompatibility chart.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical.
-
Small Spill (<100 mL or 100 g, contained in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[6] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spill (>100 mL or 100 g, or any spill outside a fume hood):
-
Evacuate the immediate area immediately.[9]
-
Alert others and prevent entry into the contaminated area.
-
If flammable vapors may be present, turn off ignition sources if it is safe to do so.[6]
-
Contact your institution's EHS or emergency response team immediately.[9][10] Do not attempt to clean up a large spill yourself.
-
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Comprehensive Safety and Handling Guide for 1-(Methoxymethyl)cyclobutanecarboxylic Acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1-(Methoxymethyl)cyclobutanecarboxylic acid (CAS No. 1082766-22-0). As a compound with significant acute oral toxicity, adherence to these guidelines is critical to ensure the safety of all laboratory personnel.
Hazard Analysis: A Dual-Functionality Compound
This compound is an organic building block with a molecular formula of C7H12O3 and a molecular weight of 144.17 g/mol .[1][2][3] Its structure incorporates both a carboxylic acid and an ether functional group, which dictates its chemical reactivity and potential hazards. The primary known hazard is its high acute oral toxicity, classified as Acute Toxicity Category 3.[1]
Key Hazard Information:
-
GHS Pictogram: GHS06 (Skull and Crossbones)[1]
-
Signal Word: Danger[1]
-
Hazard Statement: H301 - Toxic if swallowed[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent exposure through ingestion, inhalation, or skin contact. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-Resistant Gloves | Double-gloving with nitrile or neoprene gloves is recommended.[4][6] Treat gloves as splash protection only and replace them immediately if contact with the compound occurs.[6] Given the dual functionality, a glove's resistance to both acids and ethers should be considered; consult manufacturer compatibility charts for specific breakthrough times.[7] |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are essential.[8] A full-face shield must be worn over the goggles to protect against splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.[8][9] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect against splashes and potential ignition sources.[8] |
| Respiratory | Respirator (as needed) | All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[4][10] If engineering controls are insufficient or during a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[8][9] |
| Feet | Closed-Toed Shoes | Leather or chemical-resistant shoes that cover the entire foot are mandatory.[8] |
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures minimal risk. The following workflow outlines the key steps for safely using this compound in a laboratory setting.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for all handling activities.
-
Ensure a safety shower and eyewash station are readily accessible.[5]
-
Assemble all necessary equipment (spatulas, glassware, etc.) and spill cleanup materials (inert absorbent like vermiculite or sand) before retrieving the chemical.[4]
-
Don all required PPE as outlined in the table above.
-
-
Handling the Solid:
-
Carefully open the container inside the fume hood to avoid creating dust.
-
Use a dedicated spatula to weigh the desired amount of the solid compound.
-
If transferring to a reaction vessel, do so slowly and carefully to prevent spillage.
-
-
In-Reaction Use:
-
When dissolving or reacting the compound, add it to the solvent or reaction mixture slowly. Be aware that reactions involving carboxylic acids can be exothermic.[4]
-
Maintain the reaction within a closed system as much as possible to prevent the release of any vapors or aerosols.
-
-
Post-Procedure Cleanup:
-
Thoroughly decontaminate all glassware and surfaces that may have come into contact with the chemical. A suitable solvent rinse (e.g., acetone) followed by soap and water is generally effective. The initial rinseate must be collected as hazardous waste.[11]
-
Remove PPE carefully, avoiding contact with contaminated surfaces. Gloves should be removed last and disposed of as hazardous waste.
-
Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[4]
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Disposal Plan: Cradle-to-Grave Responsibility
All waste containing this compound, whether in solid form, in solution, or as contaminated materials, must be treated as hazardous waste.
Waste Segregation and Collection
-
Waste Identification: All chemical waste must be treated as hazardous unless explicitly determined otherwise by EHS.[13]
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").[4]
-
-
Storage:
-
Store sealed waste containers in a cool, dry, well-ventilated secondary containment area, away from incompatible materials, until collection by EHS personnel.[4]
-
Disposal Pathway Visualization
Caption: Disposal pathway for this compound waste.
References
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
